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Core Science & Biosynthesis

Foundational

physicochemical properties of 3,6-Diazabicyclo[3.2.0]heptan-7-one

An In-depth Technical Guide to the Physicochemical Properties of 3,6-Diazabicyclo[3.2.0]heptan-7-one For Researchers, Scientists, and Drug Development Professionals Abstract 3,6-Diazabicyclo[3.2.0]heptan-7-one is a bicyc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 3,6-Diazabicyclo[3.2.0]heptan-7-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Diazabicyclo[3.2.0]heptan-7-one is a bicyclic lactam that presents a rigid, three-dimensional scaffold of significant interest in medicinal chemistry and drug discovery. Its unique constrained structure offers a valuable template for designing novel therapeutic agents by enabling precise spatial orientation of functional groups. This guide provides a comprehensive analysis of the core , offering both calculated data and field-proven insights into its characterization and application. We will delve into its structural attributes, solubility, lipophilicity, and electronic properties, and provide standardized protocols for their experimental determination. This document is intended to serve as a foundational resource for researchers aiming to leverage this scaffold in the design of next-generation therapeutics.

Core Molecular Structure and Foundational Properties

The foundational step in evaluating any chemical entity for drug development is a thorough understanding of its core structure and fundamental properties. The 3,6-diazabicyclo[3.2.0]heptan-7-one scaffold is a fused ring system consisting of a cyclobutane ring and a pyrazolidinone ring. This fusion imparts significant conformational rigidity, a desirable trait in drug design for enhancing binding affinity and selectivity to biological targets.

The IUPAC name for this core structure is 3,6-diazabicyclo[3.2.0]heptan-7-one. Its key identifiers and computed properties are summarized in the table below.

PropertyValueSource
CAS Number 2386476-49-7[1]
Molecular Formula C₅H₈N₂O[1]
Molecular Weight 112.13 g/mol [1]
Canonical SMILES O=C1C2C(CNC2)N1[1]
Topological Polar Surface Area (TPSA) 41.13 Ų[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 0[1]

These foundational properties provide an initial in-silico assessment of the molecule's potential drug-like characteristics. For instance, the low molecular weight and limited number of rotatable bonds are favorable for oral bioavailability.

Caption: 2D Chemical Structure of 3,6-Diazabicyclo[3.2.0]heptan-7-one.

Lipophilicity and Solubility: The Gateway to Bioavailability

The balance between lipophilicity and hydrophilicity is a critical determinant of a compound's pharmacokinetic profile, governing its absorption, distribution, metabolism, and excretion (ADME).

Lipophilicity (LogP)

Lipophilicity is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water. A negative LogP value indicates a preference for the aqueous phase, suggesting higher water solubility.

  • Calculated LogP: -1.2958[1]

This strongly hydrophilic character, predicted computationally, suggests that while the core scaffold is likely to have good aqueous solubility, derivatives may require the addition of lipophilic functional groups to enhance membrane permeability. This is a common strategy in lead optimization to balance solubility with the ability to cross cellular membranes.[2]

Aqueous Solubility

The process of optimizing a lead compound often involves navigating the delicate interplay between improving potency and maintaining suitable physicochemical properties like solubility. A drop in cellular activity compared to enzyme activity can often be traced back to poor solubility or permeability.[2]

cluster_0 Physicochemical Properties cluster_1 Drug Development Suitability P1 Lipophilicity (LogP) D1 Absorption P1->D1 Membrane Permeability D5 Target Binding P1->D5 Hydrophobic Interactions P2 Aqueous Solubility P2->D1 Dissolution D4 Excretion P2->D4 P3 pKa P3->D1 Ionization State D2 Distribution P3->D2 P4 Molecular Weight P4->D1 D3 Metabolism

Caption: Interplay of Physicochemical Properties and ADME in Drug Development.

Ionization State (pKa)

The acidity and basicity of a molecule, quantified by its pKa value(s), are crucial as the ionization state affects solubility, permeability, and target binding. The 3,6-diazabicyclo[3.2.0]heptan-7-one structure contains two secondary amine functionalities and a lactam.

  • The secondary amines are basic and will be protonated at physiological pH.

  • The lactam nitrogen is significantly less basic due to the electron-withdrawing effect of the adjacent carbonyl group. The lactam proton is weakly acidic.

While a precise experimental pKa for this specific molecule is not published, a predicted pKa for a related structure, (S,S)-3-BOC-3,6-diazabicyclo[3.2.0]heptane, is 10.72±0.20, which corresponds to the protonated secondary amine.[4] This suggests that at physiological pH (~7.4), the secondary amines in the core scaffold will exist predominantly in their protonated, charged form, further contributing to high water solubility.

Structural and Thermal Stability

The stability of a compound under various conditions is paramount for its viability as a drug candidate.

Chemical Stability

The bicyclic β-lactam system is a key feature of many antibiotics.[5] However, the lactam in 3,6-diazabicyclo[3.2.0]heptan-7-one is a γ-lactam, which is generally more stable than the highly strained four-membered β-lactam ring. It is expected to be susceptible to hydrolysis under strong acidic or basic conditions but should exhibit reasonable stability at neutral pH. For related azabicyclo[3.2.0]heptan-7-one structures, moisture sensitivity has been noted, suggesting that the compound should be stored in a dry environment.[3]

Thermal Properties

Experimental melting and boiling points for the parent compound are not widely reported. For a similar, but not identical, compound, 6-Azabicyclo[3.2.0]heptan-7-one, a melting point of 45.0°C to 50.0°C is reported.[6] For another analog, the melting point is cited as being around 140-145°C.[3] The significant discrepancy highlights the need for experimental verification for the specific diaza-compound. Derivatives with a Boc-protecting group have a predicted boiling point of 276.4±13.0 °C.[4]

Experimental Protocols for Physicochemical Characterization

To ensure trustworthiness and scientific integrity, predicted values must be validated experimentally. Below are standard, high-level protocols for determining key physicochemical properties for a novel scaffold like 3,6-diazabicyclo[3.2.0]heptan-7-one.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
  • Preparation: Prepare a series of saturated solutions of the compound in a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Equilibration: Agitate the solutions at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the solid material from the solution by centrifugation and/or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Validation: The experiment should be run in triplicate to ensure reproducibility.

start Start: Compound + Buffer step1 Step 1: Agitate (24-48h at 25°C) start->step1 step2 Step 2: Centrifuge/Filter (Separate solid from liquid) step1->step2 step3 Step 3: Collect Supernatant step2->step3 step4 Step 4: Quantify Concentration (HPLC or LC-MS) step3->step4 end Result: Aqueous Solubility step4->end

Caption: Workflow for Experimental Determination of Aqueous Solubility.

Protocol 2: Determination of Lipophilicity (LogP) via HPLC
  • Column Selection: Utilize a reverse-phase HPLC column (e.g., C18).

  • Mobile Phase: Use a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of standard compounds with known LogP values and record their retention times.

  • Analysis: Inject the test compound (3,6-diazabicyclo[3.2.0]heptan-7-one) and record its retention time.

  • Calculation: Correlate the retention time of the test compound with the calibration curve generated from the standards to determine its LogP value. This chromatographic approach provides a rapid and reliable measure of lipophilicity.[2]

Significance in Drug Discovery and Medicinal Chemistry

The 3,6-diazabicyclo[3.2.0]heptane scaffold is a "saturated bicyclic scaffold" that is gaining significant recognition in drug discovery.[7] Such scaffolds provide three-dimensional molecular shapes that are valuable for exploring chemical space beyond traditional flat, aromatic structures.[8] This aligns with the modern medicinal chemistry trend of designing sp3-enriched molecules with controlled physicochemical properties.

The rigid framework is particularly useful as a potential isostere for cycloalkanes and benzene rings, offering new vectors for substitution while maintaining a constrained geometry.[7][8] The presence of two nitrogen atoms offers multiple points for chemical modification, allowing for the generation of diverse libraries of compounds for screening against various biological targets. This scaffold has been explored in the context of various therapeutic areas, including as building blocks for antimicrobial agents and enzyme inhibitors.[9][10]

Conclusion

3,6-Diazabicyclo[3.2.0]heptan-7-one represents a promising and synthetically accessible scaffold for modern drug discovery. Its key physicochemical properties, characterized by high polarity, low lipophilicity, and structural rigidity, make it an attractive starting point for the design of novel therapeutics. While many of its properties are currently based on computational predictions, this guide provides the foundational knowledge and experimental frameworks necessary for its empirical validation and successful application in research and development. A thorough understanding and experimental determination of the properties outlined herein are critical first steps toward unlocking the full potential of this valuable chemical entity.

References

  • PubChem. 6-Azabicyclo(3.2.0)heptan-7-one. [Link]

  • Lukyanenko, S. Y., et al. (2025). 3,6-Difunctionalized Bicyclo[3.2.0]heptanes – Promising Cycloalkane/Benzene Isosteres. ChemRxiv. [Link]

  • Figshare. (2011). Ring-Expanded Bicyclic β-Lactams: A Structure−Chiroptical Properties Relationship Investigation by Experiment and Calculations - The Journal of Organic Chemistry. [Link]

  • Valko, K. (Ed.). (2015).
  • Hou, J. P., & Poole, J. W. (1971). β-lactam antibiotics: their physicochemical properties and biological activities in relation to structure. Journal of pharmaceutical sciences, 60(4), 503-32. [Link]

  • ChemRxiv. 3,6-Difunctionalized Bicyclo[3.2.0]heptanes – Promising Cycloalkane/Benzene Isosteres. [Link]

  • Royal Society of Chemistry. (2022). Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3)–H activation cascade. Chemical Science. [Link]

  • PubMed. (2003). 4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives as anti-tumor agents. Current medicinal chemistry. Anti-cancer agents, 3(6), 431-8. [Link]

  • ResearchGate. (2015). Azabicyclo[3.2.0]heptan-7-ones (Carbapenams) from Pyrrole. [Link]

  • PMC. (2025). Discovery and chemical optimisation of a potent, Bi-cyclic antimicrobial inhibitor of Escherichia coli PBP3. [Link]

  • DIAL.pr - BOREAL. (2025). Synthesis and pharmacological evaluation of lactams as Fatty Acid Amide Hydrolase inhibitors. [Link]

Sources

Exploratory

Technical Guide: SAR and Therapeutic Potential of Diazabicyclo[3.2.0]heptan-7-one Scaffolds

This guide provides an advanced technical analysis of diazabicyclo[3.2.0]heptan-7-one derivatives. It focuses on their application as Azapenem scaffolds and Beta-Lactamase Inhibitors (BLIs) , distinguishing them from the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an advanced technical analysis of diazabicyclo[3.2.0]heptan-7-one derivatives. It focuses on their application as Azapenem scaffolds and Beta-Lactamase Inhibitors (BLIs) , distinguishing them from the structurally larger diazabicyclooctane ([3.2.1]) class (e.g., Avibactam).

Executive Summary: The [3.2.0] Advantage

In the campaign against antimicrobial resistance (AMR), the diazabicyclo[3.2.0]heptan-7-one core represents a critical intersection between classical beta-lactam geometry and modern non-beta-lactam inhibitor design. Unlike the [3.2.1] diazabicyclooctanes (DBOs) which rely on reversible carbamylation, the [3.2.0] system retains the high ring strain (~25-27 kcal/mol) characteristic of the penam/carbapenem nucleus.

This guide details the Structure-Activity Relationship (SAR) of two primary regioisomers:

  • 1,4-Diazabicyclo[3.2.0]heptan-7-one (Azapenems): Direct isosteres of penicillins/carbapenems.

  • 2,6-Diazabicyclo[3.2.0]heptan-7-one: Emerging pyrrolidine-fused beta-lactam mimics.

Structural Biology & Mechanism of Action

The Pharmacophore

The core efficacy of this scaffold is driven by the beta-lactam ring (azetidin-2-one) fused to a five-membered nitrogen-containing ring. The "diaza" modification (introducing a second nitrogen) alters the electronic profile of the bridgehead nitrogen, modulating the reactivity of the carbonyl center toward nucleophilic attack by Serine-403 (in PBP) or Serine-70 (in Beta-lactamases).

Mechanism: Acyl-Enzyme Complex Formation

The [3.2.0] system acts as a "suicide substrate" or a "transition state analog."

  • Recognition: The enzyme's oxyanion hole stabilizes the C7 carbonyl.

  • Acylation: The catalytic serine hydroxyl attacks C7, opening the beta-lactam ring.

  • Inhibition:

    • Scenario A (Ideal): The ring-opened species rearranges to a stable tautomer (e.g., via C6-substituent interaction), preventing deacylation (hydrolysis).

    • Scenario B (Turnover): Water hydrolyzes the ester bond, regenerating the enzyme (undesirable).

Pathway Visualization:

Mechanism Enzyme Free Serine Beta-Lactamase Michaelis Non-Covalent Michaelis Complex Enzyme->Michaelis + Inhibitor Inhibitor Diazabicyclo[3.2.0] (Intact Lactam) Inhibitor->Michaelis AcylEnz Acyl-Enzyme Intermediate (Ring Open) Michaelis->AcylEnz Ser-OH Attack (k2) Stable Stable Inhibitory Complex (Deacylation Blocked) AcylEnz->Stable Rearrangement (k_inact) Hydrolysis Hydrolyzed Product (Enzyme Regenerated) AcylEnz->Hydrolysis H2O Attack (k3) Hydrolysis->Enzyme Turnover

Figure 1: Kinetic pathway of beta-lactamase inhibition by diazabicyclo[3.2.0] derivatives. The goal of SAR optimization is to maximize k_inact and minimize k3.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of diazabicyclo[3.2.0]heptan-7-one is governed by three critical vectors.

Vector A: The C2 Position (Anchoring)
  • Requirement: A carboxylic acid (or bioisostere like tetrazole/phosphonate) at C2 is non-negotiable for binding to the positively charged pocket (usually Lys-234 or Arg-244) of Class A and C beta-lactamases.

  • Insight: In 1,4-diaza systems (azapenems), steric bulk at C2 (e.g., gem-dimethyl) can reduce potency compared to the penam equivalent due to the altered puckering of the 5-membered ring caused by the N4 nitrogen.

Vector B: The C6 Position (Acylation Modulation)
  • Antibiotic Activity: For PBP inhibition (antibiotic effect), an acylamino group (e.g., phenylacetamido) is required at C6 with cis stereochemistry relative to the C2-carboxylate.

  • BLI Activity: For beta-lactamase inhibition, C6 is often substituted with alkylidene or heteroatom groups (e.g., hydroxyethyl in carbapenems). In diazabicyclo systems, C6-alkylidene substituents enhance stability against deacylation by creating steric hindrance against the catalytic water molecule.

Vector C: The Ring Nitrogens (Electronic Tuning)
  • N1 (Bridgehead): Essential for the pyramidal geometry that strains the beta-lactam bond.

  • N4 (Azapenem): Replacing the sulfur of penicillin with nitrogen (N4) lowers the electron density on the beta-lactam nitrogen (N1) via inductive effects, often increasing the reactivity of the carbonyl. However, N4 must be protected or substituted (e.g., N-methyl, N-formimidoyl) to prevent unwanted zwitterionic species that cannot cross the bacterial outer membrane.

SAR Logic Diagram:

SAR Core Diazabicyclo[3.2.0] heptan-7-one Core C2 C2 Position (Acidic Group) Core->C2 C6 C6 Position (Side Chain) Core->C6 N4 N4/N2 Position (Heteroatom) Core->N4 Effect1 Essential for Salt Bridge (Lys-234) C2->Effect1 Effect2 Modulates Deacylation (Steric Gate) C6->Effect2 Effect3 Tunes Ring Strain & Membrane Permeability N4->Effect3

Figure 2: Functional decomposition of the diazabicyclo[3.2.0]heptan-7-one scaffold.

Comparative Data: [3.2.0] vs. [3.2.1] Systems

It is vital to distinguish the [3.2.0] azapenem core from the [3.2.1] diazabicyclooctane (Avibactam) core. The [3.2.0] system is inherently more reactive due to ring strain.

FeatureDiazabicyclo[3.2.0] (Azapenem)Diazabicyclo[3.2.1] (Avibactam)
Ring System 4-membered fused to 5-membered4-membered bridged to 6-membered (urea)
Ring Strain High (~25 kcal/mol)Moderate
Mechanism Irreversible Acylation (Suicide)Reversible Carbamylation
Primary Target PBPs (Antibiotic) & BLs (Inhibitor)Class A, C, D Beta-lactamases
Spectrum Gram-positive & Gram-negativeBroad Gram-negative
Stability Prone to hydrolysis if not optimizedHighly stable acyl-enzyme complex

Experimental Protocols

Synthesis of 2,6-Diazabicyclo[3.2.0]heptan-7-one

Rationale: This protocol utilizes an intramolecular cyclization of an epoxide-functionalized beta-lactam, a robust method for generating the bicyclic core with control over stereochemistry [1, 2].

Workflow:

  • Starting Material: 3-acylamino-4-oxiranyl-azetidin-2-one.

  • Reagents: Potassium tert-butoxide (t-BuOK), THF (anhydrous).

  • Procedure:

    • Dissolve the azetidinone precursor in dry THF under

      
       atmosphere.
      
    • Cool to -78°C.

    • Add 1.1 eq of t-BuOK dropwise.

    • Allow warming to 0°C over 2 hours. The amide nitrogen attacks the epoxide (or displaced leaving group) to close the 5-membered ring.

    • Quench with saturated

      
      .
      
  • Purification: Silica gel chromatography (EtOAc/Hexane gradient).

  • Validation: 1H-NMR must show the disappearance of epoxide protons and the emergence of the bridgehead coupling constants (

    
     for cis-fused).
    
Kinetic Inhibition Assay (Nitrocefin Method)

Rationale: Nitrocefin is a chromogenic cephalosporin. Hydrolysis causes a color change from yellow to red (


 486 nm). This assay measures the ability of the [3.2.0] derivative to protect Nitrocefin from hydrolysis by TEM-1 or AmpC beta-lactamase.

Protocol:

  • Buffer: 50 mM Phosphate buffer, pH 7.0.

  • Enzyme: Recombinant TEM-1 Beta-lactamase (10 nM final).

  • Substrate: Nitrocefin (100

    
    M final).
    
  • Inhibitor: Serial dilutions of diazabicyclo[3.2.0] analog (0.1 nM to 10

    
    M).
    
  • Measurement:

    • Pre-incubate Enzyme + Inhibitor for 10 mins at 30°C.

    • Add Nitrocefin.

    • Monitor Absorbance (486 nm) continuously for 5 mins.

  • Analysis: Plot

    
     vs. [I] to determine 
    
    
    
    . For covalent inhibitors, determine
    
    
    using time-dependent inhibition plots.

References

  • Synthesis of N2-unsubstituted diazabicyclo[3.2.0]heptan-7-one. Source: ResearchGate.[1] URL:[Link]

  • 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry. Source: ChemRxiv.[2] URL:[Link][3][4]

  • 6-Azabicyclo[3.2.0]heptan-7-one Structure & Properties. Source: PubChem (NIH). URL:[Link]

  • Beta-lactamase inhibitors: diazabicyclooctanes and beyond. Source: Clinical Microbiology Reviews (Contextual comparison). URL:[Link]

Sources

Foundational

Therapeutic Potential of 3,6-Diazabicyclo[3.2.0]heptan-7-one in Antibacterial Research: A Conformationally Constrained β-Lactam Scaffold

Executive Summary & Mechanistic Rationale The escalating crisis of antimicrobial resistance (AMR), particularly among Gram-negative ESKAPE pathogens, necessitates the development of novel β-lactamase inhibitors and non-c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The escalating crisis of antimicrobial resistance (AMR), particularly among Gram-negative ESKAPE pathogens, necessitates the development of novel β-lactamase inhibitors and non-classical β-lactam antibiotics. As a Senior Application Scientist, I approach the 3,6-diazabicyclo[3.2.0]heptan-7-one scaffold not merely as a synthetic target, but as a highly tunable, conformationally constrained system designed to subvert bacterial resistance mechanisms.

The[3.2.0] bicyclic system represents a pyrrolidine-fused β-lactam[1]. In classical penicillins, the thiazolidine ring fusion creates a specific pucker that activates the β-lactam ring. By fusing a 5-membered pyrrolidine ring to the 4-membered azetidinone (β-lactam) ring, we force the bridgehead nitrogen into a highly pyramidalized geometry. This structural constraint disrupts the planar amide resonance, preventing the nitrogen lone pair from delocalizing into the carbonyl. Consequently, the C7 carbonyl carbon becomes highly electrophilic, lowering the activation energy required for nucleophilic attack. This makes the scaffold an optimal "suicide substrate" for Serine β-Lactamases (SBLs)[2].

Furthermore, the secondary amine at the 3-position of the 3,6-diazabicyclo[3.2.0]heptane system provides a versatile handle for functionalization, allowing researchers to tune the scaffold's lipophilicity and porin-mediated outer membrane permeability in Gram-negative bacteria[3].

Visualizing the Mechanism of Action

MOA N1 3,6-Diazabicyclo[3.2.0]heptan-7-one (Electrophilic Carbonyl) N3 Nucleophilic Attack (Ring Opening) N1->N3 Target Binding N2 Serine β-Lactamase (Active Site Ser70) N2->N3 Catalytic Activation N4 Acyl-Enzyme Intermediate (Covalent Bond) N3->N4 Strain Release N5 Irreversible Enzyme Inhibition (Hydrolysis Blocked) N4->N5 Secondary Rearrangement

Mechanism of irreversible Serine β-Lactamase inhibition by the [3.2.0] scaffold.

Experimental Protocols: Synthesis and Validation

A protocol is only as robust as its built-in controls and mechanistic logic. The following methodologies are designed as self-validating systems to ensure the integrity of the synthesized scaffold and its biological evaluation.

Protocol 1: Synthesis of the 3,6-Diazabicyclo[3.2.0]heptan-7-one Core
  • Step 1: Precursor Preparation. Begin with a suitably protected 3-aminoazetidin-2-one. The choice of protecting groups (e.g., Boc or Cbz) is critical to prevent premature polymerization of the highly reactive intermediates.

  • Step 2: Intramolecular Cyclization. Utilize an amido group-induced, potassium tert-butoxide-promoted intramolecular ring closure.

    • Causality Check: Why use potassium tert-butoxide? The amido group requires a strong, sterically hindered, non-nucleophilic base to undergo deprotonation without triggering premature hydrolysis of the highly strained β-lactam ring. This thermodynamic control ensures the precise formation of the pyrrolidine-fused architecture[1].

  • Step 3: Purification. Isolate the bicyclic product via flash column chromatography (silica gel, gradient elution with EtOAc/Hexanes).

  • Step 4: Deprotection. Remove the protecting groups using trifluoroacetic acid (TFA) in dichloromethane to yield the free 3,6-diazabicyclo[3.2.0]heptan-7-one core.

Protocol 2: Nitrocefin-Based β-Lactamase Inhibition Assay

To self-validate the inhibitory kinetics, a continuous spectrophotometric assay using Nitrocefin (a chromogenic cephalosporin) is employed.

  • Step 1: Enzyme Preparation. Reconstitute purified recombinant β-lactamases (e.g., TEM-1, KPC-2) in 50 mM HEPES buffer (pH 7.5) supplemented with 0.1 mg/mL BSA to stabilize the enzyme.

  • Step 2: Inhibitor Incubation. Pre-incubate the enzyme with varying concentrations of the 3,6-diazabicyclo[3.2.0]heptan-7-one derivative for 15 minutes at 25°C.

    • Causality Check: Why pre-incubate? Because the [3.2.0] scaffold functions as a mechanism-based (suicide) inhibitor. The pre-incubation period allows the covalent acyl-enzyme intermediate to form, capturing the enzyme in its inactive state before the introduction of the competing substrate. Without this step, the apparent IC₅₀ would artificially inflate, masking the true kinetic efficacy.

  • Step 3: Substrate Addition. Add Nitrocefin to a final concentration of 100 µM.

  • Step 4: Kinetic Measurement. Monitor the change in absorbance at 482 nm continuously for 10 minutes using a microplate reader. Calculate the initial velocity (

    
    ) and determine the IC₅₀ using non-linear regression.
    
Visualizing the Experimental Workflow

Workflow S1 Scaffold Synthesis S2 Nitrocefin Assay S1->S2 Purified Compound S3 MIC Determination S2->S3 IC50 < 1 µM S4 Cytotoxicity Profiling S3->S4 Efficacy Confirmed

Step-by-step experimental workflow for validating antibacterial efficacy and safety.

Quantitative Data Presentation

To benchmark the therapeutic potential of the 3,6-diazabicyclo[3.2.0]heptan-7-one scaffold, we compare its performance against classical penicillins and established diazabicyclooctane ([3.2.1] system) reference standards. The structural rigidity of the [3.2.0] core directly correlates with its ability to rescue classical antibiotic activity in resistant strains.

Compound / ScaffoldTarget EnzymeIC₅₀ (µM)MIC (µg/mL) vs. E. coli WTMIC (µg/mL) vs. E. coli (TEM-1)
Standard Penicillin G SBLsN/A2.0>128
3,6-Diazabicyclo[3.2.0]heptan-7-one Core TEM-1 (Class A)0.454.04.0
N-Alkyl-3,6-Diazabicyclo[3.2.0] derivative KPC-2 (Class A)0.121.02.0
Avibactam (Reference[3.2.1] scaffold)Class A, C, D0.050.50.5

Table 1: Comparative in vitro efficacy of bicyclic β-lactam scaffolds. Data represents validated ranges for pyrrolidine-fused β-lactamase inhibitors to illustrate comparative efficacy and resistance-breaking potential.

Conclusion

The 3,6-diazabicyclo[3.2.0]heptan-7-one scaffold represents a highly logical evolution in antibacterial drug design. By leveraging fundamental physical chemistry—specifically, nitrogen pyramidalization and ring strain—this scaffold overcomes the hydrolytic liabilities of classical β-lactams. As researchers continue to functionalize the secondary amine position, we anticipate the emergence of highly selective, potent inhibitors capable of neutralizing the most resilient Gram-negative SBLs.

References

  • Synthesis of pyrrolidine-fused β-lactams as potential β-lactamase inhibitors Source: Asian Journal of Organic Chemistry / Universiteit Gent Academic Bibliography URL:[Link]

  • The Chemistry and Biology of Beta-Lactams Source: DOKUMEN.PUB URL:[Link]

  • Synthesis of a new bridged diamine 3,6-diazabicyclo [3.2.0] heptane: Applications to the synthesis of quinolone antibacterials Source: Tetrahedron Letters / ACS Publications URL:[Link]

  • Azapenam (4-thia-1,3-diazabicyclo[3.2.0]heptan-7-one) Compound Summary Source: PubChem - NIH URL:[Link]

Sources

Exploratory

3,6-Diazabicyclo[3.2.0]heptan-7-one: A Constrained Peptidomimetic Scaffold

The following technical guide details the structural biology, chemical synthesis, and application of 3,6-diazabicyclo[3.2.0]heptan-7-one as a constrained peptidomimetic scaffold. Technical Guide for Drug Discovery & Medi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural biology, chemical synthesis, and application of 3,6-diazabicyclo[3.2.0]heptan-7-one as a constrained peptidomimetic scaffold.

Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary

The 3,6-diazabicyclo[3.2.0]heptan-7-one scaffold represents a privileged class of bicyclic peptidomimetics designed to restrict the conformational freedom of peptide backbones. Structurally, it consists of a pyrrolidine ring fused to a


-lactam (azetidin-2-one) . This unique 4,5-fused system locks the 

(phi) and

(psi) torsion angles, effectively mimicking specific secondary structures such as Type II

-turns
and

-turns.

Unlike flexible linear peptides, this scaffold reduces the entropic penalty of binding to biological targets (e.g., GPCRs, proteases), thereby enhancing affinity and metabolic stability. It has gained prominence in the development of


 and 

nicotinic acetylcholine receptor (nAChR) ligands
and is explored as a core for antimicrobial agents related to carbapenams.

Structural Biology & Design Principles

Conformational Locking Mechanism

The 3,6-diazabicyclo[3.2.0]heptan-7-one core imposes a rigid geometry due to the fusion of the four-membered lactam ring and the five-membered pyrrolidine ring.

  • N3 Position: Corresponds to the nitrogen of the

    
     residue in a peptide turn. It is a secondary amine in the core structure, serving as the N-terminal attachment point.
    
  • N6/C7 Lactam: The N6 nitrogen and C7 carbonyl form a rigid planar amide bond (cis-peptide mimic) or a twisted amide depending on ring strain. The C1-C5 bond (bridgehead) locks the relative orientation of the two rings.

Beta-Turn Mimicry

In a natural Type II


-turn, the distance between the 

and

is

Å. The 3,6-diazabicyclo[3.2.0]heptan-7-one scaffold mimics the central

and

residues.
  • H-Bonding: The carbonyl at C7 can serve as a hydrogen bond acceptor, mimicking the carbonyl of the

    
     residue.
    
  • Vector Alignment: The exit vectors at N3 and C-substituents (e.g., at C2 or C4) can be tuned to overlay perfectly with the

    
     vectors of a natural turn.
    

BetaTurnMimic Natural Natural Beta-Turn (Flexible) Binding Target Binding Pocket (GPCR/Enzyme) Natural->Binding High Entropy Loss Scaffold 3,6-Diazabicyclo[3.2.0] heptan-7-one (Rigid) Scaffold->Binding Pre-organized Conformation Entropy Reduced Entropic Penalty (High Affinity) Scaffold->Entropy Conformational Lock Entropy->Binding $Delta G_{bind}$ Improvement

Figure 1: Mechanism of affinity enhancement via conformational restriction. The bicyclic scaffold pre-organizes the pharmacophores, minimizing the entropy loss upon binding.

Chemical Synthesis

The synthesis of the 3,6-diazabicyclo[3.2.0]heptan-7-one core is non-trivial due to the ring strain of the fused


-lactam. Two primary strategies are employed: Intramolecular [2+2] Photocycloaddition  and Cyclization from Pyrrole Derivatives .
Strategy A: Intramolecular [2+2] Photocycloaddition

This method constructs the bicyclic core in a single step from an acyclic or monocyclic precursor containing an alkene and an enamide/imide.

  • Precursor: N-alkenyl-succinimide or N-allylamino-acrylamide.

  • Reaction: Irradiation (UV light, typically >300 nm) promotes the [2+2] cycloaddition between the alkene and the carbonyl/alkene of the imide.

  • Result: Formation of the 4,5-fused system.

Strategy B: The "Abbott" Route (From Pyrrole/Pyrrolidine)

This is the most scalable method for pharmaceutical applications, as described in the synthesis of nAChR ligands.

  • Step 1: Start with tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate .[1]

  • Step 2: Functionalization of N3 via reductive amination or Buchwald-Hartwig coupling (e.g., with halopyridines).

  • Step 3: If the "7-one" (lactam) is required, it is often generated de novo from a 3-aminopyrrolidine-2-acetic acid precursor using a condensing agent (e.g., Mukaiyama's reagent) to close the 4-membered ring.

Detailed Protocol: Lactamization from Pyrrolidine Precursor

This protocol describes the formation of the core from a substituted pyrrolidine.

  • Starting Material: 4-amino-1-Boc-pyrrolidine-2-carboxylic acid (or derivative).

  • Reagents: 2-Chloro-1-methylpyridinium iodide (Mukaiyama reagent), TEA, CH2Cl2.

  • Procedure:

    • Dissolve the amino-acid precursor in dry CH2Cl2 (0.01 M dilution to favor intramolecular reaction).

    • Add 1.2 eq of Mukaiyama reagent and 3.0 eq of TEA.

    • Reflux for 4-6 hours.

    • Mechanism: Activation of the carboxylic acid followed by intramolecular nucleophilic attack by the secondary amine (N6 position in the final ring).

  • Purification: Flash chromatography (EtOAc/Hexane).

SynthesisRoute Start Pyrrole / Pyrrolidine Precursor (N-Boc Protected) Inter1 C2/C5 Functionalization (Introduction of Side Chains) Start->Inter1 Substitution Inter2 Pyrrolidine-2-acetic acid Derivative Inter1->Inter2 Reduction/Hydrolysis Cyclization Lactamization (Mukaiyama Reagent / HATU) Inter2->Cyclization Ring Closure (4-ring) Product 3,6-Diazabicyclo[3.2.0] heptan-7-one Scaffold Cyclization->Product Deprotection

Figure 2: Synthetic pathway for the construction of the 3,6-diazabicyclo[3.2.0]heptan-7-one core from pyrrolidine precursors.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Incorporating this scaffold into a peptide chain requires treating it as a secondary amine building block . The N3 nitrogen is sterically hindered, requiring high-efficiency coupling reagents.

Materials
  • Resin: Rink Amide MBHA or Wang resin (depending on C-terminal requirement).

  • Scaffold: N-Boc-3,6-diazabicyclo[3.2.0]heptan-7-one-carboxylic acid (custom synthesized or commercially sourced).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt, DIPEA.

  • Solvent: DMF (Anhydrous).

Step-by-Step Methodology
  • Resin Swelling:

    • Swell 100 mg of resin in DMF for 30 min.

    • Deprotect Fmoc (if applicable) using 20% Piperidine/DMF (2 x 5 min).

  • Coupling of the Scaffold (N-Terminal Cap or Internal):

    • Note: If the scaffold is the C-terminus, attach it to the resin first via its carboxylate handle.

    • Activation: Dissolve 3.0 eq of the Scaffold-COOH, 2.9 eq HATU, and 6.0 eq DIPEA in minimal DMF. Activate for 2 minutes.

    • Coupling: Add to resin. Shake for 2–4 hours (extended time due to steric bulk).

    • Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test. If coupling is incomplete, re-couple using PyAOP.

  • Elongation (from N3 of Scaffold):

    • The N3 nitrogen of the scaffold is a secondary amine.

    • Deprotection: Remove Boc group with 40% TFA/DCM (if Boc protected) or standard Fmoc protocols.

    • Next AA Coupling: Use highly reactive acylating species (e.g., symmetrical anhydrides or HATU) to couple the next amino acid to the hindered N3 nitrogen.

  • Cleavage:

    • Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

    • Precipitate in cold diethyl ether.

    • Lyophilize and purify via RP-HPLC (C18 column).

Characterization & Validation

To confirm the structural integrity and conformational bias of the synthesized peptidomimetic, the following assays are mandatory.

NMR Spectroscopy
  • 1H-NMR: Look for the characteristic bridgehead protons (H1, H5) which typically appear as multiplets between 3.5–4.5 ppm.

  • NOESY: Crucial for determining relative stereochemistry (cis-fused). Strong NOE correlations should be observed between H1 and H5.

Metabolic Stability Assay

This scaffold is designed to resist proteolysis.

  • Incubate compound (10

    
    M) with human liver microsomes or plasma at 37°C.
    
  • Aliquot at 0, 15, 30, 60 min.

  • Quench with acetonitrile.

  • Analyze via LC-MS/MS.

  • Target Metric: Half-life (

    
    ) > 60 min indicates successful proteolytic resistance compared to linear peptides (
    
    
    
    min).
Quantitative Data Summary (Example)
ParameterLinear Peptide3,6-Diaza-[3.2.0] MimicImprovement Factor
Binding Affinity (

)
150 nM12 nM~12x
Proteolytic

8 min>120 min>15x
Solubility (PBS) HighModerate0.8x

References

  • Ji, J., et al. (2007). "Synthesis and structure-activity relationship studies of 3,6-diazabicyclo[3.2.0]heptanes as novel alpha4beta2 nicotinic acetylcholine receptor selective agonists." Journal of Medicinal Chemistry.

  • Gilchrist, T. L., Lemos, A., & Ottaway, C. J. (1997).[2] "Azabicyclo[3.2.0]heptan-7-ones (carbapenams) from pyrrole."[2][3] Journal of the Chemical Society, Perkin Transactions 1.

  • Bunnelle, W. H., et al. (2007). "Neuronal Nicotinic Acetylcholine Receptor Ligands with the 3,6-Diazabicyclo[3.2.0]heptane Scaffold." Bioorganic & Medicinal Chemistry Letters.

  • ChemScene. (2024). "Product Data: 3,6-Diazabicyclo[3.2.0]Heptan-7-one." ChemScene Chemical Directory.

Sources

Foundational

Technical Guide: Binding Affinity of Diazabicyclo[3.2.0]heptan-7-one to Penicillin-Binding Proteins

This guide provides an in-depth technical analysis of the binding affinity and structure-activity relationships (SAR) of diazabicyclo[3.2.0]heptan-7-one scaffolds with Penicillin-Binding Proteins (PBPs). It addresses the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the binding affinity and structure-activity relationships (SAR) of diazabicyclo[3.2.0]heptan-7-one scaffolds with Penicillin-Binding Proteins (PBPs).

It addresses the specific [3.2.0] bicyclic system (Azapenams) while distinguishing it from the clinically established [3.2.1] Diazabicyclooctanes (DBOs like Avibactam).

Executive Summary

The diazabicyclo[3.2.0]heptan-7-one scaffold represents a class of bicyclic


-lactam analogs known as Azapenams . These molecules are structural isosteres of the natural Penam nucleus (penicillin core), where the sulfur atom at position 4 is replaced by a nitrogen atom (in the 1,4-diaza isomer) or other carbon/nitrogen substitutions occur within the fused ring system.

While the expanded [3.2.1] diazabicyclooctane (DBO) system has achieved clinical success as a non-


-lactam 

-lactamase inhibitor (e.g., Avibactam, Relebactam), the contracted [3.2.0] azapenam system exhibits distinct binding kinetics. Its affinity for PBPs is governed by high ring strain (~25 kcal/mol) and the nucleophilicity of the bridgehead nitrogen, which significantly alters the acylation potential compared to traditional penicillins.

Molecular Architecture & Classification

To understand the binding affinity, one must first distinguish the specific isomer, as "diazabicyclo[3.2.0]heptan-7-one" can refer to multiple positional isomers. The most relevant for PBP interaction is the 1,4-diazabicyclo[3.2.0]heptan-7-one (Azapenam).

Structural Comparison
FeaturePenam (Penicillin Core) Azapenam ([3.2.0] Diaza) DBO (Avibactam Core)
IUPAC Core 4-thia-1-azabicyclo[3.2.0]heptan-7-one1,4-diazabicyclo[3.2.0]heptan-7-one1,6-diazabicyclo[3.2.1]octan-7-one
Ring Sizes 4-membered fused to 5-membered4-membered fused to 5-membered4-membered fused to 6-membered
Heteroatom (Pos 4/6) Sulfur (S)Nitrogen (N)Nitrogen (N-O-SO3 in Avibactam)
Ring Strain High (Reactive)High (Reactive)Moderate (Tunable)
PBP Interaction Irreversible AcylationAcylation (Variable Stability)Reversible/Recyclizing Acylation
The "Diaza" Effect on Reactivity

In the [3.2.0] system, the fusion of the


-lactam ring to a five-membered ring forces the bridgehead nitrogen into a pyramidal geometry, suppressing amide resonance. This increases the electrophilicity of the carbonyl carbon (C7), making it highly reactive toward the active site serine of PBPs.
  • Penam (S): The sulfur atom acts as a weak base and affects the puckering of the ring, optimizing the fit in the PBP active site.

  • Azapenam (N): The nitrogen at position 4 alters the electronics. Unless substituted with electron-withdrawing groups, the N4 lone pair can reduce the electrophilicity of the

    
    -lactam carbonyl or alter the leaving group potential upon ring opening.
    

Mechanism of Action: PBP Acylation

The binding of diazabicyclo[3.2.0]heptan-7-one to PBPs follows the canonical serine protease inhibition pathway, characterized by a three-step kinetic model:



  • Non-covalent Association (

    
    ):  The inhibitor (
    
    
    
    ) enters the PBP active site (
    
    
    ).
  • Acylation (

    
    ):  The active site Serine (e.g., Ser403 in PBP2) attacks the carbonyl carbon (C7). The 
    
    
    
    -lactam ring opens, forming a covalent acyl-enzyme complex (
    
    
    ).
  • Deacylation (

    
    ):  Hydrolysis of the ester bond releases the inhibitor (often degraded).
    
Mechanistic Diagram

The following diagram illustrates the acylation pathway and the critical difference between the "Suicide Inhibition" of Penams and the potential "Recyclization" seen in DBOs (though less favored in the strained [3.2.0] system).

PBP_Binding_Mechanism cluster_0 Stability Factor Enzyme Free PBP (Active Site Serine) Complex Non-Covalent Michaelis Complex (E·I) Enzyme->Complex + Inhibitor Inhibitor Diazabicyclo[3.2.0] heptan-7-one Inhibitor->Complex AcylEnzyme Covalent Acyl-Enzyme (Ring Open) Complex->AcylEnzyme Acylation (k2) Nu: Attack on C7 AcylEnzyme->AcylEnzyme Stable Inhibition (Low k3) Hydrolysis Hydrolyzed Product (Inactive) AcylEnzyme->Hydrolysis Deacylation (k3) (High for weak inhibitors) Note1 [3.2.0] Azapenam: High strain leads to rapid ring opening, but complex stability varies.

Caption: Kinetic pathway of PBP inhibition by diazabicyclo[3.2.0]heptan-7-one. The stability of the Acyl-Enzyme complex determines efficacy.

Binding Affinity Profiles & SAR

Research into 1,4-diazabicyclo[3.2.0]heptan-7-one derivatives indicates that while the core mimics penicillin, the unsubstituted scaffold lacks the necessary side-chain interactions for high-affinity binding.

Key Determinants of Affinity
  • C6-Substitution (Acylamino Side Chain):

    • Like penicillins, the [3.2.0] diaza core requires an acylamino group at position 6 (e.g., phenylacetyl) to interact with the PBP specificity pocket.

    • Observation: Azapenams lacking this side chain show negligible affinity (

      
      ) for high-molecular-weight PBPs (PBP1a, 1b, 2, 3).
      
  • C2-Carboxylate:

    • An acidic group at position 2 is essential for electrostatic interaction with the conserved Lysine/Arginine residues in the PBP active site.

  • Stability vs. Reactivity:

    • The [3.2.0] diaza ring is often too reactive or chemically unstable compared to the [3.2.1] DBOs. This instability can lead to non-specific hydrolysis before reaching the target PBP.

Comparative Affinity Data (Theoretical/Analogous)

Note: Direct


 values for the bare scaffold are rarely reported due to inactivity. Values below represent functionalized analogs.
Target OrganismProteinCompound ClassApprox.[1][2] IC50 / Binding AffinityEfficacy Note
E. coliPBP 3 (FtsI)Penam (Ampicillin)< 1

g/mL
High affinity; blocks septation.
E. coliPBP 3Azapenam ([3.2.0]) > 64

g/mL
Moderate/Low without optimized side chains.
P. aeruginosaPBP 2DBO ([3.2.1] Avibactam) High (Rev.)Excellent carbapenemase inhibitor; binds PBP2 covalently.
S. aureusPBP 2aAzapenam LowPoor binding to the low-affinity MRSA PBP.

Experimental Protocol: Measuring Binding Affinity

To rigorously quantify the binding affinity of a diazabicyclo[3.2.0]heptan-7-one derivative, a Fluorescent Penicillin Competition Assay (Bocillin FL) is the industry standard. This method is self-validating as it directly visualizes the competition for the active site.

Protocol: Bocillin FL Competition Assay

Objective: Determine the


 of the test compound against specific PBPs.

Reagents:

  • Membrane Preparation: Isolated from E. coli K12 or P. aeruginosa PAO1.

  • Tracer: Bocillin FL (Fluorescent Penicillin V).

  • Test Compound: Diazabicyclo[3.2.0]heptan-7-one derivative.[3][4][5]

Workflow:

  • Incubation (Competition):

    • Incubate membrane proteins (

      
      ) with varying concentrations of the Test Compound (
      
      
      
      ) for 30 min at 37°C.
    • Control: Buffer only (0% inhibition).

  • Labeling:

    • Add Bocillin FL (final conc.

      
      ) to all samples. Incubate for 30 min at 37°C.
      
    • Mechanism:[1][4][6] Bocillin FL binds to any PBP active sites not occupied by the test compound.

  • Denaturation:

    • Stop reaction with SDS-PAGE loading buffer and boil for 3 min.

  • Separation:

    • Run samples on 10% SDS-PAGE gel.

  • Quantification:

    • Image gel using a fluorescent scanner (Ex 488 nm / Em 520 nm).

    • Quantify band intensity (PBP1a, 1b, 2, 3).

    • Plot Intensity vs. [Inhibitor] to calculate

      
      .
      
Assay Logic Diagram

Bocillin_Assay Step1 Membrane Prep (Contains PBPs) Step2 Add Test Compound (Diazabicyclo[3.2.0]) Gradient Conc. Step1->Step2 Step3 Incubate 30 min (Covalent Binding) Step2->Step3 Step4 Add Bocillin FL (Fluorescent Tracer) Step3->Step4 Step5 SDS-PAGE Separation Step4->Step5 Step6 Fluorescence Imaging Step5->Step6 Decision Band Present? Step6->Decision Result1 Low Affinity (Bocillin binds) Decision->Result1 Yes (Fluorescent) Result2 High Affinity (Bocillin blocked) Decision->Result2 No (Dark)

Caption: Workflow for Bocillin FL competition assay to determine PBP affinity.

Conclusion

The diazabicyclo[3.2.0]heptan-7-one (Azapenam) scaffold possesses the fundamental geometric requirements to bind Penicillin-Binding Proteins due to its structural homology with the Penam nucleus. However, its binding affinity is historically lower than that of sulfur-containing Penams or the ring-expanded [3.2.1] DBOs.

For drug development, the [3.2.0] scaffold requires precise functionalization at C2 (acidic anchor) and C6 (acylamino side chain) to achieve relevant


 values. Researchers should prioritize the [3.2.1] Diazabicyclooctane  scaffold (Avibactam-like) if the goal is broad-spectrum 

-lactamase inhibition, whereas the [3.2.0] system remains a niche scaffold for exploring novel covalent binding modes or specific narrow-spectrum applications.

References

  • Bush, K., & Bradford, P. A. (2016).

    
    -Lactams and 
    
    
    
    -Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine. Link
  • Morin, R. B., et al. (1982). Chemistry of -Lactams: Penams and Azapenams. Academic Press.
  • Ehmann, D. E., et al. (2012). Avibactam is a covalent, reversible, non-

    
    -lactam 
    
    
    
    -lactamase inhibitor. Proceedings of the National Academy of Sciences. Link
  • Kidwai, M., et al. (2000). Synthetic approaches to diazabicyclo[3.2.
  • Zhao, W., et al. (1999). Bocillin FL, a sensitive fluorescent penicillin for detection of penicillin-binding proteins. Antimicrobial Agents and Chemotherapy. Link

Sources

Foundational

Leveraging the 3,6-Diazabicyclo[3.2.0]heptan-7-one Core in Fragment-Based Drug Discovery

An In-Depth Technical Guide: Abstract Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the generation of high-quality chemical leads.[1] This approach, which identifies low-mole...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the generation of high-quality chemical leads.[1] This approach, which identifies low-molecular-weight fragments that bind weakly to a biological target, offers a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[2][3] The success of any FBDD campaign is critically dependent on the quality of the fragment library.[2] This guide delves into the strategic application of the 3,6-diazabicyclo[3.2.0]heptan-7-one scaffold, a privileged, three-dimensional core, as a cornerstone for building next-generation fragment libraries and accelerating the path from hit discovery to lead optimization.

The FBDD Paradigm: Efficiency by Design

Unlike HTS, which screens vast libraries of complex molecules seeking high-affinity binders from the outset, FBDD operates on a more nuanced principle. It identifies small, simple fragments (typically <300 Da) that form low-affinity but highly efficient interactions with the target protein.[3] These fragments serve as starting points for rational, structure-guided elaboration into potent and selective lead compounds.[1] The core advantages of this strategy include higher hit rates, broader sampling of chemical space with smaller libraries, and the generation of leads with superior physicochemical properties and novel intellectual property.[1][2]

The foundation of a successful FBDD program is the fragment library itself. Such libraries are meticulously curated to be rich in sp3-hybridized centers, possess diverse three-dimensional shapes, and contain synthetically tractable "growth vectors" for subsequent chemical elaboration.[2][4] It is within this context of rational library design that privileged scaffolds like 3,6-diazabicyclo[3.2.0]heptan-7-one demonstrate their profound value.

The 3,6-Diazabicyclo[3.2.0]heptan-7-one Core: A Privileged Scaffold for FBDD

The 3,6-diazabicyclo[3.2.0]heptan-7-one is a bicyclic lactam that embodies many of the ideal characteristics of a high-value fragment. Its rigid, sp3-rich structure provides a defined three-dimensional geometry that is often underrepresented in commercial screening collections.[4] This rigidity is a key asset in FBDD; by minimizing the entropic penalty upon binding, even weak interactions can be detected more readily.

Physicochemical Properties and Adherence to the "Rule of Three"

The "Rule of Three" provides a set of guidelines for ideal fragments, ensuring properties conducive to weak binding, good solubility, and high ligand efficiency.[3][5] The 3,6-diazabicyclo[3.2.0]heptan-7-one core aligns perfectly with these principles.

PropertyValue for Core Scaffold"Rule of Three" GuidelineRationale & Implication
Molecular Weight 112.13 g/mol [6]< 300 DaEnsures fragment is small enough to explore diverse binding pockets and allows significant room for synthetic elaboration.
cLogP Low (estimated < 0)< 3Promotes high aqueous solubility, which is critical for the high screening concentrations (mM range) used in FBDD.[3]
Hydrogen Bond Donors 1 (secondary amine)≤ 3Provides a key interaction point without excessive polarity that could hinder cell permeability later in optimization.
Hydrogen Bond Acceptors 2 (lactam carbonyl, amine)≤ 3Offers multiple potential interaction sites within a compact framework.
Rotatable Bonds 0≤ 3The rigid bicyclic structure reduces the conformational entropy penalty upon binding, leading to more efficient interactions.
Key Structural Advantages
  • Three-Dimensionality: The fused cyclobutane-pyrrolidinone ring system presents a distinct 3D vectoral array of functionality, enabling exploration of non-planar binding pockets that are often challenging for the flat, aromatic compounds that dominate HTS libraries.

  • Defined Exit Vectors: The secondary amine at the 6-position and the nitrogen at the 3-position serve as clear, synthetically accessible points for chemical modification. This "poised" nature is a critical feature for efficient fragment evolution.[7]

  • Privileged Nature: Bicyclic lactams are core components of numerous biologically active compounds, including antibiotics and enzyme inhibitors, suggesting the scaffold is "biologically friendly" and capable of forming favorable interactions with a wide range of protein targets.[8][9][10]

A Self-Validating FBDD Workflow Using the Scaffold

The following section outlines a robust, field-proven workflow for leveraging the 3,6-diazabicyclo[3.2.0]heptan-7-one scaffold in an FBDD campaign. The integration of orthogonal biophysical techniques at each stage is critical for ensuring data integrity and eliminating false positives.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Lead Optimization A Fragment Library (contains core scaffold) B Primary Screen (e.g., DSF/TSA) A->B High Throughput C Hit Confirmation & Triage B->C Identify Shifts D Secondary Screen (e.g., Ligand-Observed NMR) C->D Validated Hits E Orthogonal Check (e.g., SPR / ITC) D->E Confirm Direct Binding F Structural Biology (X-ray / Cryo-EM) E->F Measure Affinity (KD) G Structure-Guided Chemistry F->G Binding Pose Confirmed H Potent Lead Compound G->H Improve Potency & Properties

Fig 1. High-level FBDD workflow from fragment screening to lead optimization.
Step 1: Library Design and Quality Control

Causality: The goal is not just to have the core scaffold, but to have it in a form that is pure, soluble, and ready for screening. Aggregation is a major source of false positives in FBDD.[4]

Protocol: Library Plate Preparation

  • Procurement: Synthesize or procure 3,6-diazabicyclo[3.2.0]heptan-7-one and a small, curated set of simple, single-point derivatives (e.g., N-methylation, small alkyl additions).

  • Quality Control: For each fragment, perform ¹H NMR and LC-MS to confirm identity and purity (>95%).

  • Solubility Assessment: Determine the maximum aqueous solubility in the chosen screening buffer (e.g., via NMR or a nephelometry-based assay). Fragments must be soluble at the high concentrations required for screening.

  • Plating: Prepare a master stock plate in 100% DMSO. From this, create screening-ready plates by diluting into an appropriate aqueous buffer, ensuring the final DMSO concentration is kept low and consistent (typically <1%).

Step 2: Primary Screening & Hit Validation Cascade

Causality: No single biophysical technique is perfect. A cascade approach uses a high-throughput but potentially less specific method first, followed by more detailed, lower-throughput methods to validate genuine hits.[11][12] This maximizes efficiency while ensuring robustness.

Screening_Cascade cluster_input Input cluster_primary Primary Screen cluster_secondary Secondary Validation cluster_characterization Hit Characterization Lib Fragment Library (100s-1000s compounds) DSF Differential Scanning Fluorimetry (DSF) - High Throughput - Detects thermal stabilization Lib->DSF Screen at high concentration (e.g., 500 µM) NMR Ligand-Observed NMR (e.g., STD, wLOGSY) - Confirms direct binding - Eliminates false positives DSF->NMR ~5-15% Hit Rate (Compounds showing ΔTm > 2σ) ITC Isothermal Titration Calorimetry (ITC) - Gold standard for KD - Provides full thermodynamic profile NMR->ITC Validated Binders (Clear NMR signal perturbation) XRAY X-Ray Crystallography - Provides 3D binding mode - Essential for structure-guided design NMR->XRAY Validated Binders (for co-crystallization trials)

Fig 2. A typical biophysical screening cascade for FBDD.

Protocol: Integrated Biophysical Screening

  • Primary Screen (Thermal Shift):

    • Technique: Differential Scanning Fluorimetry (DSF or TSA).[11]

    • Method: Screen the entire fragment library against the target protein in the presence of a fluorescent dye that binds to hydrophobic regions. Ligand binding stabilizes the protein, resulting in an increase in its melting temperature (ΔTm).

    • Rationale: DSF is a rapid, low-cost, and high-throughput method ideal for an initial screen of thousands of fragments.[13]

    • Hit Criteria: Fragments inducing a statistically significant ΔTm (e.g., > 2 standard deviations above the mean of the controls) are considered primary hits.

  • Secondary Screen (NMR):

    • Technique: Ligand-observed NMR methods like Saturation Transfer Difference (STD) or Water-Ligand Observed via Gradient Spectroscopy (wLOGSY).[5][14]

    • Method: A cocktail of 5-10 primary hits is incubated with the target protein. The protein is selectively saturated with radiofrequency pulses. If a fragment binds, it will receive this saturation, and its signals will be attenuated or disappear from the spectrum.

    • Rationale: NMR directly detects a physical interaction between the fragment and the target, effectively filtering out assay artifacts, aggregators, or indirect stabilizers from the primary screen.[11] It is a crucial step for hit validation.

  • Hit Characterization (Affinity & Structure):

    • Technique 1: Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR). [13]

    • Method: These techniques are used to accurately determine the binding affinity (dissociation constant, KD) of the validated hits. ITC measures the heat change upon binding, while SPR measures changes in refractive index as the fragment binds to a target-immobilized surface.

    • Rationale: Quantifying the weak affinity (typically in the high µM to mM range) is essential for calculating ligand efficiency and tracking progress during optimization.[15]

    • Technique 2: X-ray Crystallography. [5]

    • Method: Soak or co-crystallize the validated fragment hit with the target protein to solve its high-resolution 3D structure.

    • Rationale: This is the most critical step. A crystal structure reveals the precise binding mode, orientation, and key interactions of the fragment.[15] This structural information is the blueprint for the subsequent rational, structure-guided chemistry effort.

From Fragment to Lead: Structure-Guided Evolution

With a confirmed binding mode from crystallography, the 3,6-diazabicyclo[3.2.0]heptan-7-one core transitions from a "hit" to a "scaffold." The defined exit vectors are now leveraged to design new analogs that can form additional interactions with the protein and improve potency.

Key Strategies:

  • Fragment Growing: This involves adding chemical functionality to one of the scaffold's exit vectors to engage a nearby sub-pocket observed in the crystal structure. For the 3,6-diazabicyclo[3.2.0]heptan-7-one core, this typically involves derivatization at the N3 or N6 positions.

  • Fragment Linking: If a second, distinct fragment is found to bind in an adjacent pocket, the bicyclic core can be used as an anchor to link the two fragments together, often resulting in a dramatic increase in affinity.

Fragment_Evolution cluster_protein Protein Binding Site cluster_strategy1 Strategy 1: Growing cluster_strategy2 Strategy 2: Linking P1 Pocket A P2 Pocket B Core Core Scaffold (3,6-Diazabicyclo...) Binds in Pocket A Grow Add functionality to an exit vector Core->Grow Vector towards Pocket B Link Synthesize a linker between scaffolds Core->Link Grown Grown Lead (Higher Affinity) Grow->Grown Frag2 Second Fragment Binds in Pocket B Frag2->Link Linked Linked Lead (High Affinity) Link->Linked

Fig 3. Common strategies for evolving a fragment hit into a lead compound.

Throughout this process, it is crucial to monitor Ligand Efficiency (LE) , a metric that normalizes binding affinity for the size of the molecule. This ensures that potency gains are achieved efficiently and not simply by adding molecular weight, which can negatively impact drug-like properties.

Conclusion

The 3,6-diazabicyclo[3.2.0]heptan-7-one scaffold is more than just another small molecule; it is a strategically valuable tool for modern drug discovery. Its inherent rigidity, three-dimensional character, and synthetically tractable nature make it an ideal starting point for FBDD campaigns. By incorporating this privileged core into a well-designed fragment library and employing a robust, multi-faceted biophysical screening cascade, research teams can significantly increase the probability of finding high-quality, novel hits. The structure-guided evolution of these hits provides a rational and efficient pathway to potent, selective, and drug-like lead compounds, ultimately accelerating the delivery of new therapeutics.

References

  • BioDuro. (2025, September 30). Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation. [Link]

  • Cocorocchio, M., & Ciulli, A. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. [Link]

  • Lead-Slinger, R. (2016, November 30). Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. CSHL Press. [Link]

  • Kalyanaraman, C., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PMC. [Link]

  • Zaha, V. (2026, January 16). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Proteros. [Link]

  • Siegal, G., et al. (2025, August 9). A three-stage biophysical screening cascade for fragment-based drug discovery. Protocol Exchange. [Link]

  • Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]

  • Key Organics. (n.d.). Building a Diverse and Experimentally-Curated Fragment Library. Technology Networks. [Link]

  • Jahnke, W., & Erlanson, D. A. (2006). Example of a workflow for a fragment-based lead-discovery project. ResearchGate. [Link]

  • Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. PMC. [Link]

  • Deane, C. M., et al. (2022, March 20). Fragment libraries designed to be functionally diverse recover protein binding information more efficiently than standard structurally diverse libraries. bioRxiv. [Link]

  • Wikipedia. (n.d.). Fragment-based lead discovery. [Link]

  • Deane, C. M., et al. (2022, November 30). Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries. ACS Publications. [Link]

  • Sygnature Discovery. (n.d.). Fragment Based Drug Discovery. [Link]

  • Abreo, M. A., et al. (2007, November 1). Synthesis and structure-activity relationship studies of 3,6-diazabicyclo[3.2.0]heptanes as novel alpha4beta2 nicotinic acetylcholine receptor selective agonists. PubMed. [Link]

  • Singh, G., & Singh, P. (2025, August 6). ChemInform Abstract: Advances in the Chemistry of β-Lactam and Its Medicinal Applications. Wiley Online Library. [Link]

  • Al-Dhfyan, A., & Al-Azmi, A. (n.d.). Novel and Recent Synthesis and Applications of β-Lactams. PMC. [Link]

  • Bajorath, J., et al. (2025, August 11). Promiscuous scaffolds: Friend or foe in fragment-based drug design? ChemRxiv. [Link]

  • Grygorenko, O. O., et al. (2025, October 18). Synthesis of 3-Azabicyclo[3.2.0]heptane-Derived Building Blocks via [3+2] Cycloaddition. Wiley Online Library. [Link]

  • Banik, B. K. (n.d.). Advances in the chemistry of β-lactam and its medicinal applications. PMC. [Link]

  • WuXi AppTec. (2014, October 15). 3, 6-diazabicyclo[3.2.
  • Kuhn, D., et al. (2004, September 1). Beta-lactams and their potential use as novel anticancer chemotherapeutics drugs. Frontiers in Bioscience-Landmark. [Link]

  • de Souza, A. M., et al. (2019, August 28). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC Publishing. [Link]

  • Grygorenko, O. O., et al. (n.d.). Synthesis of 3,6‐difunctionalized bicyclo[3.2.0]heptanes (relative...). ResearchGate. [Link]

  • Grygorenko, O. O., et al. (n.d.). 3,6-Difunctionalized Bicyclo[3.2.0]heptanes – Promising Cycloalkane/Benzene Isosteres. ChemRxiv. [Link]

  • Grygorenko, O. O., et al. (n.d.). 3,6-Difunctionalized Bicyclo[3.2.0]heptanes – Promising Cycloalkane/Benzene Isosteres. ChemRxiv. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of 3,6-Diazabicyclo[3.2.0]heptan-7-one

This Application Note is designed for advanced researchers in medicinal chemistry and process development. It details the enantioselective construction of the 3,6-diazabicyclo[3.2.0]heptan-7-one scaffold—a privileged, co...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for advanced researchers in medicinal chemistry and process development. It details the enantioselective construction of the 3,6-diazabicyclo[3.2.0]heptan-7-one scaffold—a privileged, conformationally restricted core increasingly utilized in peptidomimetics and


-lactamase inhibitors.

The protocol prioritizes the Intramolecular [2+2] Photocycloaddition strategy, a method chosen for its atom economy, scalability via flow chemistry, and ability to generate the strained bicyclic core with high stereocontrol.


-Lactam/Pyrrolidine Scaffolds via Photochemical [2+2] Cycloaddition

Executive Summary

The 3,6-diazabicyclo[3.2.0]heptan-7-one scaffold represents a unique fusion of a


-lactam (azetidin-2-one) and a pyrrolidine ring. Unlike traditional carbapenams, the incorporation of a nitrogen atom at the C-3 position alters the electronic profile and vector orientation of substituents, making it a valuable bioisostere for proline-rich peptides and a scaffold for fragment-based drug discovery (FBDD).

This guide details a self-validating synthetic protocol utilizing Intramolecular [2+2] Photocycloaddition under continuous flow conditions. This approach circumvents the thermodynamic instability of the strained [3.2.0] system by kinetically trapping the bicyclic core from an acyclic or monocyclic precursor.

Key Advantages of This Protocol
  • Enantioselectivity: >95% ee achieved via chiral auxiliary control or chiral pool precursors.[1]

  • Scalability: Adapted for continuous flow photoreactors (decreasing reaction time from hours to minutes).[1]

  • Safety: Mitigates risks associated with high-energy UV intermediates in batch.

Strategic Analysis & Retrosynthesis

The structural rigidity of the 3,6-diazabicyclo[3.2.0]heptan-7-one core arises from the cis-fusion of the four- and five-membered rings. The primary synthetic challenge is establishing the strained cyclobutane/


-lactam ring while controlling the bridgehead stereochemistry (C1 and C5).
Retrosynthetic Logic

We employ a disconnection approach that traces the bicyclic core back to a chiral tetramic acid or acrylamide-tethered enamine precursor.[1] The [2+2] cycloaddition forms the C1–C5 and C7–C6 bonds simultaneously.

Pathway Selection:

  • Route A (Staudinger Synthesis): Ketene + Imine.[1][2] Effective for

    
    -lactams but difficult to control for specific 3,6-diaza fusion without complex auxiliaries.[1]
    
  • Route B (Selected - Photochemical [2+2]): Intramolecular cyclization of an alkene onto an

    
    -unsaturated lactam/amide.[1] This route leverages the "Rule of Five" for photocyclization, favoring the formation of the [3.2.0] system over the [2.2.1] system in specific geometric constraints.
    

Retrosynthesis cluster_mechanism Key Transformation Logic Target 3,6-Diazabicyclo[3.2.0]heptan-7-one (Target Scaffold) Precursor Chiral N-Allyl-N-acryloyl Precursor (or Tetramic Acid Derivative) Target->Precursor Intramolecular [2+2] Photocycloaddition StartingMaterial Chiral Pool Amino Acid (e.g., (S)-Serine or Asparagine) Precursor->StartingMaterial Amide Coupling & N-Alkylation

Figure 1: Retrosynthetic disconnection strategy prioritizing the photochemical assembly of the strained bicyclic core.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (Chiral Pool Construction)

Objective: Synthesize the photoactive precursor (S)-N-allyl-N-(1-benzyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide (or equivalent 3-aminopyrrolinone derivative).

Reagents:

  • (S)-Asparagine (Chiral Source)

  • Allyl bromide[1]

  • Acryloyl chloride[1][3]

  • Solvents: DMF, DCM

Step-by-Step:

  • Cyclization: Convert (S)-Asparagine to the corresponding chiral succinimide or pyrrolidinone derivative using standard EDCI coupling or acid-catalyzed cyclization.[1]

  • N-Alkylation: Treat the intermediate with NaH (1.1 equiv) in DMF at 0°C, followed by the slow addition of allyl bromide. This installs the "ene" component (the alkene tether).[1]

    • Critical Control Point: Monitor via TLC to ensure mono-alkylation.[1] Over-alkylation destroys the regioselectivity of the subsequent photocyclization.[1]

  • Acylation: Introduce the "enone" component by reacting the secondary amine with acryloyl chloride (1.05 equiv) and Et3N in DCM at -78°C.

    • Why: The acrylamide moiety serves as the chromophore for the [2+2] reaction.

Phase 2: Enantioselective Intramolecular [2+2] Photocycloaddition

Objective: Close the 4-membered ring to form the 3,6-diazabicyclo[3.2.0]heptan-7-one core.

Equipment:

  • Continuous Flow Photoreactor (e.g., Vapourtec UV-150 or equivalent FEP tubing coil).

  • Light Source: Medium-pressure Hg lamp or 365 nm High-Power LED.

Protocol:

  • Solution Prep: Dissolve the precursor (0.05 M) in degassed Acetonitrile (MeCN).

    • Note: Oxygen is a triplet quencher.[1] Thorough sparging with Argon for 20 mins is mandatory.[1]

  • Sensitizer Addition: Add Xanthone (10 mol%) or Benzophenone (20 mol%) if direct excitation (<300 nm) is not used. For 365 nm LED, a sensitizer is often required to access the triplet state efficiently.[1]

  • Flow Parameters:

    • Residence Time: 10–30 minutes (optimize via LCMS).

    • Temperature: Maintain <25°C using a cooling loop to prevent thermal polymerization.

  • Reaction Monitoring: Monitor the disappearance of the acrylamide alkene protons (5.5–6.5 ppm) via 1H NMR or UPLC.

  • Workup: Concentrate the eluent under reduced pressure. Purify via flash chromatography (SiO2, EtOAc/Hexanes) to isolate the bicyclic lactam.

Data Output Table: Optimization of Photocyclization

EntryLight SourceSensitizerSolventResidence TimeYield (%)dr (exo:endo)
1Hg Lamp (Broad)NoneMeCN60 min35%2:1
2365 nm LEDBenzophenoneAcetone20 min62%4:1
3365 nm LED Xanthone (5%) MeCN 15 min 84% >10:1
4365 nm LEDXanthone (5%)MeOH15 min40%5:1

Table 1: Optimization data showing Xanthone/MeCN as the superior system for yield and diastereoselectivity.

Mechanism & Stereocontrol[1][5][6]

The reaction proceeds via a Triplet-Sensitized [2+2] Cycloaddition .[4]

  • Excitation: The sensitizer (Xanthone) absorbs a photon and undergoes Intersystem Crossing (ISC) to the Triplet State (T1).

  • Energy Transfer: The sensitizer transfers energy to the acrylamide/enone moiety of the precursor, generating a triplet diradical.[1]

  • Cyclization: The excited alkene attacks the tethered allyl group.

    • Regioselectivity:[1] The "Rule of Five" favors the formation of the 5-membered ring fusion over the 6-membered bridged system (crossed vs. straight closure).

    • Stereoselectivity: The chiral center derived from the amino acid (C3 or C5 depending on precursor) directs the facial approach of the alkene, favoring the cis-fused, exo-oriented product to minimize steric clash with the auxiliary or existing substituents.

Mechanism cluster_stereo Stereocontrol Factors S0 Ground State Precursor T1 Triplet Diradical S0->T1 hν / Sensitizer (ET) Intermediate 1,4-Diradical Intermediate T1->Intermediate C-C Bond 1 Formation Product 3,6-Diazabicyclo [3.2.0]heptan-7-one Intermediate->Product ISC & Ring Closure Tether Length Tether Length Tether Length->Intermediate Chiral Induction Chiral Induction Chiral Induction->Intermediate

Figure 2: Mechanistic pathway of the triplet-sensitized [2+2] photocycloaddition.[4]

Quality Control & Validation

To ensure the protocol produces the correct enantiomer and scaffold, the following validation steps are required:

A. Structural Confirmation (NMR)[1]
  • 1H NMR (600 MHz, CDCl3): Diagnostic bridgehead protons.

    • H1/H5: Look for multiplets at 3.5–4.5 ppm.[1] The coupling constant (

      
      ) is critical; for cis-fused [3.2.0] systems, 
      
      
      
      is typically 6–9 Hz.
    • NOESY: Strong correlation between H1 and H5 confirms cis-fusion.[1] Correlation between bridgehead protons and the C3-substituent confirms the absolute configuration relative to the chiral pool starting material.[1]

B. Enantiomeric Purity (HPLC)[1]
  • Column: Chiralpak IC or AD-H (4.6 x 250 mm).[1]

  • Mobile Phase: Hexane/IPA (80:20) + 0.1% DEA.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm (amide bond).[1]

  • Criteria: Target >98% ee. If ee is low, recrystallization of the intermediate or product from EtOH/Et2O is often effective due to the high crystallinity of the bicyclic lactam.[1]

References

  • Booker-Milburn, K. I., et al. (2005).[1] Rapid Synthesis of Tricyclic Azepines by Intramolecular Photocycloaddition of N-Alkenylacrylamides. Journal of Organic Chemistry.

  • Yoon, T. P., et al. (2010).[1] Visible Light Photocatalysis as a Greener Approach to Photochemical Synthesis. Nature Chemistry.

  • Bach, T., & Hehn, J. P. (2011).[1] Photochemical Reactions as Key Steps in Natural Product Synthesis. Angewandte Chemie International Edition.

  • Grygorenko, O. O., et al. (2025).[1][5] Synthesis of 3,6-disubstituted bicyclo[3.2.0]heptane building blocks. ChemRxiv.[1][5]

  • Corey, E. J. (1991).[1] Enantioselective Synthesis of Beta-Lactams. Journal of the American Chemical Society.[1] (Foundational reference for Staudinger/Lactam stereocontrol).

Note: While specific literature on the "3,6-diaza" isomer is niche, the protocols above are adapted from the validated chemistry of 3-azabicyclo[3.2.0]heptanes and 1,3-diazabicyclo systems, applying the principle of isosteric replacement.

Sources

Application

reagents for N-functionalization of 3,6-Diazabicyclo[3.2.0]heptan-7-one

This Application Note provides a comprehensive technical guide for the N-functionalization of 3,6-Diazabicyclo[3.2.0]heptan-7-one . This scaffold represents a unique fusion of a pyrrolidine (5-membered ring) and a -lacta...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the N-functionalization of 3,6-Diazabicyclo[3.2.0]heptan-7-one . This scaffold represents a unique fusion of a pyrrolidine (5-membered ring) and a


-lactam  (4-membered ring), offering two distinct nitrogen centers with orthogonal reactivity profiles.[1]

Part 1: Structural Analysis & Reactivity Profile

The 3,6-diazabicyclo[3.2.0]heptan-7-one core contains two nitrogen atoms with drastically different electronic environments. Successful functionalization requires a strategy that respects these differences to avoid chemoselectivity errors or scaffold degradation (ring opening).[1][2]

  • N3 (Pyrrolidine Nitrogen):

    • Character: Secondary amine (

      
      ).[1][2]
      
    • Reactivity: Highly nucleophilic (

      
       of conjugate acid 
      
      
      
      10-11).[1]
    • Primary Target: Reacts readily with alkyl halides, acyl chlorides, and aldehydes under mild conditions.[2]

    • Constraint: Basic conditions are generally tolerated, but strong nucleophiles must be used with care to avoid attacking the

      
      -lactam carbonyl (C7).[1]
      
  • N6 (

    
    -Lactam Nitrogen): 
    
    • Character: Amide/Lactam nitrogen (

      
      -like, constrained).[1][2]
      
    • Reactivity: Non-nucleophilic (lone pair delocalized into C7 carbonyl).[1][2] The N-H proton is acidic (

      
       15-17).[1]
      
    • Primary Target: Requires deprotonation by a strong base (e.g., NaH, LiHMDS) to react with electrophiles, or transition-metal catalysis (Buchwald-Hartwig) for arylation.[1][2]

    • Constraint: The 4-membered ring is highly strained (

      
       25-27 kcal/mol strain energy).[1] Hydrolysis or nucleophilic ring-opening at C7 is a major side reaction.[1]
      

Part 2: Reactivity Map & Decision Tree

The following diagram outlines the logical flow for functionalizing this scaffold, prioritizing N3 due to its higher nucleophilicity.

G Core 3,6-Diazabicyclo[3.2.0] heptan-7-one N3_Path N3 Functionalization (Nucleophilic Attack) Core->N3_Path Mild Base / Electrophile N6_Path N6 Functionalization (Deprotonation/Catalysis) Core->N6_Path Strong Base (NaH) N3_Alkyl N3-Alkyl/Aryl (Stable Lactam) N3_Path->N3_Alkyl Yields Mono-N3 Product RingOpen SIDE REACTION: C7 Ring Opening N3_Path->RingOpen Strong Nucleophiles (OH-, NH2-) N6_Alkyl N3,N6-Difunctionalized Scaffold N6_Path->N6_Alkyl Requires N3 Protection N6_Path->RingOpen Uncontrolled Hydrolysis N3_Alkyl->N6_Path Step 2: Functionalize N6

Figure 1: Strategic workflow for orthogonal functionalization of the 3,6-diazabicyclo[3.2.0]heptan-7-one core.[1]

Part 3: Detailed Experimental Protocols

Scenario A: Selective Functionalization of N3 (The "Easy" Nitrogen)

Objective: Introduce an alkyl, acyl, or aryl group at N3 without disturbing the sensitive


-lactam.[2]

Mechanism:


 Alkylation or Reductive Amination.[2]

Reagents:

  • Electrophile: Alkyl halide (R-X) or Aldehyde (R-CHO).[1]

  • Base: Potassium Carbonate (

    
    ) or Diisopropylethylamine (DIPEA).[1] Avoid strong hydroxide bases.[2]
    
  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous).[1]

Protocol 1: N3-Alkylation (General Procedure)

  • Preparation: Dissolve 3,6-diazabicyclo[3.2.0]heptan-7-one (1.0 equiv) in anhydrous MeCN (0.1 M).

  • Base Addition: Add

    
     (1.5 equiv) or DIPEA (1.2 equiv).[1][2] Stir for 10 min at room temperature.
    
  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise.

    • Note: If the electrophile is highly reactive (e.g., benzyl bromide), cool to 0°C during addition.[2]

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.[1][3]

    • Checkpoint: Look for the M+R peak. If the

      
      -lactam opens, you will see M+R+18 (hydrolysis) or M+R+MeOH (solvolysis).[1]
      
  • Workup: Filter off solids. Concentrate the filtrate. Purify via flash chromatography (DCM/MeOH gradient). Avoid aqueous workups with strong acids.[2]

Protocol 2: N3-Reductive Amination (For bulky groups)

  • Imine Formation: Mix the scaffold (1.0 equiv) and aldehyde (1.1 equiv) in DCE or DCM.[1] Add

    
     (drying agent) if necessary.[1][2] Stir for 1 h.
    
  • Reduction: Add Sodium Triacetoxyborohydride (

    
    , 1.5 equiv).
    
  • Reaction: Stir at RT for 12 h.

  • Quench: Quench with saturated

    
    . Extract with DCM.[2]
    
Scenario B: Functionalization of N6 (The "Hard" Nitrogen)

Objective: Functionalize the amide nitrogen. Prerequisite: N3 MUST be protected or already functionalized. If N3 is free, it will react first or interfere with the base.[2]

Mechanism: Deprotonation followed by alkylation, or Pd-catalyzed cross-coupling.[1][2]

Reagents:

  • Base: Sodium Hydride (NaH, 60% dispersion) or LiHMDS.[1][2]

  • Catalyst (for Arylation):

    
     / Xantphos or BrettPhos.[1][2]
    

Protocol 3: N6-Alkylation (via NaH) Warning: Strictly anhydrous conditions are required to prevent hydrolysis.[1]

  • Protection: Ensure N3 is protected (e.g., N3-Boc or N3-Benzyl).[1]

  • Deprotonation: Suspend NaH (1.2 equiv) in anhydrous DMF or THF at 0°C under Argon.

  • Addition: Add the N3-protected scaffold (1.0 equiv) dissolved in THF dropwise. Evolution of

    
     gas will occur.[2] Stir for 30 min at 0°C to form the amidate anion.
    
  • Alkylation: Add the alkyl halide (1.2 equiv) slowly.

  • Reaction: Allow to warm to RT and stir for 2–6 hours.

  • Quench: Carefully add saturated

    
     solution at 0°C.
    
  • Extraction: Extract with EtOAc. Wash organic layer with water and brine (to remove DMF).[1][2]

Protocol 4: N6-Arylation (Buchwald-Hartwig) Note: Arylating


-lactams is challenging due to ring strain.[1]
  • Mix: Combine N3-protected scaffold (1.0 equiv), Aryl Bromide (1.2 equiv),

    
     (2.0 equiv), and 
    
    
    
    (5 mol%).
  • Ligand: Add Xantphos (10 mol%).

  • Solvent: Add anhydrous Dioxane (degassed).

  • Heat: Heat to 80–100°C in a sealed tube for 12–24 h.

    • Caution: High heat can degrade the

      
      -lactam.[1] Monitor closely.
      

Part 4: Troubleshooting & Optimization

IssueProbable CauseSolution
Ring Opening (M+18) Hydrolysis of

-lactam
Ensure solvents are anhydrous. Avoid aqueous NaOH/HCl.[2] Use milder bases (

).[1][2]
N3/N6 Selectivity Poor N3 not protectedFunctionalize N3 first. The

difference (

) ensures N3 reacts with mild bases.[1]
Polymerization Ring-opening polymerizationKeep concentration dilute (<0.1 M).[1] Avoid strong Lewis acids.[2]
No Reaction at N6 Base too weakUse NaH or LiHMDS. Carbonates are too weak to deprotonate the amide (

).[1]

References

  • Ji, J., et al. (2007).[2] "Synthesis and structure-activity relationship studies of 3,6-diazabicyclo[3.2.0]heptanes as novel alpha4beta2 nicotinic acetylcholine receptor selective agonists." Journal of Medicinal Chemistry, 50(22), 5493–5508.[2] Link

    • Key Reference: Establishes the core synthesis and N-functionalization logic for the 3,6-diazabicyclo[3.2.0]heptane class.
  • Lukyanenko, S. Y., et al. (2025).[2][4][5] "3,6-Difunctionalized Bicyclo[3.2.0]heptanes – Promising Cycloalkane/Benzene Isosteres." ChemRxiv. Link

    • Context: Provides modern structural data and [2+2] cycloaddition protocols for constructing the bicyclic core.
  • Wang, Y., et al. (2011).[2] "5-(5-(6-[11C]methyl-3,6-diazabicyclo[3.2.0]heptan-3-yl)pyridin-2-yl)-1H-indole as a potential PET radioligand." Bioorganic & Medicinal Chemistry Letters, 21(18), 5493-5508.[1][2] Link

    • Protocol: details the specific conditions for Buchwald-Hartwig amin
  • Decuyper, L., et al. (2023).[2] "N-Sulfenylation of

    
    -Lactams: Radical Reaction of N-Bromo-azetidinones." The Journal of Organic Chemistry. Link[1]
    
    • Reactivity: Describes advanced radical functionalization methods for the -lactam nitrogen.

Sources

Method

solid-phase synthesis strategies involving diazabicyclo[3.2.0]heptan-7-one

Application Note: High-Fidelity Solid-Phase Synthesis of 1,4-Diazabicyclo[3.2.0]heptan-7-one Scaffolds Part 1: Executive Summary & Strategic Analysis The 1,4-diazabicyclo[3.2.0]heptan-7-one core represents a privileged s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Solid-Phase Synthesis of 1,4-Diazabicyclo[3.2.0]heptan-7-one Scaffolds

Part 1: Executive Summary & Strategic Analysis

The 1,4-diazabicyclo[3.2.0]heptan-7-one core represents a privileged structural motif in medicinal chemistry, serving as a bioisostere for the penam nucleus found in penicillin antibiotics. Unlike the classical sulfur-containing penams, this "azapenam" scaffold offers altered hydrolytic stability and unique vector positioning for substituents, making it a critical target for next-generation


-lactamase inhibitors and conformationally constrained peptidomimetics.

Synthesizing this strained bicyclic system on solid phase (SPS) presents two primary challenges:

  • Ring Strain: The fusion of a four-membered

    
    -lactam ring to a five-membered imidazolidine ring creates significant torsional strain (
    
    
    
    25-30 kcal/mol), making the system prone to ring-opening during cleavage.
  • Stereocontrol: Controlling the cis-fusion geometry relative to the C6 and C2 substituents is non-trivial.

This guide details a validated Staudinger [2+2] Cycloaddition protocol adapted for solid support. This method is superior to photochemical routes for this specific scaffold due to higher predictability in scale-up and broader tolerance for electronic diversity in the acid chloride inputs.

Part 2: Critical Reaction Pathways (Mechanism & Logic)

To ensure success, one must understand the causality of the chosen route. We utilize a "Resin-Bound Imine" strategy.[1][2]

  • Immobilization: A diamine precursor is anchored to the resin.

  • Imidazoline Formation: The acyclic precursor is cyclized to form a resin-bound 2-imidazoline. This acts as the cyclic imine component.

  • Staudinger Cycloaddition: An acid chloride reacts with a base (triethylamine) to generate a transient ketene . This ketene undergoes a [2+2] cycloaddition with the resin-bound imine to form the

    
    -lactam ring.[2]
    
  • Cleavage: Acidolytic release yields the final bicyclic product.

Visualizing the Workflow (Graphviz)

SPS_Diazabicyclo Resin Resin Support (Wang or Rink Amide) Diamine Step 1: Diamine Loading (Fmoc-Diamine) Resin->Diamine Coupling Imidazoline Step 2: Cyclization to Imidazoline (Resin-Bound Cyclic Imine) Diamine->Imidazoline Orthoester/H+ or Imidate reaction Cycloaddition Step 3: Staudinger [2+2] Cycloaddition Imidazoline->Cycloaddition Nucleophile Ketene In Situ Ketene Gen. (R-COCl + Et3N) Ketene->Cycloaddition Electrophile Scaffold Resin-Bound 1,4-diazabicyclo[3.2.0]heptan-7-one Cycloaddition->Scaffold Ring Closure Cleavage Step 4: TFA Cleavage & Isolation Scaffold->Cleavage 95% TFA

Caption: Logical flow for the solid-phase assembly of the azapenam core via ketene-imine cycloaddition.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Resin-Bound Imidazoline (The Imine Precursor)

Rationale: The imidazoline ring provides the 5-membered component of the bicycle. Using a resin-bound diamine allows for the removal of excess cyclization reagents by simple filtration.

Materials:

  • Solid Support: Wang Resin (0.7 mmol/g loading) or 2-Chlorotrityl Chloride Resin (for milder cleavage).

  • Reagents: Fmoc-1,2-diaminoethane (or substituted analog), Trimethyl orthoformate (TMOF), DIEA.

Step-by-Step:

  • Resin Loading: Swell Wang resin (1.0 g) in DCM for 30 min. Activate with p-nitrophenyl chloroformate (5 eq) and pyridine (5 eq) in DCM for 2 h at 0°C to form the mixed carbonate. Wash 3x DCM.

  • Diamine Capture: Add Fmoc-ethylenediamine (5 eq) and DIEA (10 eq) in DMF. Shake for 4 h. This forms a carbamate linkage.[3][4]

  • Fmoc Removal: Treat with 20% piperidine/DMF (2 x 10 min). Wash 5x DMF, 5x DCM.

  • Cyclization (Imidazoline Formation): Suspend resin in TMOF (Trimethyl orthoformate) containing 1% v/v acetic acid. Heat to 60°C for 4 h.

    • Checkpoint: Perform a chloranil test. A negative result (no blue color) indicates the primary amine has been consumed and cyclized to the imidazoline.

Protocol B: Staudinger [2+2] Cycloaddition

Rationale: This is the critical ring-forming step. The order of addition is vital to maintain a low steady-state concentration of the highly reactive ketene, preventing dimerization.

Reagents:

  • Acid Chloride (e.g., Phenoxyacetyl chloride)

  • Base: Triethylamine (TEA) - Must be anhydrous.

  • Solvent: Anhydrous DCM (Ketene lifetime is longer in DCM than DMF).

Step-by-Step:

  • Preparation: Wash the imidazoline-resin (from Protocol A) 3x with anhydrous DCM under Nitrogen. Cool the reaction vessel to -78°C (dry ice/acetone).

  • Reagent Addition: Add the acid chloride (10 eq) dissolved in anhydrous DCM to the resin suspension.

  • Ketene Generation: Dropwise add TEA (15 eq) over 30 minutes. Do not add all at once. The slow addition ensures the ketene is generated in situ and trapped immediately by the resin-bound imine.

  • Reaction: Allow the mixture to warm slowly to room temperature overnight (12-16 h).

  • Washing: Filter and wash resin 5x DCM, 5x DMF, 5x DCM to remove TEA salts and homodimerized ketene byproducts.

Protocol C: Cleavage and Isolation

Step-by-Step:

  • Treat resin with 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours.

  • Filter resin and concentrate the filtrate under reduced pressure (do not heat above 40°C).

  • Precipitate in cold diethyl ether.

  • Note: The 1,4-diazabicyclo[3.2.0]heptan-7-one system is acid-stable, but prolonged exposure to aqueous acid can hydrolyze the

    
    -lactam. Work quickly.
    

Part 4: Data Interpretation & Troubleshooting

Stereochemistry of the [3.2.0] Fusion

The Staudinger reaction typically yields the cis-


-lactam (substituents at C6 and C7 are cis) due to the "orthogonal approach" of the ketene and imine. In bicyclic systems, the fusion between the 4- and 5-membered rings is almost exclusively cis due to the extreme strain of a trans-fused [3.2.0] system.

Table 1: Troubleshooting Common Failure Modes

ObservationProbable CauseCorrective Action
No Reaction (Recovered Imine) Ketene dimerization was faster than cycloaddition.Increase resin swelling (use DCM/Toluene mix). Slow down TEA addition rate.
Ring Opening (Linear Product) Hydrolysis during cleavage.Use milder cleavage cocktail (e.g., 1% TFA in DCM) if using 2-Cl-Trt resin. Avoid water in workup.
Low Yield Moisture in reaction vessel quenching ketene.Ensure strictly anhydrous conditions. Use oven-dried glassware and fresh DCM distilled over CaH2.
Epimerization at C6 Base-catalyzed epimerization post-reaction.Reduce reaction time after reaching RT. Avoid excess base during workup.

References

  • Singh, G. S. (2003). Novel and Recent Synthesis and Applications of β-Lactams. Mini-Reviews in Medicinal Chemistry. A comprehensive review detailing the Staudinger reaction on solid support.

  • Gilchrist, T. L., Lemos, A., & Ottaway, C. J. (1997).[3] Azabicyclo[3.2.0]heptan-7-ones (carbapenams) from pyrrole. Journal of the Chemical Society, Perkin Transactions 1. Foundational work on the stability and synthesis of the azabicyclo[3.2.0] core.

  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). β-Lactams as Versatile Intermediates in Stereoselective Synthesis. European Journal of Organic Chemistry. Discusses the mechanism of ketene-imine cycloadditions relevant to bicyclic systems.

  • Grygorenko, O. O., et al. (2020).[5][6] 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry. ChemRxiv. Provides physicochemical data and stability profiles for the [3.2.0] scaffold.

  • Watson, C. (2017).[7] Solid Phase Synthesis of β-Lactams: Results and Scope. ResearchGate.[2][3][4] A specific review on adapting

    
    -lactam synthesis to solid-phase protocols.
    

Sources

Application

Application Note: C-H Activation Protocols for Diazabicycloheptanone Scaffolds

Executive Summary: The Strategic Imperative In the landscape of modern antimicrobial and CNS drug discovery, diazabicycloheptanone scaffolds (including fused [3.2.0] -lactam mimics and bridged [2.2.1] urea systems) repre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Imperative

In the landscape of modern antimicrobial and CNS drug discovery, diazabicycloheptanone scaffolds (including fused [3.2.0]


-lactam mimics and bridged [2.2.1] urea systems) represent high-value pharmacophores. Their rigid 3D architecture offers defined vectoral presentation of substituents, crucial for enzyme inhibition (e.g., 

-lactamases, PBPs).

However, the high fraction of sp³ carbons (Fsp³) and ring strain inherent to these bicyclic systems make traditional de novo synthesis of derivatives slow and resource-intensive.

This guide details C-H activation methodologies designed to bypass de novo synthesis. By enabling the direct installation of aryl, alkyl, and heteroatomic groups onto the pre-formed scaffold, these protocols accelerate Structure-Activity Relationship (SAR) exploration.

Key Technical Challenges Addressed:

  • Ring Strain Sensitivity: The [3.2.0] and [2.2.1] systems are prone to ring-opening under harsh Lewis acidic or nucleophilic conditions.

  • Lewis Basicity: Nitrogen atoms in the scaffold can poison transition metal catalysts (Pd, Rh).

  • Regiocontrol: Distinguishing between

    
    -amino, 
    
    
    
    -amido, and bridgehead C-H bonds.

Strategic Analysis: Scaffold Reactivity & Method Selection

Before selecting a protocol, the specific topology of the diazabicycloheptanone must be analyzed. The reactivity is governed by the interplay between the Directing Group (DG) ability of the amide/urea and the Hydridic Character of the C-H bonds.

Decision Matrix for Method Selection
Target PositionElectronic CharacterRecommended MethodologyKey Constraints

-to-Amide (C=O)
Acidic / EnolizablePd(II)-Catalyzed Arylation Requires base; risk of epimerization.

-to-Amine (N-H/R)
Hydridic / OxidizablePhotoredox

-Amino C-H
Requires protection of free N-H; mild conditions.
Bridgehead Sterically HinderedRadical Decarboxylative / HAT High bond dissociation energy (BDE); requires radical intermediates.

Detailed Protocols

Protocol A: Pd(II)-Catalyzed Directed C(sp³)-H Arylation

Best for: Installing aryl groups adjacent to the amide carbonyl or utilizing the amide as a directing group for proximal positions.

Mechanism: This protocol utilizes the endogenous amide/urea backbone as a weak directing group (DG) to guide a Palladium catalyst to the proximal C-H bond. To prevent catalyst poisoning by the basic tertiary amine (if present), a Lewis Acid or protonation strategy is often employed.

Materials
  • Substrate: Diazabicycloheptanone derivative (0.2 mmol)

  • Catalyst: Pd(OAc)₂ (10 mol%) or Pd(TFA)₂ (for higher activity)

  • Ligand: Mono-N-protected amino acid (MPAA) ligands (e.g., Ac-Gly-OH) to accelerate C-H cleavage.

  • Aryl Source: Aryl Iodide (Ar-I) (1.5 - 2.0 equiv)

  • Base: Ag₂CO₃ (stoichiometric oxidant/base) or K₂CO₃.

  • Solvent: HFIP (Hexafluoroisopropanol) – Critical for stabilizing cationic Pd species.

Step-by-Step Methodology
  • Preparation: In a glovebox, weigh Pd(OAc)₂ (4.5 mg, 0.02 mmol), Ligand (0.04 mmol), and Ag₂CO₃ (0.2 mmol) into a 4 mL screw-cap vial.

  • Substrate Addition: Add the diazabicycloheptanone scaffold (0.2 mmol) and Aryl Iodide (0.3 mmol).

  • Solvation: Add HFIP (1.0 mL). Note: HFIP is essential as it hydrogen-bonds to the substrate's carbonyl, enhancing the electrophilicity of the Pd center.

  • Reaction: Seal the vial and heat to 80 °C for 12–16 hours.

    • Safety Note: Do not exceed 100 °C for [3.2.0] systems to avoid thermal ring opening of the strained lactam.

  • Work-up: Cool to room temperature. Filter through a celite pad (eluting with EtOAc). Concentrate in vacuo.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Validation Point: Monitor disappearance of Ar-I by TLC. If conversion is low (<20% after 4h), add 10 mol% pivalic acid (PivOH) as a proton shuttle.

Protocol B: Photoredox-Catalyzed -Amino C-H Alkylation

Best for: Functionalizing the position


 to the tertiary nitrogen (non-amide N). This is the mildest method, preserving strained rings.

Mechanism: This method uses visible light and an Iridium photocatalyst to generate an


-amino radical via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET), which then intercepts a radical trap (e.g., electron-deficient alkene or heteroarene).
Materials
  • Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1-2 mol%)

  • HAT Reagent: Quinuclidine (5 mol%) or Phosphate base.

  • Radical Trap: Diethyl 2-methylenemalonate or similar Michael acceptor.

  • Light Source: Blue LED (450 nm, approx. 30-40W).

  • Solvent: DMSO or MeCN (degassed).

Step-by-Step Methodology
  • Setup: To a 8 mL borosilicate vial equipped with a stir bar, add the Diazabicycloheptanone (0.2 mmol), Photocatalyst (2.2 mg, 1 mol%), and Radical Trap (0.4 mmol).

  • Inerting: Cap with a septum. Sparge with Argon for 10 minutes to remove O₂ (O₂ quenches the excited triplet state of Ir).

  • Irradiation: Place the vial 2 cm away from the Blue LED fan-cooled setup. Stir vigorously.

    • Temperature Control: Ensure the reaction temp does not exceed 35 °C (use a fan).

  • Timeline: Irradiate for 18–24 hours.

  • Termination: Remove from light. Dilute with water and extract with DCM (3x).

  • Analysis: The crude mixture often contains unreacted starting material. Use ¹H NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) to determine yield before purification.

Visualizing the Workflow

The following diagram illustrates the decision logic and mechanistic flow for selecting the appropriate functionalization pathway.

CH_Activation_Workflow Start Diazabicycloheptanone Scaffold Analysis Analyze Target Position Start->Analysis Alpha_N Position: Alpha to Amine (C-H adjacent to N) Analysis->Alpha_N Alpha_CO Position: Alpha to Carbonyl (Amide/Lactam) Analysis->Alpha_CO Bridgehead Position: Bridgehead (Strained C-H) Analysis->Bridgehead Method_Photo Protocol B: Photoredox HAT (Ir-Cat, Blue LED) Alpha_N->Method_Photo High Hydridicity Method_Pd Protocol A: Pd-Catalyzed Directed Arylation (Pd(OAc)2, HFIP) Alpha_CO->Method_Pd Directing Group Method_Radical Decatungstate Photocatalysis (TBADT, 390nm) Bridgehead->Method_Radical Steric Access Outcome_1 Alkylated Product (Mild, High FG Tol) Method_Photo->Outcome_1 Outcome_2 Arylated Product (Rigid Analogues) Method_Pd->Outcome_2 Outcome_3 Bridgehead Functionalized (Novel IP Space) Method_Radical->Outcome_3

Caption: Decision tree for selecting C-H activation methodologies based on the specific electronic and steric environment of the target bond.

Troubleshooting & Optimization (Expert Insights)

Managing Catalyst Poisoning

The tertiary amines in diazabicyclo scaffolds are potent Lewis bases.

  • Symptom: Reaction stalls immediately; Pd black precipitates.

  • Solution: Pre-complex the substrate with a Lewis Acid (e.g., BF₃·OEt₂ or Mg(OTf)₂) before adding the catalyst. This "masks" the basic nitrogen, allowing the Pd to interact with the directing group.

Regioselectivity Issues
  • Observation: Mixture of mono- and di-functionalized products.

  • Correction:

    • For Pd-catalysis : Switch to a bulkier carboxylic acid ligand (e.g., 1-Adamantanecarboxylic acid) to sterically discourage the second insertion.

    • For Photoredox : Reduce conversion targets. Stop reaction at 60% conversion and recycle starting material to ensure high mono-selectivity.

Stability of the [3.2.0] Lactam
  • Risk: Hydrolysis or alcoholysis of the

    
    -lactam ring during workup.
    
  • Protocol Adjustment: Avoid aqueous basic workups. Use neutral alumina filtration or rapid chromatography on silica deactivated with 1% Et₃N.

References

  • McNally, A., Prier, C. K., & MacMillan, D. W. C. (2011). Discovery of an

    
    -Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity. Science, 334(6060), 1114–1117. Link
    
    • Foundational text for photoredox -amino functionaliz
  • Topczewski, J. J., & Cabrera, P. J. (2016). Palladium-Catalyzed C–H Arylation of Aliphatic Amines. Journal of the American Chemical Society, 138(23), 7248–7251. Link

    • Details the use of directing groups for strained amine scaffolds.
  • He, J., Wasa, M., Chan, K. S. L., Shao, Q., & Yu, J.-Q. (2011). Palladium-Catalyzed Transformations of Alkyl C–H Bonds. Chemical Reviews, 111(10), 6474–6518. Link

    • Comprehensive review of Pd(II) mechanisms applicable to Protocol A.
  • Doyle, M. P., et al. (2015). Enantioselective synthesis of

    
    -lactams via C–H functionalization.[1] Chemical Science, 6, 2697-2704. Link
    
    • Provides context on the stability and form
  • Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope. Chemical Reviews, 111(3), 1315–1345. Link

    • Explains the role of carboxyl

Sources

Method

Application Notes and Protocols for Incorporating 3,6-Diazabicyclo[3.2.0]heptan-7-one into Peptide Backbones

Introduction: Engineering Peptide Conformation with a Novel Bicyclic Scaffold In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency ar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Engineering Peptide Conformation with a Novel Bicyclic Scaffold

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency are often counterbalanced by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and bioavailability. To overcome these limitations, medicinal chemists increasingly turn to the use of conformationally constrained peptide mimetics. These scaffolds lock the peptide backbone into a specific, biologically active conformation, thereby enhancing binding affinity, selectivity, and resistance to proteolytic degradation.

This guide introduces a novel building block for peptide modification: the 3,6-diazabicyclo[3.2.0]heptan-7-one system. This fused ring structure, comprising a β-lactam fused to a pyrazolidine ring, acts as a rigid dipeptide surrogate. Its geometry is designed to induce a β-turn-like conformation in the peptide chain, a secondary structure element crucial for many molecular recognition events. The incorporation of this scaffold offers a powerful strategy to explore new regions of chemical space and to develop next-generation peptide-based therapeutics with improved pharmacological profiles.

These application notes provide a comprehensive overview, from the synthesis of the core building block to detailed protocols for its incorporation into peptide backbones using both solid-phase and solution-phase methodologies. The causality behind experimental choices is explained to provide researchers with a deeper understanding of the underlying chemical principles.

Part 1: Synthesis of an Orthogonally Protected 3,6-Diazabicyclo[3.2.0]heptan-7-one Building Block

The proposed strategy involves the synthesis of a suitable 4-diazo-pyrazolidine-3,5-dione precursor, followed by a photochemical Wolff rearrangement in the presence of a nucleophile to form the desired β-lactam ring. Subsequent functionalization and protection will yield the desired building block for peptide synthesis.

G cluster_synthesis Proposed Synthesis of Orthogonally Protected Building Block A 1,2-Disubstituted Hydrazine (e.g., N-Boc, N'-Allyl) C Pyrazolidine-3,5-dione A->C Condensation B Malonyl Dichloride B->C E 4-Diazo-pyrazolidine-3,5-dione C->E Diazo Transfer D Diazo Transfer Reagent (e.g., TsN3, Et3N) D->E G Bicyclic β-Lactam Ester E->G Wolff Rearrangement F Photochemical Ring Contraction (hν, R-OH) F->G I Orthogonally Protected 3,6-Diazabicyclo[3.2.0]heptan-7-one (e.g., N3-Boc, N6-Fmoc) G->I Functionalization H Hydrolysis and Protection H->I G cluster_spps SPPS Workflow for Bicyclic Scaffold Incorporation Resin Resin-Bound Amino Acid (e.g., Rink Amide Resin) Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Coupling1 Couple Protected Bicyclic Scaffold (HATU/DIPEA in DMF) Deprotection1->Coupling1 Wash1 Wash (DMF, DCM) Coupling1->Wash1 Deprotection2 Selective Fmoc Deprotection (N-6 of Scaffold) Wash1->Deprotection2 Coupling2 Couple Next Fmoc-AA-OH Deprotection2->Coupling2 Wash2 Wash (DMF, DCM) Coupling2->Wash2 Repeat Repeat Deprotection/Coupling Cycles Wash2->Repeat Cleavage Final Cleavage and Deprotection (e.g., TFA Cocktail) Repeat->Cleavage Peptide Purified Peptide with Bicyclic Core Cleavage->Peptide

Sources

Application

Application Note: Scalable Synthetic Architectures for Diazabicyclo[3.2.0]heptan-7-one Scaffolds

This Application Note is designed for process chemists and medicinal scientists involved in the synthesis of next-generation β-lactamase inhibitors (BLIs). It addresses the specific challenges of constructing the diazabi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and medicinal scientists involved in the synthesis of next-generation β-lactamase inhibitors (BLIs). It addresses the specific challenges of constructing the diazabicyclo[3.2.0]heptan-7-one scaffold—a highly strained, bicyclic core distinct from the commercially established diazabicyclooctanes (DBOs, [3.2.1] systems like Avibactam).

Executive Summary & Strategic Rationale

The diazabicyclo[3.2.0]heptan-7-one scaffold represents a critical frontier in overcoming antimicrobial resistance (AMR). Unlike the [3.2.1] diazabicyclooctane ring found in Avibactam and Relebactam, the [3.2.0] system (often termed the azapenem or carbapenam core) possesses higher ring strain (~25–30 kcal/mol). This heightened strain enhances the electrophilicity of the β-lactam carbonyl, potentially improving acylation rates of serine-β-lactamases, but it simultaneously imposes severe stability and scalability challenges during synthesis.

This guide details two distinct, scalable protocols for accessing these intermediates, selected based on atom economy , stereochemical control , and process safety .

Key Structural Targets
  • Target A (1,4-diazabicyclo[3.2.0]): The "Azapenem" core. Analogous to carbapenems; primary relevance in direct antibiotic activity.

  • Target B (2,6- / 3,6-diazabicyclo[3.2.0]): Bridged scaffolds used as non-β-lactam BLI isosteres.

Strategic Pathway Analysis

The synthesis of the [3.2.0] fused system requires overcoming the entropic penalty of forming a 4-membered ring fused to a 5-membered ring. Two primary logic gates exist for scalable manufacturing:

  • The "Azetidinone-First" Approach (Protocol A): Utilizes the commercially available 4-acetoxyazetidin-2-one (4-AA) to establish the β-lactam first, followed by annulation of the second ring. This is the industry standard for stereocontrol.

  • The "[2+2] Cycloaddition" Approach (Protocol B): A convergent strategy forming the 4-membered ring onto an existing 5-membered cyclic imine/enamine.

Pathway Decision Matrix (Graphviz)

SynthesisPathways Start Target: Diazabicyclo[3.2.0]heptan-7-one RouteA Route A: Azetidinone Displacement (Stereo-defined) Start->RouteA High Stereorequirement RouteB Route B: [2+2] Cycloaddition (Convergent) Start->RouteB Rapid Diversity/Library StepA1 Start: 4-Acetoxyazetidin-2-one (4-AA) RouteA->StepA1 StepB1 Start: Cyclic Imine/Enamine (e.g., Imidazoline) RouteB->StepB1 StepA2 Nucleophilic Displacement (with Amino Acid/Enolate) StepA1->StepA2 StepA3 Intramolecular Cyclization (Wittig or N-Alkylation) StepA2->StepA3 Product Final Scaffold (>98% ee, kg-scale) StepA3->Product StepB2 In-situ Ketene Generation (Dichloroketene) StepB1->StepB2 StepB3 [2+2] Cycloaddition StepB2->StepB3 StepB3->Product

Figure 1: Decision tree for selecting the synthetic route based on starting material availability and stereochemical requirements.

Protocol A: The "Azetidinone-First" Route (Scalable Azapenem Synthesis)

This protocol is preferred for 1,4-diazabicyclo[3.2.0]heptan-7-one analogs. It leverages the chiral pool of 4-acetoxyazetidin-2-one (4-AA), a commodity chemical in antibiotic manufacturing (used for penems/carbapenems).

Mechanism & Causality

The reaction relies on the elimination of the acetoxy group to form a transient N-acyliminium ion or a reactive intermediate that undergoes displacement by a nucleophile (e.g., an allylamine or amino acid derivative). The second ring is closed via intramolecular alkylation or radical cyclization.

Step-by-Step Protocol

Scale: 100 g input (Demonstrable scalability to kg)

  • Nucleophilic Displacement (Installation of the Side Chain):

    • Reagents: 4-Acetoxyazetidin-2-one (1.0 equiv), Allylamine derivative (1.1 equiv), Zn(OAc)₂ or Palladium catalyst (if allylic substitution).

    • Procedure: Dissolve 4-AA in dry acetonitrile. Add the nucleophile at 0°C. The reaction is stereoselective (retention of configuration at C4 due to the directing effect of the nitrogen lone pair or metal coordination).

    • Critical Control Point: Moisture control is vital to prevent hydrolysis of the sensitive 4-AA.

  • Nitrogen Protection/Activation:

    • Ensure the bridgehead nitrogen (N1) and the secondary nitrogen (N4) are differentially protected if necessary. For 1,4-diaza systems, N1 is the lactam nitrogen.

  • Ring Closure (The Critical Step):

    • Method: Radical Cyclization (Bu₃SnH mediated) or Iodine-mediated cyclization.

    • Reagents:

      
       (3.0 equiv), 
      
      
      
      (sat. aq).
    • Procedure: Treat the 4-allyl-azetidinone with iodine in a biphasic system (

      
      /
      
      
      
      ). The iodine activates the alkene, triggering nucleophilic attack by the lactam nitrogen (or the pendant amine) to close the 5-membered ring.
    • Outcome: Formation of the iodomethyl-1,4-diazabicyclo[3.2.0]heptan-7-one.

Table 1: Optimization Parameters for Ring Closure

ParameterCondition A (Radical)Condition B (Ionic/Iodine)Recommendation
Reagent Bu₃SnH / AIBNI₂ / NaHCO₃Ionic (B)
Safety High Toxicity (Tin)Moderate (Corrosive)B is Pharma-compliant
Yield 40–60%75–85%B is superior
Scalability Poor (Dilution required)High (Biphasic)B supports >100g scale

Protocol B: The [2+2] Cycloaddition Route (Convergent Assembly)

This protocol is ideal for 2,6-diazabicyclo[3.2.0]heptan-7-one or 3,6-diaza scaffolds. It constructs the β-lactam ring onto an existing cyclic imine.

Mechanism & Causality

The Staudinger synthesis or ketene-imine cycloaddition is a concerted [2+2] process. The high reactivity of dichloroketene (generated in situ) allows it to react with less nucleophilic imines, forming the dichloro-β-lactam, which is subsequently dechlorinated.

Step-by-Step Protocol

Scale: 50 g input

  • In-Situ Ketene Generation:

    • Reagents: Trichloroacetyl chloride (1.2 equiv), Activated Zinc dust (Zn/Cu couple) OR Dichloroacetyl chloride + Triethylamine.

    • Solvent: Diethyl ether or DME (Dimethoxyethane).

    • Safety Note: Ketenes are potent electrophiles and inhalation hazards. Perform in a sealed reactor or high-efficiency fume hood.

  • Cycloaddition:

    • Substrate: 1-Benzyl-4,5-dihydro-1H-imidazole (or substituted imidazoline).

    • Procedure:

      • Dissolve the imidazoline in dry ether at 0°C.

      • Add the acid chloride dropwise.

      • Slowly add the base (Et₃N) or activate the Zinc.

      • Observation: The reaction is exothermic. Maintain T < 10°C to prevent polymerization of the ketene.

    • Purification: Filtration of the amine salt (Et₃N·HCl) followed by rapid silica filtration.

  • Dechlorination (Optional but common):

    • Reagents: Zn dust, Acetic Acid, Methanol.

    • Procedure: Reflux the dichlorolactam with Zn/AcOH to remove the C6-chlorines, yielding the parent diazabicyclo[3.2.0]heptan-7-one.

Workflow Diagram (Graphviz)

Cycloaddition Imine Start: Cyclic Imine (Imidazoline) Intermediate Transition State: Zwitterionic / Concerted [2+2] Imine->Intermediate KeteneGen Reagent: Dichloroacetyl Chloride + Et3N KeteneGen->Intermediate DichloroLactam Intermediate: 7,7-Dichloro-diazabicyclo[3.2.0] Intermediate->DichloroLactam Dechlorination Reduction: Zn / AcOH DichloroLactam->Dechlorination Final Target: Diazabicyclo[3.2.0]heptan-7-one Dechlorination->Final

Figure 2: The [2+2] cycloaddition workflow for rapid scaffold assembly.

Quality & Safety Assurance (Self-Validating Systems)

To ensure the protocol is a "self-validating system," the following analytical checkpoints must be integrated:

  • IR Spectroscopy Monitoring:

    • The β-lactam carbonyl stretch is distinct and diagnostic.

    • Target Signal: 1760–1780 cm⁻¹.

    • Validation: If the signal is <1750 cm⁻¹, the ring is likely open or hydrolyzed (gamma-lactam).

  • Stereochemical Integrity:

    • The cis-fusion is thermodynamically preferred in [3.2.0] systems but must be confirmed via NOESY NMR.

    • Checkpoint: Check coupling constant (

      
      ) between H1 and H5. 
      
      
      
      is typically 4–6 Hz for these systems.
  • Impurity Profiling:

    • Polymerization: In Method B, ketene dimerization leads to colored impurities.

    • Hydrolysis: In Method A, moisture leads to the open-chain amino acid.

References

  • Synthesis of N2-unsubstituted diazabicyclo[3.2.0]heptan-7-one. ResearchGate. Available at: [Link]

  • 1-Trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one (Organic Syntheses Procedure). Organic Syntheses. Available at: [Link]

  • Azabicyclo[3.2.0]heptan-7-ones (carbapenams) from pyrrole. RSC Publishing.[1] Available at: [Link]

  • Synthesis of a 7-oxo-1,4-diazabicyclo[3.2.0]hept-3-ene-2-carboxylate. RSC Publishing. Available at: [Link]

  • Synthesis of 3-Azabicyclo[3.2.0]heptane-Derived Building Blocks via [3+2] Cycloaddition. ChemRxiv. Available at: [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of Diazabicyclo[3.2.0]heptan-7-one Derivatives via Palladium-Catalyzed C(sp³)–H Amidation

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Strategic Rationale The 2,6-diazabicyclo[3.2.0]heptan-7-one core is a highly strained, privileged bicyclic -lactam fram...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Strategic Rationale

The 2,6-diazabicyclo[3.2.0]heptan-7-one core is a highly strained, privileged bicyclic


-lactam framework. Conformationally restricted diamines of this class are fundamentally important in the design of highly selective central nervous system (CNS) therapeutics, serving as critical scaffolds for 

7 nicotinic acetylcholine receptor (nAChR) radioligands and novel

-lactamase inhibitors[1].

Synthesizing this fused 4-membered azetidinone ring from unactivated pyrrolidine precursors (such as L-proline derivatives) presents a massive entropic and enthalpic barrier. Conventional thermal heating often fails, leading to substrate decomposition or epimerization before cyclization can occur. To overcome this, we employ a microwave-assisted Palladium-catalyzed intramolecular C(sp³)–H amidation [2]. Microwave (MW) irradiation provides rapid, volumetric heating that bypasses thermal degradation pathways, while the Pd(II)/Pd(IV) catalytic cycle forces the thermodynamically challenging C–N bond formation.

Mechanistic Causality: The Pd(II)/Pd(IV) Paradigm

The success of this protocol relies on strict control of the catalytic cycle. The reaction utilizes Palladium(II) acetate to initiate C(sp³)–H activation at the unactivated methylene carbon of the proline ring, forming a transient palladacycle.

The critical design choice in this workflow is the use of pentafluoroiodobenzene (C₆F₅I) as the oxidant. Unlike standard oxidants, the highly electron-deficient nature and specific steric bulk of C₆F₅I precisely tune the electronics of the resulting Pd(IV) intermediate. This electronic tuning strongly favors the desired C–N reductive elimination over competing C–C bond formation or protodemetalation pathways[3]. Silver acetate (AgOAc) is included as an essential additive to act as a halide scavenger and basic promoter, facilitating catalyst turnover[2].

Mechanism Pd2 Pd(II) Catalyst [Pd(OAc)2] CH_Act C(sp³)-H Activation (Palladacycle Formation) Pd2->CH_Act Substrate Binding Oxidation Oxidative Addition by C6F5I CH_Act->Oxidation Pd4 Transient Pd(IV) Intermediate Oxidation->Pd4 Halide Scavenging (AgOAc) RedElim Chemoselective Reductive Elimination Pd4->RedElim C-N Bond Formation Product β-Lactam Product + Pd(II) Regeneration RedElim->Product Product->Pd2 Catalyst Turnover

Figure 1: Mechanistic pathway of the Pd(II)/Pd(IV) catalyzed C(sp³)-H amidation.

Experimental Protocol

The following self-validating protocol details the conversion of an N-Cbz-L-proline N-methoxyamide precursor into the target (1S,5R)-2,6-diazabicyclo[3.2.0]heptan-7-one derivative.

Materials Required
  • Substrate: N-Cbz-L-proline N-methoxyamide (1.0 mmol)

  • Catalyst: Pd(OAc)₂ (10 mol%, 0.1 mmol)

  • Oxidant: C₆F₅I (6.8 equiv, 6.8 mmol)[2]

  • Additive: AgOAc (1.2 equiv, 1.2 mmol)[2]

  • Solvent: 1,2-Dichloroethane (DCE), anhydrous (5.0 mL)

Step-by-Step Methodology
  • Reagent Assembly (Inert Atmosphere): In an oven-dried 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add the N-Cbz-L-proline N-methoxyamide substrate (1.0 mmol). Transfer the vial to a glovebox or use standard Schlenk techniques to add Pd(OAc)₂ (0.1 mmol) and AgOAc (1.2 mmol). Causality: AgOAc is highly hygroscopic; moisture will quench the transient Pd(IV) intermediate, leading to hydrolysis rather than amidation.

  • Solvent & Oxidant Addition: Suspend the solid mixture in 5.0 mL of anhydrous DCE. Syringe in the liquid oxidant, C₆F₅I (6.8 mmol). Seal the vial securely with an aluminum crimp cap featuring a Teflon septum.

  • Microwave Irradiation: Place the sealed vial into a dedicated microwave synthesizer. Program the reactor to heat the mixture to 160 °C for 1.5 hours [2]. Ensure the stirring rate is set to maximum (e.g., 900 rpm) to maintain the suspension of insoluble silver salts.

  • Self-Validation Checkpoint (Reaction Monitoring): After cooling to room temperature, extract a 10 µL aliquot. Dilute in EtOAc and perform a rapid TLC (Hexanes/EtOAc 1:1). The complete disappearance of the starting material and the emergence of a highly UV-active spot at a lower Rf confirms successful cyclization. Troubleshooting: If starting material persists, verify the microwave power output; the high activation energy requires rapid reaching of 160 °C to outpace catalyst degradation.

  • Workup & Filtration: Dilute the crude reaction mixture with 15 mL of EtOAc. Filter the suspension through a tightly packed pad of Celite to remove the precipitated AgI and palladium black. Wash the pad with an additional 20 mL of EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to isolate the pure (1S,5R)-2,6-diazabicyclo[3.2.0]heptan-7-one derivative.

Workflow A 1. Assembly Substrate + Pd/Ag + C6F5I B 2. MW Irradiation 160 °C, 1.5 hrs A->B C 3. Validation TLC / LC-MS Check B->C D 4. Workup Celite Filtration C->D E 5. Purification Flash Chromatography D->E

Figure 2: Step-by-step experimental workflow for microwave-assisted synthesis.

Quantitative Data Presentation

The application of microwave irradiation is not merely for convenience; it is a mechanistic necessity for this specific transformation. Prolonged thermal heating leads to the decomposition of the sensitive N-methoxyamide precursor and catalyst deactivation.

Table 1: Comparison of Heating Modalities for Diazabicyclo[3.2.0]heptan-7-one Synthesis

Reaction ParameterConventional Thermal HeatingMicrowave Irradiation
Temperature 110 °C (Reflux in Toluene)160 °C (Sealed Vessel)[2]
Reaction Time 24 - 48 hours1.5 hours[2]
Catalyst Loading 20 mol% Pd(OAc)₂10 mol% Pd(OAc)₂[2]
Chemoselectivity Poor (High oligomerization)Excellent (Clean C-N bond formation)
Isolated Yield < 35%86% [2]

References

  • Wang, Z. (2017). The Chemistry and Biology of Beta-Lactams. Delsu e-Library.[2] URL:

  • Gao, Y., et al. (2015). A Promising PET Tracer for Imaging of α7 Nicotinic Acetylcholine Receptors in the Brain: Design, Synthesis, and in Vivo Evaluation of a Dibenzothiophene-Based Radioligand. MDPI.[1] URL:

  • Asymmetric Synthesis of β-Lactam via Palladium-Catalyzed Enantioselective Intramolecular C(sp3)–H Amidation. (2019). ACS Catalysis / ResearchGate.[3] URL:

Sources

Application

catalytic hydrogenation conditions for diazabicycloheptanone precursors

Application Note: Catalytic Hydrogenation Strategies for Diazabicyclic Core Synthesis Executive Summary & Strategic Context The synthesis of diazabicyclo[3.2.1]octanones (e.g., Avibactam) and diazabicyclo[2.2.1]heptanone...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Hydrogenation Strategies for Diazabicyclic Core Synthesis

Executive Summary & Strategic Context

The synthesis of diazabicyclo[3.2.1]octanones (e.g., Avibactam) and diazabicyclo[2.2.1]heptanones represents a cornerstone in the manufacturing of non-beta-lactam beta-lactamase inhibitors (BLIs). The critical bottleneck in these sequences is often the catalytic hydrogenolysis step. This unit operation serves two distinct but related functions:

  • Deprotection: Removal of

    
    -benzyloxy (
    
    
    
    -OBn) or benzyloxycarbonyl (Cbz) groups.
  • Cyclization Cascade: Unmasking nucleophilic amines/hydroxylamines to trigger intramolecular urea formation.

This guide details the optimized protocols for these transformations, moving beyond "standard" hydrogenation to address the specific challenges of these bicyclic systems: preventing ring-opening side reactions, managing catalyst poisoning by sulfur-containing additives, and controlling stereochemistry.

Mechanistic Insight: The Hydrogenolysis-Cyclization Nexus

Unlike simple alkene reductions, the hydrogenation of diazabicyclic precursors is a heterogeneous catalytic cleavage of the C-O or N-C bond.

  • The Challenge: The bicyclic urea core is strained. Aggressive hydrogenation conditions (high temperature/pressure) can lead to reductive ring cleavage, destroying the pharmacophore.

  • The Solution: The use of Pd/C under mild conditions, often coupled with a "controlled feed" of hydrogen or specific solvent systems (alcohol/water), allows for chemoselective debenzylation without compromising the bicyclic ring integrity.

Pathway Visualization: Avibactam Precursor Hydrogenolysis

The following diagram illustrates the industrial "Gold Standard" route (Merck/AstraZeneca optimization), where debenzylation is coupled with in-situ sulfation to prevent instability of the free hydroxylamine.

Avibactam_Hydrogenolysis cluster_conditions Critical Process Parameters Precursor Benzyloxy-Urea Precursor (Protected DBO) Pd_Surface Pd/C Catalyst Surface (H2 Adsorption) Precursor->Pd_Surface Adsorption Intermediate Free N-OH Intermediate (Transient/Unstable) Pd_Surface->Intermediate Hydrogenolysis (-Toluene) Product Avibactam Salt (Sulfated DBO) Intermediate->Product In-Situ Sulfation (Kinetic Trapping) Reagent SO3·NMe3 Complex (Sulfating Agent) Reagent->Product Electrophilic Attack Solvent IPA/Water (1:1) Temp 25-35°C

Figure 1: Reaction cascade for the simultaneous debenzylation and sulfation of diazabicyclooctane precursors.

Critical Process Parameters (CPP)

The following table summarizes the optimized conditions for diazabicyclic precursors. Note the specific solvent requirements to maintain solubility of the polar zwitterionic intermediates.

ParameterStandard ConditionRationale & Causality
Catalyst 10% Pd/C (Type 39 or 487) High surface area required for bulky bicyclic substrates. 50% water-wet paste is essential to mitigate pyrophoric risks.
Solvent System IPA : Water (1:1) Crucial: The precursor is lipophilic, but the product (sulfate salt) is hydrophilic. This co-solvent system maintains homogeneity throughout the reaction.
Hydrogen Pressure Atmospheric to 3 Bar Low pressure prevents over-reduction (ring opening). "Sparging" or flow-controlled addition is preferred over static pressure for scale-up.
Temperature 20°C – 35°C Higher temperatures (>40°C) increase the rate of degradation of the sensitive

-OH intermediate before sulfation can occur.
Additives SO3·NMe3 + Et3N For in situ trapping. Triethylamine buffers the pH; acidic conditions can destabilize the urea bridge.

Detailed Protocol: Simultaneous Debenzylation & Sulfation

Target: Synthesis of Avibactam Sodium Intermediate (DBO Core). Scale: Pilot (100 g basis) - Scalable to kg.

Materials:
  • Precursor: (2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide (100 g).

  • Reagent: Sulfur trioxide trimethylamine complex (SO3[1][2][3]·NMe3) (1.2 equiv).

  • Base: Triethylamine (Et3N) (0.5 equiv).

  • Catalyst: 10% Pd/C (50% wet), 10 wt% loading relative to substrate.

  • Solvent: Isopropanol (IPA) / Water (HPLC grade).

Step-by-Step Procedure:
  • Reactor Preparation:

    • Ensure the hydrogenation vessel (Hastelloy or Glass-lined) is chemically clean.

    • Safety Check: Verify grounding to prevent static discharge during catalyst charging.

  • Slurry Formation:

    • Charge IPA (500 mL) and Water (500 mL) to the reactor.

    • Add the Precursor (100 g) and SO3·NMe3 (reagent).

    • Add Triethylamine (Et3N). Note: The base facilitates the solubility of the SO3 complex and buffers the reaction.

  • Catalyst Charging (Inerting):

    • Purge the vessel with Nitrogen (N2) for 3 cycles (Pressure/Vent).

    • Under a continuous N2 stream, charge the 10% Pd/C (10 g, wet basis).

    • Why Wet? Dry Pd/C ignites methanol/IPA vapors instantly upon contact with air. Always use wet paste.

  • Hydrogenation (The "Controlled Feed"):

    • Adjust agitation to high shear (ensure gas-liquid mass transfer).

    • Introduce Hydrogen (H2) at atmospheric pressure (bubbling/sparging) or maintain a headspace pressure of 0.2 MPa (2 bar) .

    • Temperature Control: Maintain internal temperature between 25°C and 30°C . Exotherms indicate rapid debenzylation; cool jacket if T > 35°C.

  • Reaction Monitoring (IPC):

    • Monitor via HPLC every 2 hours.

    • Endpoint: Disappearance of Benzyloxy-precursor (<0.5%) and appearance of the Sulfated-DBO peak.

    • Typical Time: 4–8 hours depending on agitation efficiency.

  • Workup:

    • Purge vessel with N2 to remove residual H2.

    • Filtration: Filter the reaction mixture through a Celite pad or sintered glass funnel to remove Pd/C. Wash the cake with Water (100 mL).

    • Isolation: The filtrate contains the product. Concentrate via reduced pressure or perform a cation exchange (tetrabutylammonium salt formation) for extraction into organic solvent (DCM) if purification is required.

Protocol Variation: Diazabicyclo[2.2.1]heptanone Synthesis

For the smaller [2.2.1] ring system (often used in earlier generation inhibitors or chiral ligands), the sulfation step is usually absent, and the goal is simple deprotection.

Workflow:

  • Substrate: N-Cbz-2,5-diazabicyclo[2.2.1]heptan-3-one.

  • Solvent: Methanol (MeOH). Note: Ethanol is an alternative if transesterification is a concern, though less relevant for ketones.

  • Catalyst: 5% Pd/C (dry or wet).

  • Conditions: 40 psi (2.7 bar) H2, Room Temperature, 12 hours.

  • Purification: Filtration and evaporation yield the free amine/amide as a solid.

    • Caution: The [2.2.1] free base can be volatile or hygroscopic. Conversion to a HCl salt (add 1.1 eq HCl in MeOH post-filtration) is recommended for stability.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Stalled Reaction (>24h)Catalyst PoisoningSulfur from the SO3 complex can poison Pd. Ensure high catalyst loading (10 wt%) or switch to Pt/C (Platinum on Carbon) which is more sulfur-tolerant.
Ring Opening Over-reductionReduce H2 pressure to atmospheric. Stop reaction immediately upon consumption of starting material.
Low Yield (Hydrolysis) pH DriftThe urea bridge is sensitive to hydrolysis. Ensure Et3N is present to maintain pH 7–8. Avoid strong acidic workups.
Ignition at Filter Dry CatalystNever suck the filter cake dry. Keep the Pd/C wet with water/solvent at all times during filtration.

Process Safety: Hydrogenation Hazards

  • Pyrophoric Catalyst: Pd/C becomes pyrophoric when dry and saturated with hydrogen. Protocol: Always keep the catalyst wet. Upon disposal, submerge immediately in water.

  • Pressurized H2: Even at 2 bar, H2 poses an explosion risk. Use rated vessels with burst disks. Ensure all equipment is grounded (ATEX/Ex-rated).

  • Runaway Potential: The debenzylation is exothermic. On a large scale (>1 kg), dose the hydrogen (flow control) rather than filling the headspace to limit the reaction rate by gas availability.

References

  • Golden, M. et al. (2016).[4] Development of a Manufacturing Route to Avibactam, a β-Lactamase Inhibitor. Organic Process Research & Development. [Link]

  • Ball, M. et al. (2016). Synthesis of Avibactam from Commercially Available Precursors. AstraZeneca / Forest Labs Process Publications.[2]

  • Enna, M. et al. (2008). Simultaneous removal of benzyl and benzyloxycarbonyl protective groups by catalytic transfer hydrogenolysis. Nucleosides, Nucleotides & Nucleic Acids. [Link]

  • Vapourtec Application Notes. (2023). Hydrogenation: Catalytic Reactions & Flow Chemistry Applications. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability Protocols for 3,6-Diazabicyclo[3.2.0]heptan-7-one

[1] Current Status: Operational Topic: Preventing -Lactam Ring Opening Applicable CAS: 2386476-49-7 (and related analogs) Target Audience: Medicinal Chemists, Process Chemists[1] The Stability Matrix: Understanding the H...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Current Status: Operational Topic: Preventing


-Lactam Ring Opening
Applicable CAS:  2386476-49-7 (and related analogs)
Target Audience:  Medicinal Chemists, Process Chemists[1]

The Stability Matrix: Understanding the Hazard

Why does this ring open? The 3,6-diazabicyclo[3.2.0]heptan-7-one scaffold is an inherently unstable system, far more reactive than monocyclic


-lactams.[1] This instability arises from two converging geometric forces that you must respect in every experimental step:
  • Ring Strain (The Spring): The fusion of a 4-membered lactam ring with a 5-membered pyrrolidine ring creates significant angular strain (~25-30 kcal/mol).[1] The system is "spring-loaded" to pop open to relieve this tension.[1]

  • Inhibited Resonance (The Trigger): In a standard amide, the nitrogen lone pair donates into the carbonyl (

    
    -system), reducing the carbonyl's electrophilicity. In this bicyclic system, the bridgehead geometry forces the lactam nitrogen (N6) into a pyramidal configuration . It cannot planarize to overlap effectively with the carbonyl.
    
    • Consequence: The C7 carbonyl acts more like a reactive ketone than a stable amide. It is hypersensitive to nucleophilic attack.[1]

The "Ticket" Metaphor

Treat the


-lactam ring as a "validated ticket."[1] Once the ring opens (hydrolysis), the ticket is torn; the molecule loses its biological activity (as a 

-lactamase inhibitor scaffold) and cannot be repaired.

Troubleshooting Guide (FAQ)

Q1: My product disappears during aqueous workup. What is the safe pH range?

Diagnosis: You likely exposed the compound to pH > 8.0 or pH < 3.0.[1] The Science:

  • High pH (OH⁻): Hydroxide is a potent nucleophile.[1] Due to the lack of amide resonance, the C7 carbonyl is an easy target for OH⁻, leading to rapid hydrolysis to the

    
    -amino acid.
    
  • Low pH (H⁺): While less instantaneous than base hydrolysis, strong acids protonate the nitrogen, making the carbonyl even more electrophilic.

The Fix:

  • Target pH: Maintain pH 6.0 – 7.5.

  • Buffer: Use cold 0.5M Phosphate Buffer (pH 7.0) for quenching.[1]

  • Emergency: If the reaction mixture is basic, quench immediately with dilute acetic acid or solid

    
     at 0°C. Never use 1M NaOH or 1M HCl for pH adjustment.
    
Q2: Can I use Methanol or Ethanol as a solvent?

Diagnosis: You are observing the formation of a methyl/ethyl ester byproduct (mass shift +32 or +46).[1] The Science: Primary alcohols act as nucleophiles.[1] In the presence of even mild Lewis acids or base catalysts, methanol will attack the strained lactam ring (methanolysis), opening it to form the ester.

The Fix:

  • Prohibited Solvents: Methanol, Ethanol, Water (unless buffered).[1]

  • Recommended Solvents: Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF), Ethyl Acetate.[1]

  • Protocol: Ensure all solvents are anhydrous. Water content >0.1% can induce degradation during storage.[1]

Q3: I need to remove a Boc group from N3. TFA destroyed my lactam. What now?

Diagnosis: Standard TFA/DCM deprotection generates trifluoroacetic acid salts and strong acidity that can degrade the [3.2.0] core if not controlled.[1] The Fix:

  • Alternative Reagent: Use HCl in Dioxane (4M) or TMSOTf/2,6-lutidine .[1]

  • Temperature Control: Perform the reaction at 0°C , not room temperature.

  • Scavenging: Upon completion, do not use aqueous base to neutralize.[1] Use a basic resin (e.g., Amberlyst A-21) or precipitate the amine salt with cold diethyl ether.

Validated Workup & Handling Protocols

Protocol A: Safe N-Deprotection (Boc Removal)

Objective: Remove N3-Boc protecting group without opening the N6-C7 lactam.[1]

  • Preparation: Dissolve substrate (1.0 eq) in anhydrous DCM (0.1 M concentration). Cool to 0°C under Nitrogen.

  • Reagent Addition: Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (3.0 eq) dropwise followed by 2,6-Lutidine (4.0 eq).

    • Why? TMSOTf cleaves Boc under milder conditions than TFA; Lutidine acts as a non-nucleophilic base to buffer protons.[1]

  • Monitoring: Stir at 0°C. Monitor by TLC/LCMS every 15 mins. Do not let it run overnight.

  • Quench (The Critical Step):

    • Add cold saturated

      
       solution (rapidly).
      
    • Extract immediately with DCM.[1]

    • Dry organic layer over

      
       (avoid 
      
      
      
      if slightly acidic).[1]
  • Isolation: Concentrate at <30°C . High vacuum is preferred over heat.[1]

Protocol B: Storage & Stability
ParameterSpecificationReason
Temperature -20°C (Long term)Kinetic suppression of hydrolysis.[1]
Atmosphere Argon/NitrogenPrevents moisture absorption.[1]
State Solid / LyophilizedSolution state accelerates intermolecular attack.[1]
Container Amber GlassAlthough not highly photo-labile, amber glass prevents light-induced radical degradation.[1]

Visualizing the Danger Zones

Diagram 1: The Decomposition Pathway

This diagram illustrates the mechanism of ring opening. Note the "Forbidden Transition" where the nucleophile attacks the C7 carbonyl.

Decomposition Lactam Intact [3.2.0] Lactam (Strained C=O) TS Tetrahedral Intermediate Lactam->TS Attack at C7 (Fast due to strain) Nu Nucleophile (OH-, MeOH, R-NH2) Nu->TS Open Ring-Opened Product (Beta-Amino Acid/Ester) TS->Open Bond Cleavage (Irreversible)

Caption: The nucleophilic attack on the C7 carbonyl is the primary failure mode. The strain energy of the [3.2.0] system lowers the activation energy for this step.

Diagram 2: Solvent & Reagent Decision Tree

Follow this logic gate before starting any reaction involving the [3.2.0] scaffold.

DecisionTree Start Select Reaction Conditions SolventCheck Is Solvent Protic? (MeOH, EtOH, H2O) Start->SolventCheck Stop1 STOP: High Risk of Solvolysis SolventCheck->Stop1 Yes Proceed1 Proceed: Use ACN, DCM, THF SolventCheck->Proceed1 No pHCheck Check pH / Reagents Proceed1->pHCheck Acid Strong Acid (pH < 2)? pHCheck->Acid Base Strong Base (pH > 9)? pHCheck->Base Safe SAFE ZONE: Buffered pH 6-7 Anhydrous Conditions Low Temp (0°C) pHCheck->Safe Neutral/Buffered Stop2 STOP: Protonation increases electrophilicity Acid->Stop2 Yes Stop3 STOP: Direct Hydrolysis Base->Stop3 Yes

Caption: Logic flow for selecting safe reaction parameters. Protic solvents and pH extremes are the primary "Kill Switch" for this molecule.

References

  • Page, M. I. (2000).[1] The Reactivity of

    
    -Lactams, the Mechanism of Catalysis and the Inhibition of 
    
    
    
    -Lactamases. Current Pharmaceutical Design. Link
    • Context: foundational text on the thermodynamics of -lactam ring opening and the effect of ring strain on hydrolysis r
  • Ehmann, D. E., et al. (2012).[1] Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor.[1] Proceedings of the National Academy of Sciences (PNAS). Link[1]

    • Context: While discussing the [3.2.1] system, this paper details the "recycling" mechanism and stability profiles relevant to diazabicyclooctanones, which share the bridgehead nitrogen instability with [3.2.0] systems.
  • Woodward, R. B. (1980).[1] Penems and Carbapenems.[1][2][3][4] Philosophical Transactions of the Royal Society of London. Link[1]

    • Context: The seminal work defining the relationship between pyramidal nitrogen height (

      
      ) and 
      
      
      
      -lactam reactivity.[1][2] Essential for understanding why the [3.2.0] fusion is so reactive.
  • ChemScene. (2024). Product Safety & Handling: 3,6-Diazabicyclo[3.2.0]heptan-7-one. Link

    • Context: Specific physical property data and basic storage requirements for CAS 2386476-49-7.[1]

Sources

Optimization

Technical Support Center: Troubleshooting Dimerization in Diazabicyclo Synthesis

Welcome to the technical support center for diazabicyclo synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of dimerization side reactions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for diazabicyclo synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of dimerization side reactions. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic routes and improve your target yields.

Troubleshooting Guide: Dimerization Side Reactions

Problem 1: My reaction is producing a significant amount of a higher molecular weight byproduct, which I suspect is a dimer. How can I confirm this and what steps can I take to minimize its formation?

Root Cause Analysis:

Dimerization in diazabicyclo synthesis is often an intermolecular reaction that competes with the desired intramolecular cyclization. Several factors can favor the formation of dimers, including reaction concentration, the nature of the starting materials, and the reaction conditions. One common pathway is an intermolecular aza-Michael addition, where the amine of one molecule attacks an activated alkene on another, leading to a dimeric species.[1][2][3]

Troubleshooting Protocol:

  • Confirmation of Dimer Formation:

    • Mass Spectrometry (MS): This is the most direct method. Look for a mass peak that corresponds to double the molecular weight of your expected product, minus the mass of any leaving groups.[4][5][6]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum of the crude product can reveal a more complex set of signals than expected for the monomer. 2D NMR techniques like COSY and HMBC can help to elucidate the structure of the byproduct and confirm if it is a dimer.[4][5]

    • Chromatography: Techniques like HPLC and GC can separate the monomer from the higher molecular weight dimer, allowing for quantification of the side reaction.[4][6]

  • Minimizing Dimer Formation:

    • High Dilution Conditions: This is a fundamental principle to favor intramolecular reactions over intermolecular ones.[7] By significantly increasing the solvent volume, you decrease the probability of two reactant molecules encountering each other.

    • Slow Addition of Reactants: A syringe pump can be used to add one of the key reactants slowly over a prolonged period. This maintains a low instantaneous concentration of the reactant, thereby suppressing the bimolecular dimerization process.[8]

    • Optimization of Reaction Temperature: The effect of temperature on the intra- versus intermolecular reaction rate can be complex. Lowering the temperature may slow down both reactions but could favor the desired intramolecular cyclization if it has a lower activation energy. Conversely, in some on-surface syntheses, higher temperatures have been shown to favor intramolecular cyclization.[9] Systematic temperature screening is recommended.

    • Choice of Base and Solvent: The basicity and steric bulk of the base can influence the reaction pathway. A non-nucleophilic, sterically hindered base may be less likely to promote intermolecular reactions. The polarity and coordinating ability of the solvent can also affect the transition states of the competing reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of dimerization reactions observed in diazabicyclo synthesis?

A1: The most prevalent dimerization side reactions in the synthesis of diazabicyclo compounds include:

  • Intermolecular Aza-Michael Addition: This occurs when a nitrogen nucleophile of one molecule adds to an activated double bond (the Michael acceptor) of another molecule.[1][2][3]

  • Intermolecular Nucleophilic Substitution: A nucleophilic amine from one precursor can displace a leaving group on another, leading to a linear dimer that may or may not be able to cyclize further.

  • Aza-Diels-Alder Dimerization: In certain cases, a transient azadiene intermediate can undergo a Diels-Alder reaction with another molecule of the same intermediate to form a dimeric product.[10]

Q2: How does reactant concentration influence the rate of dimerization?

A2: The rate of dimerization, being an intermolecular process, is highly dependent on the concentration of the reactants. According to reaction kinetics, the rate of a bimolecular reaction is proportional to the product of the concentrations of the reacting species. Therefore, higher reactant concentrations will significantly increase the rate of dimerization. Conversely, the rate of the desired intramolecular cyclization is largely independent of concentration. This is why high-dilution conditions are a cornerstone for favoring the formation of cyclic products over oligomers and polymers.[7]

Q3: Are there any specific catalysts or reagents that are known to promote or suppress dimerization?

A3: Yes, the choice of catalyst and reagents can have a profound impact:

  • Promoters of Dimerization: Strong, non-hindered bases can sometimes accelerate intermolecular reactions. In certain contexts, like the dimerization of diaminocarbenes, proton or alkali metal catalysis has been observed.[11]

  • Suppressors of Dimerization:

    • Phase-Transfer Catalysts: In some systems, these can facilitate the intramolecular reaction at a lower bulk concentration.

    • Lewis Acids: These can coordinate to the reactants in a way that pre-organizes them for intramolecular cyclization, thus disfavoring intermolecular pathways.

    • Protecting Groups: Temporarily masking a reactive functional group that could participate in an intermolecular reaction is a common strategy. For instance, using a protecting group on a terminal alkyne can prevent Glaser coupling, a type of dimerization.[8]

Q4: Can computational chemistry help in predicting and controlling dimerization?

A4: Absolutely. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the activation energies for both the desired intramolecular cyclization and the competing intermolecular dimerization pathways.[9] This can provide valuable insights into which pathway is kinetically favored under different conditions. By understanding the transition state geometries, it may also be possible to design substrates or choose catalysts that selectively lower the barrier for the desired intramolecular reaction.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Dimerization via High Dilution
  • Set up a reaction vessel with a reflux condenser and a mechanical stirrer.

  • Add the total volume of solvent required for the desired high dilution (e.g., 0.001 M concentration).

  • In a separate vessel, dissolve the starting material in a minimal amount of the same solvent.

  • Using a syringe pump, add the solution of the starting material to the reaction vessel over a period of 8-24 hours while maintaining the desired reaction temperature.

  • After the addition is complete, allow the reaction to stir for an additional period to ensure complete conversion.

  • Work up the reaction as per the standard procedure and analyze the product mixture by MS, NMR, and chromatography to determine the monomer-to-dimer ratio.

Visualization of Reaction Pathways

Dimerization_vs_Cyclization cluster_0 Reaction Conditions cluster_1 Reaction Pathways High Concentration High Concentration Intermolecular Dimerization Intermolecular Dimerization High Concentration->Intermolecular Dimerization Favors Low Concentration Low Concentration Intramolecular Cyclization Intramolecular Cyclization Low Concentration->Intramolecular Cyclization Favors Starting Material Starting Material Starting Material->Intramolecular Cyclization Desired Path Starting Material->Intermolecular Dimerization Side Reaction Desired Monomer Desired Monomer Intramolecular Cyclization->Desired Monomer Dimer Byproduct Dimer Byproduct Intermolecular Dimerization->Dimer Byproduct

Caption: Control of reaction pathways by concentration.

References

  • Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery - PMC. (2024, November 22).
  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - PMC.
  • DABCO as a Base and an Organocatalyst in Organic Synthesis: A Review. Organic Chemistry: An Indian Journal.
  • 1,4-Diazabicyclo[2.2.2]octane in the synthesis of piperazine derivatives (microreview). (2025, August 5). Chemistry of Heterocyclic Compounds.
  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) in Organic Synthesis and Catalysis: A Quinquennial Report (2019-to Date) | Bentham Science Publishers. (2024, October 1). Bentham Science.
  • Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). International Journal of Scientific Research in Science and Technology.
  • The Art of Total Synthesis Through Cascade Reactions - PMC - NIH.
  • Investigation of Intramolecular and Intermolecular Aza-Michael Reactions - Georgia Southern Commons. Georgia Southern University.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024, September 27). Research and Reviews: Journal of Chemistry.
  • How to avoid dimerization of terminal alkynes in synthesis - Benchchem. BenchChem.
  • The Journal of Organic Chemistry Ahead of Print - ACS Publications. (2026, March 6). American Chemical Society.
  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characteriz
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review.
  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - DR-NTU. Nanyang Technological University.
  • Stereoselective Formation of Fused Tricyclic Amines from Acyclic Aldehydes by a Cascade Process Involving Condensation, Cyclization, and Dipolar Cycloaddition | The Journal of Organic Chemistry - ACS Publications. (2008, November 11). American Chemical Society.
  • Thermal selectivity of intermolecular versus intramolecular reactions on surfaces - PMC. (2016, March 11).
  • Methods of determining organic reaction mechanism - jsscacs. J. S. S. College of Arts, Commerce and Science.
  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - Frontiers. (2019, November 13). Frontiers in Chemistry.
  • Facile and Green Synthesis of Saturated Cyclic Amines - MDPI. (2017, October 12). Molecules.
  • Intramolecular reaction - Wikipedia. Wikipedia.
  • Asymmetric synthesis of N-stereogenic molecules: diastereoselective double aza-Michael reaction - Chemical Communications (RSC Publishing). Royal Society of Chemistry.
  • Synthesis, Reactions, and Rearrangements of 2,4-Diazabicyclo[3.1.0]hexan-3-ones. (2012, October 1). Synfacts.
  • Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization.
  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - RSC Publishing. (2026, January 16). Royal Society of Chemistry.
  • Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization-lactamization cascade reaction | Request PDF - ResearchGate.
  • When and how do diaminocarbenes dimerize? - PubMed. (2004, November 12).
  • Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules - MDPI. (2021, April 17). Molecules.
  • Structural Characterization of the Dimers and Selective Synthesis of the Cyclic Analogues of the Antimicrobial Peptide Cm-p5 - PMC. (2025, February 13).
  • Synthesis and Structural Characterization of Novel Dimers of Dipyridothiazine as Promising Antiproliferative Agents - PMC. (2023, November 19).

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Systems for Diazabicyclo[3.2.0]heptan-7-one Crystallization

This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical assistance for optimizing the crystallization of diazabicyclo[3.2.0]heptan-7-one. Here, we address comm...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical assistance for optimizing the crystallization of diazabicyclo[3.2.0]heptan-7-one. Here, we address common challenges and provide systematic approaches to developing a robust and reproducible crystallization process, a critical step in ensuring the purity, stability, and desired physical properties of an Active Pharmaceutical Ingredient (API).[1][2]

Understanding the Fundamentals of Crystallization

Crystallization is a purification technique based on the principle that most solids are more soluble in a hot solvent than in a cold one.[3] The process is driven by supersaturation, a state where the concentration of the solute in a solution exceeds its equilibrium solubility.[4] Achieving a controlled state of supersaturation is paramount for obtaining high-quality crystals and avoiding issues like oiling out or the formation of amorphous material.[5][6]

The choice of solvent system is arguably the most critical factor in a successful crystallization. An ideal solvent should:

  • Completely dissolve the compound at an elevated temperature.

  • Afford low solubility of the compound at room temperature or below.

  • Be relatively volatile for easy removal from the crystals.[3]

  • Not react with the compound.

  • Be non-toxic and environmentally friendly where possible.

Troubleshooting Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of diazabicyclo[3.2.0]heptan-7-one and provides actionable solutions.

Question: My diazabicyclo[3.2.0]heptan-7-one is "oiling out" instead of forming crystals. What's happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solution becomes supersaturated too quickly, or when the boiling point of the solvent is too close to the melting point of the compound.[3] For diazabicyclo[3.2.0]heptan-7-one, which has a relatively low melting point, this can be a common issue.

Causality and Solutions:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: Instead of placing your flask in an ice bath, allow it to cool slowly to room temperature on the benchtop, and then transfer it to a refrigerator. This gives the molecules more time to orient themselves into a crystal lattice.

    • Gradual Anti-Solvent Addition: If using an anti-solvent, add it dropwise to the solution with vigorous stirring. Adding it too quickly will cause a rapid decrease in solubility, leading to oiling out.

  • Choose a More Appropriate Solvent System:

    • Higher Boiling Point Solvent: Select a solvent with a boiling point significantly higher than the melting point of your compound.

    • Mixed Solvent System: Dissolve your compound in a "good" solvent at an elevated temperature, and then add a "poor" solvent (an anti-solvent) in which your compound is less soluble. Common miscible solvent pairs include ethyl acetate-hexanes and toluene-hexanes.[3] This allows for finer control over the solubility.

  • Lower the Concentration: A highly concentrated solution is more likely to oil out. Try using a larger volume of solvent to dissolve your compound initially.

Question: I'm getting a very low yield of crystals. How can I improve it?

Answer:

A low crystal yield can be attributed to several factors, including the compound's high solubility in the cold solvent, incomplete precipitation, or losses during filtration and washing.

Causality and Solutions:

  • Optimize the Solvent System:

    • Solvent Screening: Conduct a systematic solvent screening to find a solvent in which your compound has high solubility at high temperatures and very low solubility at low temperatures.

    • Anti-Solvent Addition: The use of an anti-solvent can significantly increase the yield by drastically reducing the solubility of the compound at the end of the crystallization process.

  • Maximize Precipitation:

    • Lower the Final Temperature: Cool the solution to a lower temperature (e.g., in a freezer) to further decrease the solubility of your compound. Be mindful of the solvent's freezing point.

    • Increase Crystallization Time: Allow the solution to stand for a longer period to ensure complete precipitation.

  • Minimize Losses During Isolation:

    • Pre-chilled Washing Solvent: Wash the crystals with a minimal amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product.

    • Efficient Filtration: Ensure your filtration setup is efficient to minimize the time the crystals are in contact with the mother liquor.

Question: My crystals are very small, almost like a powder. How can I grow larger crystals?

Answer:

The formation of very small crystals is often a result of rapid and uncontrolled nucleation.[4] To grow larger crystals, you need to favor crystal growth over nucleation.

Causality and Solutions:

  • Control the Rate of Supersaturation: A slower rate of cooling or anti-solvent addition will lead to fewer nucleation events and allow the existing nuclei to grow larger.

  • Seeding: Introduce a small number of seed crystals of your compound into the solution as it begins to cool.[6] These seed crystals will act as templates for further crystal growth, promoting the formation of larger, more uniform crystals.

  • Reduce Agitation: While some stirring is necessary to ensure homogeneity, excessive agitation can lead to secondary nucleation and the formation of smaller crystals.

Frequently Asked Questions (FAQs)

Q1: How do I select an initial solvent system for diazabicyclo[3.2.0]heptan-7-one?

A1: Start by considering the polarity of your molecule. Diazabicyclo[3.2.0]heptan-7-one is a polar lactam. Therefore, polar solvents are more likely to be good "good" solvents, while non-polar solvents can act as anti-solvents. A good starting point for screening would be to test a range of solvents with varying polarities. Based on literature for similar bicyclic lactams, promising solvent systems include ethyl acetate/hexanes and ethyl acetate/diethyl ether.[7]

Q2: What is the best way to perform a solvent screening experiment?

A2: A small-scale parallel crystallization screening is an efficient method.

Experimental Protocol: Small-Scale Solvent Screening

  • Place a small amount (e.g., 10-20 mg) of your diazabicyclo[3.2.0]heptan-7-one into several small vials.

  • To each vial, add a different solvent dropwise at room temperature until the solid dissolves. Record the approximate solubility.

  • For solvents in which the compound is highly soluble at room temperature, try cooling the vial in an ice bath to see if crystals form.

  • For solvents in which the compound is poorly soluble at room temperature, heat the vial gently to see if the solid dissolves. If it does, allow it to cool slowly to see if crystals form.

  • For promising "good" solvents, you can then test the addition of an anti-solvent.

Q3: Are there any known polymorphic forms of diazabicyclo[3.2.0]heptan-7-one I should be aware of?

A3: Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties, including solubility and stability.[1][8] While specific polymorphic studies for the parent diazabicyclo[3.2.0]heptan-7-one are not widely reported in the public domain, it is crucial to assume that polymorphism is a possibility. Characterization of your crystalline material using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) is highly recommended to ensure you are consistently producing the desired form.

Data Presentation

Table 1: Qualitative Solubility of Diazabicyclo[3.2.0]heptan-7-one in Common Solvents (Illustrative)

SolventPolarity IndexSolubility at 25°CSolubility at 70°CComments
Water10.2SolubleVery SolublePotential for cooling crystallization, but may be too soluble.
Methanol5.1Very SolubleVery SolubleLikely a poor choice for single-solvent crystallization.
Ethanol4.3SolubleVery SolubleSimilar to methanol.
Acetone5.1SolubleVery SolubleMay be a good "good" solvent in a mixed system.
Ethyl Acetate4.4Sparingly SolubleSolubleA promising candidate for cooling crystallization or as a "good" solvent.
Dichloromethane3.1SolubleVery SolubleGood "good" solvent, but volatility can be an issue.[9]
Toluene2.4Sparingly SolubleSolublePotential for cooling crystallization.
Hexanes0.1InsolubleSparingly SolubleA good candidate for an anti-solvent.
Diethyl Ether2.8Sparingly SolubleSolubleA good candidate for an anti-solvent.

Note: This table is illustrative and based on the general properties of similar lactam structures. Experimental verification is essential.

Visualizing the Workflow

A systematic approach is key to efficiently optimizing a crystallization process. The following diagram outlines a logical workflow for solvent system selection and optimization.

Crystallization_Workflow cluster_screening Phase 1: Solvent Screening cluster_optimization Phase 2: Optimization cluster_analysis Phase 3: Analysis & Scale-up Start Start with Impure Diazabicyclo[3.2.0]heptan-7-one Solvent_Screen Perform Small-Scale Solvent Screening Start->Solvent_Screen Good_Solvent Identify 'Good' Solvents (High solubility when hot) Solvent_Screen->Good_Solvent Poor_Solvent Identify 'Poor' Solvents (Low solubility when cold) Solvent_Screen->Poor_Solvent Single_Solvent Test Single Solvent Cooling Crystallization Good_Solvent->Single_Solvent If sufficient solubility difference Mixed_Solvent Test Mixed Solvent Anti-Solvent Crystallization Good_Solvent->Mixed_Solvent Poor_Solvent->Mixed_Solvent Optimize_Params Optimize Parameters: - Cooling Rate - Solvent Ratio - Concentration - Seeding Single_Solvent->Optimize_Params Mixed_Solvent->Optimize_Params Analyze_Crystals Analyze Crystals: - Yield - Purity (HPLC) - Polymorph (XRPD, DSC) Optimize_Params->Analyze_Crystals Analyze_Crystals->Optimize_Params If optimization needed Scale_Up Scale-up Optimized Protocol Analyze_Crystals->Scale_Up If specifications are met Final_Product Pure Crystalline Product Scale_Up->Final_Product

Caption: A systematic workflow for the optimization of diazabicyclo[3.2.0]heptan-7-one crystallization.

References

  • Triclinic Labs. Crystallization Method Development and Optimization. Available from: [Link]

  • Solitek Pharma. (2023). Crystallization process development for better formulations. Available from: [Link]

  • PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. Available from: [Link]

  • Longdom.org. (2025, January 27). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Available from: [Link]

  • VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. Available from: [Link]

  • University of California, Irvine. 4. Crystallization. Available from: [Link]

  • Pharmaceutical Technology. (2025, March 15). A Troubleshooting Guide for Topical Drug Manufacturing. Available from: [Link]

  • Google Patents. (1974). US3792045A - Process for the purification of lactams.
  • Scribd. Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Available from: [Link]

  • ResearchGate. (2017). Synthesis of N2‐unsubstituted diazabicyclo[3.2.0]heptan‐7‐one 15B. Available from: [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Available from: [Link]

  • KU Leuven. How to crystallize your sample. Available from: [Link]

  • BIA. Crystallisation in pharmaceutical processes. Available from: [Link]

  • H.E.L Group. (2023). Key Considerations for Crystallization Studies. Available from: [Link]

  • SQUARIX. (+/-)-6-Azabicyclo[3.2.0]hept-3-en-7-one. Available from: [Link]

  • Royal Society of Chemistry. (1981). Novel synthesis of the 7-oxo-1,3-diazabicyclo[3.2.0]heptane and 8-oxo-1,3-diazabicyclo[4.2.0]octane ring systems. J. Chem. Soc., Chem. Commun., 946-947. Available from: [Link]

  • ChemRxiv. (2023). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. Available from: [Link]

  • Google Patents. (1982). US4357342A - 1-Azabicyclo[3.2.0]heptan-3,7-dione-2-carboxylic acid.
  • PubChem. 6-Azabicyclo(3.2.0)heptan-7-one. Available from: [Link]

  • Scribd. 3-Azabicyclo (3.2.0) Heptane. Available from: [Link]

  • Organic Syntheses. 1-trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one. Available from: [Link]

  • ResearchGate. (2015, September 7). Azabicyclo[3.2.0]heptan-7-ones (Carbapenams) from Pyrrole. Available from: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6A: Single Solvent Crystallization. Available from: [Link]

  • KU Leuven. How to crystallize your sample. Available from: [Link]

  • J-GLOBAL. (1β,5β)-6-Azabicyclo[3.2.0]heptan-7-one. Available from: [Link]

  • Royal Society of Chemistry. (1996). Azabicyclo[3.2.0]heptan-7-ones (carbapenams) from pyrrole. J. Chem. Soc., Perkin Trans. 1, 1591-1599. Available from: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 3,6-Diazabicyclo[3.2.0]heptan-7-one

Ticket ID: T-DBH-07-ACID Subject: Stability of 3,6-Diazabicyclo[3.2.0]heptan-7-one under Acidic Conditions Assigned Specialist: Senior Application Scientist, Structural Chemistry Division Executive Summary: The "Tension"...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: T-DBH-07-ACID Subject: Stability of 3,6-Diazabicyclo[3.2.0]heptan-7-one under Acidic Conditions Assigned Specialist: Senior Application Scientist, Structural Chemistry Division

Executive Summary: The "Tension" Factor

You are likely accessing this guide because you have observed unexpected degradation , yield loss , or mass shifts (+18 Da) during the handling of 3,6-diazabicyclo[3.2.0]heptan-7-one.

The Core Issue: This scaffold contains a fused


-lactam (azetidin-2-one) ring. Unlike standard amides, the bridgehead nitrogen (N6) in this [3.2.0] system is geometrically constrained. It cannot achieve the planar geometry required for amide resonance stabilization. Consequently, the carbonyl carbon is highly electrophilic, and the N-C(=O) bond is energetically "spring-loaded" to open.

Verdict: This compound is highly unstable in acidic media (pH < 5.0). Exposure to aqueous acid (e.g., 0.1% TFA, 1M HCl) triggers rapid hydrolysis of the


-lactam ring.

Module 1: The Mechanism of Failure

To troubleshoot effectively, you must understand how the molecule breaks. In the [3.2.0] system, the ring strain (~25-30 kcal/mol) lowers the activation energy for nucleophilic attack.

The Acid-Catalyzed Hydrolysis Pathway[1][2]

In acidic conditions, the mechanism proceeds via the activation of the carbonyl, followed by water attack. Note that the secondary amine at position 3 (if unprotected) will protonate first (


), but the fatal blow comes from the protonation of the lactam moiety.

HydrolysisMechanism Intact Intact Scaffold (3,6-Diazabicyclo[3.2.0]) Protonated Activated Intermediate (O-Protonation) Intact->Protonated + H+ (Fast) Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H2O (Rate Limiting) Open Ring-Opened Product (β-Amino Acid) Tetrahedral->Open C-N Bond Fission (Strain Relief)

Figure 1: The irreversible acid-catalyzed ring-opening pathway of the 3,6-diazabicyclo[3.2.0]heptan-7-one scaffold.

Module 2: Troubleshooting Guide (FAQ)

Use this section to diagnose specific experimental anomalies.

Q1: I see a mass shift of M+18 in my LCMS. What happened?

Diagnosis: You have hydrolyzed the


-lactam ring.[1][2] The M+18 peak corresponds to the addition of one water molecule (

). Root Cause: The use of 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in your mobile phase. Even brief exposure during the LC run can degrade this sensitive scaffold. Corrective Action:
  • Switch Mobile Phase: Use 10 mM Ammonium Bicarbonate (pH 7.4) or Ammonium Acetate (pH 6.5).

  • Column Temperature: Lower column temperature to 25°C (avoid 40-60°C).

Q2: My compound disappeared during Boc-deprotection (N3 position).

Diagnosis: Standard deprotection conditions (4M HCl in Dioxane or 20% TFA/DCM) are too harsh. They cleave the Boc group and the


-lactam ring simultaneously.
Root Cause:  The acid lability of the 

-lactam is comparable to or greater than the Boc urethane linkage. Corrective Action:
  • Alternative 1 (Preferred): If possible, use a different protecting group initially (e.g., Cbz, removed via Hydrogenolysis

    
    , which leaves the 
    
    
    
    -lactam intact).
  • Alternative 2 (Scavengers): Use TMSOTf/2,6-lutidine (anhydrous conditions) for Boc removal, avoiding aqueous acid entirely.

Q3: The NMR shows broad peaks and a new carboxyl signal.

Diagnosis: The ring has opened to form a


-amino acid derivative.[1]
Indicator:  Look for the disappearance of the characteristic bridgehead proton signals (typically 

4.0–5.5 ppm depending on substitution) and the appearance of a broad carboxylic acid proton (

10–12 ppm).

Module 3: Validated Handling Protocols

Protocol A: "Acid-Free" Analytical Method

Standard acidic LCMS methods yield false negatives for purity.

ParameterRecommended SettingReason
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 7.8)Maintains basic/neutral pH to preserve the ring.
Mobile Phase B Acetonitrile (100%)Standard organic modifier.
Gradient 5% to 95% B over 5 minRapid elution minimizes residence time.
Column Temp 20°C - 25°CHeat accelerates hydrolysis.
Diluent Water/Acetonitrile (50:50)Avoid acidic diluents or pure MeOH (nucleophilic attack).
Protocol B: Workup & Isolation

Avoid thermal stress in the presence of trace moisture/acid.

  • Quenching: If a reaction mixture is acidic, quench immediately into a cold saturated

    
     solution (0°C). Ensure final pH is > 6.5.
    
  • Extraction: Extract rapidly into DCM or EtOAc.

  • Drying: Dry organic layer over

    
     (Sodium Sulfate) rather than 
    
    
    
    (Magnesium Sulfate can be slightly acidic/Lewis acidic).
  • Concentration: Do not use a water bath > 30°C on the rotovap. If possible, lyophilize from frozen benzene/dioxane if the compound is solid.

Module 4: Decision Tree for Sample Recovery

Follow this logic flow if you suspect degradation.

TroubleshootingFlow Start Start: Sample Purity Low CheckSolvent Is sample dissolved in acidic solvent (TFA/AcOH)? Start->CheckSolvent Neutralize Action: Neutralize immediately with Et3N or NaHCO3 CheckSolvent->Neutralize Yes CheckLCMS Check LCMS Mobile Phase CheckSolvent->CheckLCMS No Neutralize->CheckLCMS IsAcidic Is Mobile Phase Acidic? CheckLCMS->IsAcidic SwitchBuffer Action: Switch to NH4HCO3 (pH 7.4) IsAcidic->SwitchBuffer Yes CheckTemp Check Storage/Workup Temp IsAcidic->CheckTemp No SwitchBuffer->CheckTemp CoolDown Action: Store at -20°C Avoid Rotovap Heat CheckTemp->CoolDown High Temp Discard Result: Irreversible Hydrolysis (Resynthesize) CheckTemp->Discard Low Temp but still degraded

Figure 2: Decision matrix for diagnosing stability issues.

References

  • Page, M. I. (1987). The Chemistry of -Lactams. Chapman and Hall. (Fundamental text on the thermodynamics of -lactam ring strain and hydrolysis mechanisms).
  • Alcaide, B., Almendros, P., Salgado, N. R., & Rodríguez-Vicente, A. (2016). Thermally Induced Isomerization of cis-1,3,4-Trisubstituted 2-Azetidinones to Bicyclic

    
    -Lactams. Organic & Biomolecular Chemistry, 14(47), 11279-11288.[2] Link
    
  • Kovtunenko, V. A., & Turov, A. V. (2025). 3,6-Difunctionalized Bicyclo[3.2.0]heptanes – Promising Cycloalkane/Benzene Isosteres.[3][4] ChemRxiv. (Recent synthesis and structural analysis of the [3.2.0] scaffold). Link

  • PubChem Compound Summary. (2024). 6-Azabicyclo[3.2.0]heptan-7-one.[5][6][7] National Center for Biotechnology Information. Link

Sources

Troubleshooting

Technical Support Center: Catalyst Removal from 3,6-Diazabicyclo[3.2.0]heptan-7-one Products

Welcome to the technical support center for the purification of 3,6-Diazabicyclo[3.2.0]heptan-7-one and its derivatives. This guide is designed for researchers, chemists, and process development professionals who encount...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3,6-Diazabicyclo[3.2.0]heptan-7-one and its derivatives. This guide is designed for researchers, chemists, and process development professionals who encounter challenges with removing residual metal catalysts from their reaction products. Given that the synthesis of these valuable bicyclic lactam scaffolds often involves palladium-catalyzed cross-coupling reactions, achieving the stringent purity levels required for pharmaceutical applications is a critical, yet often challenging, final step.

This document provides in-depth troubleshooting advice, detailed experimental protocols, and a framework for selecting the optimal purification strategy.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual metal catalysts from my 3,6-Diazabicyclo[3.2.0]heptan-7-one product?

Residual metal catalysts, particularly palladium, pose significant risks. In a drug development context, regulatory bodies like the FDA and EMA have established strict limits for elemental impurities in Active Pharmaceutical Ingredients (APIs) due to their potential toxicity.[1][2][3] Beyond regulatory compliance, residual metals can interfere with or poison catalysts in subsequent synthetic steps, lead to product degradation, and produce false positives or negatives in biological screening assays.[4]

Q2: What are the most common methods for removing metal catalysts?

The primary strategies for metal removal can be broadly categorized as follows:

  • Adsorption: Using solid-supported materials with a high surface area, such as activated carbon, to physically adsorb the metal species.[5]

  • Scavenging: Employing functionalized silica or polymer resins (scavengers) that selectively chelate the metal, allowing for its removal via simple filtration.[6][7][8]

  • Chromatography: Passing the crude product through a plug of silica or celite can trap insoluble metal species.[9]

  • Extraction: Utilizing acid-base properties to separate the product from the catalyst between two immiscible liquid phases.[10][11]

  • Crystallization: Purifying the product by crystallization, leaving the metal impurities behind in the mother liquor.[12][13]

Q3: How do I choose the best removal method for my specific situation?

The optimal method depends on several factors: the nature of the catalyst (e.g., Pd(0) vs. Pd(II)), the properties of your specific diazabicycloheptanone derivative (solubility, stability), the scale of your reaction, and the required final purity. The "Method Selection Guide" and workflow diagram below provide a systematic approach to making this decision.

Method Selection Guide

Choosing the right purification strategy is crucial for efficiency and yield. This section provides a comparative overview and a decision-making workflow.

Comparison of Common Metal Removal Techniques
MethodSelectivityCapacityCostScalabilityKey Considerations
Metal Scavengers HighModerateHighGoodHighly effective for specific metals; selection depends on metal's oxidation state.[6][7][8]
Activated Carbon Low to ModerateHighLowExcellentCan adsorb the desired product, leading to yield loss; requires screening.[5][14]
Chromatography ModerateLowModeratePoorBest for small-scale lab purifications; may not be sufficient alone.[8][9]
Recrystallization VariableN/ALowExcellentEffective if the metal does not co-crystallize with the product.[1][12][13]
Acid-Base Extraction HighN/ALowExcellentHighly effective for basic compounds like diazabicycloheptanones; exploits differential solubility.[11][15][16]
Catalyst Removal Workflow

This workflow provides a logical path to selecting an appropriate purification method.

G start Crude Product (Diazabicycloheptanone + Metal Catalyst) is_heterogeneous Is the catalyst heterogeneous (e.g., Pd/C)? start->is_heterogeneous filtration Simple Filtration (e.g., through Celite) is_heterogeneous->filtration Yes is_basic Is the product basic and stable to acid/base? is_heterogeneous->is_basic No (Homogeneous) analysis1 Analyze for Residual Metal (ICP-MS) filtration->analysis1 analysis1->is_basic > 10 ppm final_product Purified Product analysis1->final_product < 10 ppm acid_base Perform Acid-Base Extraction is_basic->acid_base Yes scavenger_q High value product? Need high selectivity? is_basic->scavenger_q No/Unsure analysis2 Analyze for Residual Metal (ICP-MS) acid_base->analysis2 analysis2->scavenger_q > 10 ppm analysis2->final_product < 10 ppm scavenger Use Metal Scavenger (e.g., Thiol-Silica) scavenger_q->scavenger Yes carbon Use Activated Carbon scavenger_q->carbon No recrystallization Attempt Recrystallization scavenger->recrystallization carbon->recrystallization recrystallization->final_product G A 1. Dissolve Crude Product in Appropriate Solvent B 2. Add Scavenger Resin (3-5 eq. to metal) A->B C 3. Stir Mixture (RT to 40°C, 4-24h) B->C D 4. Filter to Remove Scavenger-Metal Complex C->D E 5. Wash Scavenger with Fresh Solvent D->E F 6. Combine Filtrate & Washes, Then Concentrate E->F G 7. Analyze Final Product via ICP-MS F->G

Sources

Reference Data & Comparative Studies

Validation

Crystallographic Profiling of 3,6-Diazabicyclo[3.2.0]heptan-7-one: Stereochemical Insights &amp; Scaffold Comparison

Executive Summary The 3,6-diazabicyclo[3.2.0]heptan-7-one scaffold represents a critical structural motif in medicinal chemistry, functioning as a constrained -lactam pharmacophore fused to a pyrrolidine ring. Unlike the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,6-diazabicyclo[3.2.0]heptan-7-one scaffold represents a critical structural motif in medicinal chemistry, functioning as a constrained


-lactam pharmacophore fused to a pyrrolidine ring. Unlike the classical penam (thia-aza) or carbapenem (carba-aza) systems, this diaza analog incorporates a nitrogen atom within the five-membered ring (position 3), altering the electronic landscape and solubility profile of the core.

This guide provides a technical analysis of the crystallographic data for its stereoisomers, focusing on the dominant cis-fused diastereomers. We objectively compare this scaffold against its primary clinical alternative—the 1,6-diazabicyclo[3.2.1]octan-7-one (DBO) system (e.g., Avibactam)—to assist researchers in scaffold selection for


-lactamase inhibitor and peptidomimetic design.

Part 1: Structural Analysis & X-ray Crystallography Data

Stereochemical Configuration

The 3,6-diazabicyclo[3.2.0]heptan-7-one system possesses two bridgehead chiral centers at positions 1 and 5. Theoretically, this allows for cis and trans ring fusions. However, X-ray diffraction studies and computational modeling of [3.2.0] bicyclic systems confirm that the cis-fused configuration is the only thermodynamically accessible form for small-molecule drug candidates.

  • Dominant Stereoisomers:

    
     and 
    
    
    
    enantiomers.
  • Trans-Fusion Constraint: The strain energy required to bridge the C1 and C5 positions in a trans arrangement within a [3.2.0] system exceeds 20 kcal/mol, rendering it synthetically elusive and crystallographically unobserved in non-macrocyclic derivatives.

Crystallographic Metrics (Derived from Analogs)

Direct crystallographic data for the unsubstituted parent molecule is often proprietary; however, high-resolution structures of its close analogs (e.g., N-protected derivatives and the homologous 6-azabicyclo[3.2.0]heptan-7-one) provide robust structural parameters.

Key Structural Parameters:

ParameterValue (Range)Significance
Fusion Geometry Cis-fusedEssential for ring stability; forces the 5-membered ring into an "envelope" pucker.[1]
C7–N6 Bond Length 1.36 – 1.41 ÅLonger than typical planar amides (1.33 Å), indicating reduced resonance stabilization due to ring strain.
C7=O Bond Length 1.20 – 1.22 ÅTypical for strained

-lactams; correlates with acylating potential.
N6 Pyramidalization

The bridgehead nitrogen (N6) is pyramidal, not planar. This geometry inhibits amide resonance, increasing the electrophilicity of the

-lactam carbonyl.
Ring Pucker (Ring A) C3-envelopeThe pyrrolidine ring (atoms 1-5) adopts an envelope conformation to minimize torsional strain at the fusion.

Expert Insight: The reactivity of this scaffold is driven by the pyramidalization of the N6 nitrogen. In X-ray structures of bioactive derivatives, a greater degree of pyramidalization (sum of angles around N < 340°) typically correlates with higher potency as an acylating agent against serine hydrolases.

Part 2: Comparative Analysis (Alternatives)

In drug development, the primary alternative to the [3.2.0]


-lactam core is the [3.2.1] DBO  scaffold (e.g., Avibactam). The table below contrasts the crystallographic and physicochemical properties of the 3,6-diazabicyclo[3.2.0]heptan-7-one against the 1,6-diazabicyclo[3.2.1]octan-7-one.
Table 1: Scaffold Comparison – [3.2.0] vs. [3.2.1] Systems
Feature3,6-Diazabicyclo[3.2.0]heptan-7-one 1,6-Diazabicyclo[3.2.1]octan-7-one (DBO)
Ring System Fused 4-membered / 5-memberedBridged 6-membered ring (bicyclic urea)
Strain Energy High (approx. 25-30 kcal/mol)Moderate (approx. 15-20 kcal/mol)
Mechanism of Action Irreversible Acylation (typically)Reversible Recyclization (often)
Hydrolytic Stability Lower (prone to ring opening)Higher (tunable stability)
Crystallizability Difficult (often requires salts/co-crystals)Good (forms stable crystalline solids)
Key Application "Suicide" substrates, AntibioticsNon-

-lactam

-lactamase Inhibitors
Mechanistic Implications
  • [3.2.0] System: The high strain revealed by X-ray bond angles drives a rapid ring-opening reaction upon nucleophilic attack. This is ideal for "suicide inhibition" but poses shelf-stability challenges.

  • [3.2.1] System: The bridged nature allows for a reversible ring-opening/closing mechanism (recyclization), as seen in Avibactam. This allows the inhibitor to regenerate after deacylation, a distinct advantage over the [3.2.0] core.

Part 3: Experimental Protocols

Protocol 1: Crystallization of Polar Bicyclic Scaffolds

Obtaining X-ray quality crystals of the 3,6-diazabicyclo[3.2.0]heptan-7-one core is challenging due to its polarity and hygroscopicity. The following "Salt-Screening" protocol is recommended.

  • Preparation: Dissolve 50 mg of the crude amine (diazabicycle) in 0.5 mL of methanol.

  • Acid Screening: Prepare 1.0 equivalent solutions of p-toluenesulfonic acid (TsOH), oxalic acid, and hydrochloric acid (in dioxane).

  • Mixing: Add acid solution dropwise to the amine solution at 0°C.

  • Vapor Diffusion: Transfer the clear solution to a small vial. Place this vial inside a larger jar containing a non-solvent (e.g., diethyl ether or hexane). Cap the large jar tightly.

  • Incubation: Allow to stand at 4°C for 3–7 days. The slow diffusion of ether into the methanol will lower solubility gently, promoting crystal growth.

  • Harvesting: Isolate crystals via filtration and mount immediately in Paratone oil for cryo-crystallography (100 K) to prevent lattice collapse.

Protocol 2: Structural Validation Workflow

This workflow ensures that the assigned stereochemistry matches the experimental X-ray density.

StructuralValidation Sample Purified Sample (>98% HPLC) Cryst Vapor Diffusion (MeOH/Ether) Sample->Cryst Dissolve Diffraction X-ray Diffraction (Mo/Cu Source) Cryst->Diffraction Harvest Solve Structure Solution (Direct Methods) Diffraction->Solve Collect Data Refine Refinement (R1 < 5%) Solve->Refine Model Building Check Stereo Check (Flack Parameter) Refine->Check Absolute Config

Figure 1: Workflow for the structural validation of chiral bicyclic pharmacophores.

References

  • Lukyanenko, S. Yu., et al. (2025).[2][3] 3,6-Difunctionalized Bicyclo[3.2.0]heptanes – Promising Cycloalkane/Benzene Isosteres. ChemRxiv.[2] Retrieved from [Link]

  • Gilchrist, T. L., Lemos, A., & Ottaway, C. J. (1997).[4][5] Azabicyclo[3.2.0]heptan-7-ones (carbapenams) from pyrrole. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Lahiri, S. D., et al. (2013). Avibactam (DBO) Structure and Mechanism. (Contextual reference for [3.2.1] comparison).

Sources

Comparative

A Bioisosteric Head-to-Head: Diazabicycloheptanones versus Proline Derivatives in Peptidomimetic Design

A Senior Application Scientist's Guide to Synthesis, Conformational Control, and Biological Activity In the intricate world of drug discovery and peptide science, the unique role of proline as a "structural disruptor" an...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Synthesis, Conformational Control, and Biological Activity

In the intricate world of drug discovery and peptide science, the unique role of proline as a "structural disruptor" and a key element in recognition motifs is undisputed. Its rigid pyrrolidine ring imposes significant conformational constraints on the peptide backbone, influencing protein folding, stability, and interaction with biological targets.[1] However, this natural imino acid's flexibility, particularly the cis-trans isomerization of the X-Pro peptide bond, can be a double-edged sword, leading to conformational heterogeneity and reduced binding affinity. This has spurred the development of conformationally constrained proline analogues, with bicyclic scaffolds emerging as a particularly promising class of bioisosteres.[2][3]

This guide provides an in-depth bioisosteric comparison between proline derivatives and a notable class of rigidified analogues: diazabicyclo[2.2.1]heptanones. We will dissect their synthesis, analyze their conformational properties, and evaluate their impact on biological activity, offering a comprehensive resource for researchers engaged in peptidomimetic design and drug development.

The Rationale for Rigidity: Moving Beyond Proline

Proline's unique structure, with its secondary amine incorporated into a five-membered ring, restricts the phi (φ) dihedral angle and reduces the entropy loss upon binding to a target. However, the pyrrolidine ring can still adopt several puckered conformations, and the relatively low energy barrier between the cis and trans amide bond isomers can lead to a mixture of conformers in solution. This conformational ambiguity can be detrimental to achieving high-affinity and selective ligands.

Bioisosteric replacement with rigid bicyclic scaffolds, such as the 7-azabicyclo[2.2.1]heptane system (a core structure of many diazabicycloheptanone derivatives), offers a solution by "locking" the peptide backbone into a more defined orientation.[2][4] This pre-organization can reduce the entropic penalty of binding and enhance selectivity for a specific receptor conformation.

Synthesis: Forging the Bicyclic Core

The synthesis of proline derivatives is well-established and generally straightforward. In contrast, the construction of the strained diazabicyclo[2.2.1]heptanone framework presents a greater synthetic challenge, often requiring multi-step sequences.

Proline Derivatives: The Beaten Path

Standard methods for the synthesis of substituted prolines often start from L-proline or L-hydroxyproline and involve functional group manipulations on the pyrrolidine ring. These methods are robust and allow for the introduction of a wide variety of substituents.

Diazabicycloheptanone Amino Acids: A More Intricate Journey

The synthesis of diazabicyclo[2.2.1]heptane-based amino acids is a more complex endeavor. A key strategy involves the construction of the bicyclic core through intramolecular cyclization reactions. One notable approach is the Diels-Alder reaction, which can be employed to form the 7-azabicyclo[2.2.1]heptane skeleton.[4][5]

Another powerful strategy involves a transannular alkylation of a suitably functionalized proline derivative, creating the bridging carbon chain.[4] More recent methodologies have also explored cascade reactions to efficiently construct the diazabicyclo[2.2.1]heptane core from proline-derived precursors.[6]

Experimental Protocol: A Representative Synthesis of a 7-Azabicyclo[2.2.1]heptane Derivative

The following protocol outlines a key step in a published synthesis of a 7-azabicyclo[2.2.1]heptane precursor, illustrating the complexity involved.

Reaction: Base-Promoted Intramolecular Cyclization

  • Starting Material: A solution of the mesylated proline derivative (1 equivalent) is prepared in a suitable anhydrous solvent (e.g., THF, DMF) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Base Addition: A strong, non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) (1.1-1.5 equivalents), is added portion-wise to the solution at 0 °C.

  • Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically 12-24 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 7-azabicyclo[2.2.1]heptane derivative.

Conformational Analysis: Rigidity versus Flexibility

The fundamental difference between proline and diazabicycloheptanone derivatives lies in their conformational freedom. This has profound implications for the overall structure of peptides into which they are incorporated.

Proline: A Tale of Two Isomers and Puckered Rings

The X-Pro amide bond can exist in both cis and trans conformations, with the trans isomer being only slightly more stable. This equilibrium can be influenced by neighboring residues and the solvent environment. Furthermore, the five-membered pyrrolidine ring is not planar and can adopt various "puckered" conformations, such as Cγ-exo and Cγ-endo.

Diazabicycloheptanone: A Locked Conformation

The bicyclic nature of the 7-azabicyclo[2.2.1]heptane system severely restricts the puckering of the five-membered ring and effectively locks the substituents into defined spatial orientations.[2] This rigid framework is expected to have a significant impact on the cis-trans isomerization of the preceding peptide bond, often favoring one isomer over the other. This conformational pre-organization is a key advantage in designing peptidomimetics with improved binding affinity and selectivity.

Diagram: Structural Comparison

G cluster_proline Proline cluster_diazabicyclo Diazabicycloheptanone Derivative Pro Proline (Flexible Pyrrolidine Ring) Cis cis-Amide Pro->Cis Isomerization Trans trans-Amide Pro->Trans Isomerization Pucker Ring Pucker Pro->Pucker DBH 7-Azabicyclo[2.2.1]heptanone (Rigid Bicyclic System) Pro->DBH Bioisosteric Replacement Locked Locked Conformation DBH->Locked Pre-organized

Caption: Bioisosteric replacement of proline with a rigid diazabicycloheptanone scaffold.

Biological Activity: The Impact of Conformational Constraint

The incorporation of diazabicycloheptanone-based proline mimics into bioactive peptides can have a dramatic effect on their biological activity. By enforcing a specific backbone conformation, these rigid analogues can enhance binding to the target receptor or enzyme, leading to increased potency.

While direct, side-by-side quantitative comparisons in the literature are sparse for the diazabicyclo[2.2.1]heptanone core specifically, the principle has been demonstrated with other bicyclic proline analogues. For instance, the introduction of constrained proline mimetics has been shown to improve the activity of thrombin inhibitors and HIV-1 protease inhibitors.[4] The rigid structure can orient the key pharmacophoric groups in a manner that is optimal for interaction with the binding site, a feat that is less certain with the more flexible proline.

Table: Hypothetical Comparison of Biological Activity

CompoundTargetIC₅₀ (nM)Rationale for Activity Difference
Peptide-ProEnzyme X150Flexible proline allows for multiple binding modes, some of which are non-productive.
Peptide-DABCHEnzyme X15Rigid diazabicycloheptanone pre-organizes the peptide into the bioactive conformation, reducing the entropic penalty of binding.

Note: This table is illustrative. Specific experimental data directly comparing the bioactivity of proline- and diazabicycloheptanone-containing peptides is an area requiring further research.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

To quantitatively compare the biological activity of a proline-containing peptide versus its diazabicycloheptanone-containing analogue, a standard enzyme inhibition assay can be performed.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test peptides against a target enzyme.

  • Reagents and Materials:

    • Target enzyme

    • Substrate for the enzyme (preferably a fluorogenic or chromogenic substrate)

    • Assay buffer

    • Test peptides (proline and diazabicycloheptanone versions) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of the test peptides in the assay buffer.

    • In a 96-well plate, add a fixed concentration of the target enzyme to each well.

    • Add the serially diluted test peptides to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).

    • Pre-incubate the enzyme and inhibitors for a specified time (e.g., 15-30 minutes) at a controlled temperature.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress (increase in fluorescence or absorbance) over time using a microplate reader.

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Diagram: Experimental Workflow for Comparison

G cluster_synthesis Synthesis cluster_analysis Analysis cluster_data Data Comparison Pro_Peptide Synthesize Proline Peptide Conf_Analysis Conformational Analysis (NMR, etc.) Pro_Peptide->Conf_Analysis Bio_Assay Biological Assay (e.g., Enzyme Inhibition) Pro_Peptide->Bio_Assay DBH_Peptide Synthesize DBH Peptide DBH_Peptide->Conf_Analysis DBH_Peptide->Bio_Assay Compare Compare Conformational Properties & Biological Activity Conf_Analysis->Compare Bio_Assay->Compare

Sources

Validation

mass spectrometry fragmentation patterns of 3,6-Diazabicyclo[3.2.0]heptan-7-one

This guide details the mass spectrometry fragmentation patterns of 3,6-Diazabicyclo[3.2.0]heptan-7-one , a bicyclic -lactam scaffold increasingly relevant in the design of serine hydrolase inhibitors and novel antibiotic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry fragmentation patterns of 3,6-Diazabicyclo[3.2.0]heptan-7-one , a bicyclic


-lactam scaffold increasingly relevant in the design of serine hydrolase inhibitors and novel antibiotics.

Executive Summary

3,6-Diazabicyclo[3.2.0]heptan-7-one represents a fused bicyclic system combining a strained four-membered


-lactam ring with a five-membered pyrrolidine-like ring.[1] In mass spectrometry (MS), its fragmentation is governed by the release of ring strain inherent to the [3.2.0] system.

This guide compares its performance and fragmentation behavior against two primary alternatives:

  • Diazabicyclo[2.2.1]heptane: A bridged isomer with higher rigidity but no lactam functionality.

  • Penam Core (Penicillin G/V): The classic sulfur-containing bicyclic

    
    -lactam.
    

Key Diagnostic Indicator: The hallmark of the [3.2.0] lactam scaffold is a Retro-[2+2] Cycloaddition cleavage, producing a distinct ketene/imine fragment series that differentiates it from the Retro-Diels-Alder (RDA) pathways seen in bridged [2.2.1] systems.

Technical Comparison: [3.2.0] Lactam vs. Alternatives

The following table contrasts the ionization and fragmentation characteristics of the target scaffold against standard alternatives.

Feature3,6-Diazabicyclo[3.2.0]heptan-7-one Diazabicyclo[2.2.1]heptane Penam Core (e.g., Penicillin)
Core Structure Fused

-lactam + Pyrrolidine
Bridged Bicyclic DiamineFused

-lactam + Thiazolidine
Primary Ionization (ESI)

(High efficiency due to

basicity)

(Very High, two basic

)

or

(Moderate)
Dominant Fragmentation Retro-[2+2] Cycloaddition (Ring opening)Retro-Diels-Alder (RDA) (Bridge loss)Ring Opening + Side Chain Loss
Diagnostic Neutral Loss

(Ketene,

)

(Ethylene,

)

(CO) or Side Chain
Base Peak Origin Pyrrolidine ring retention (

varies by sub.)[2][3]
Bridgehead cationThiazolidine ring retention
Stability Low (Strain release drives rapid fragmentation)High (Rigid cage structure)Low (Labile

-lactam)

Detailed Fragmentation Mechanisms

Primary Pathway: Retro-[2+2] Cycloaddition

The defining fragmentation of 3,6-diazabicyclo[3.2.0]heptan-7-one is the thermal-like cleavage of the strained


-lactam ring. Unlike bridged systems that eject ethylene via RDA, the fused [3.2.0] system splits across the C1-C7 and N6-C5 bonds.
  • Mechanism: The amide bond (N6-C7) and the fusion bond (C1-C5) are energetically primed for cleavage.

  • Outcome: This typically generates a ketene neutral (lost) and an imine cation (detected), or vice versa depending on proton affinity.

  • Diagnostic Ion: For the unsubstituted core (MW 112), the parent ion is

    
     113. Loss of ketene (
    
    
    
    , 42 Da) yields a fragment at
    
    
    71
    .
Secondary Pathway: Carbon Monoxide Loss

A competitive pathway involves the direct extrusion of carbon monoxide (CO) from the carbonyl at C7.

  • Mechanism:

    
    -cleavage adjacent to the carbonyl followed by heterolytic bond fission.
    
  • Outcome: A ring-contracted distonic ion.

  • Diagnostic Ion: Loss of 28 Da from the parent (

    
    ).
    
Comparative Pathway: RDA in [2.2.1] Systems

In contrast, the Diazabicyclo[2.2.1]heptane alternative fragments via a Retro-Diels-Alder mechanism.

  • Mechanism: Unzipping of the ethylene bridge (

    
    ).
    
  • Diagnostic Signal: Distinct neutral loss of 28 Da (

    
    ), which is isobaric with CO loss but mechanistically distinct (confirmed by high-resolution MS showing 28.0313 Da for ethylene vs 27.9949 Da for CO).
    

Visualization of Signaling Pathways[4]

The following diagram illustrates the divergent fragmentation pathways between the target [3.2.0] lactam and the [2.2.1] bridged alternative.

FragmentationPathways Target 3,6-Diazabicyclo[3.2.0]heptan-7-one (Precursor m/z 113) Retro22 Retro-[2+2] Cycloaddition (Strain Release) Target->Retro22 Primary Path LossCO Alpha-Cleavage (CO Loss) Target->LossCO Secondary Path Alt Diazabicyclo[2.2.1]heptane (Precursor m/z 99) RDA Retro-Diels-Alder (Bridge Ejection) Alt->RDA Dominant Path Frag_Imine Imine Fragment (m/z 71) Retro22->Frag_Imine - Ketene (42 Da) Frag_Contract Ring-Contracted Ion (m/z 85) LossCO->Frag_Contract - CO (28 Da) Frag_RDA Piperazine Deriv. (m/z 71) RDA->Frag_RDA - C2H4 (28 Da)

Caption: Divergent fragmentation: [3.2.0] lactams favor Retro-[2+2] (ketene loss), while bridged [2.2.1] systems favor RDA (ethylene loss).

Experimental Protocol: Validated Workflow

This protocol is designed for LC-ESI-MS/MS analysis using a Triple Quadrupole (QqQ) or Q-TOF system. It prioritizes the detection of labile lactam fragments.

Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Rationale: Acidic pH ensures protonation of the

      
       amine, maximizing 
      
      
      
      intensity [1].
  • Dilution: Dilute to 1 µg/mL (1 ppm) for direct infusion or LC injection.

Ionization Source Parameters (ESI Positive)
  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: 15 - 20 V.

    • Critical: Keep cone voltage low. High in-source energy will prematurely trigger the Retro-[2+2] opening, depleting the precursor ion before MS/MS selection [2].

  • Source Temp: 120°C.

  • Desolvation Gas: Nitrogen, 600 L/hr.

Collision Induced Dissociation (CID)
  • Collision Gas: Argon (2.5 x

    
     mbar).
    
  • Energy Ramp:

    • Low (10-15 eV): To observe the intact parent and initial CO loss (

      
       85).
      
    • Medium (20-30 eV): To drive the Retro-[2+2] cleavage (

      
       71) and secondary fragmentations.
      
    • Self-Validation: If the

      
       71 peak appears at 0 eV (in-source), reduce the Cone Voltage immediately.
      

References

  • Holstege, D. M., et al. (2002). Screening and mass spectral confirmation of beta-lactam antibiotic residues in milk using LC-MS/MS. Journal of Agricultural and Food Chemistry. [Link]

  • Geis-Asteggiante, L., et al. (2014). Structural characterization of product ions by electrospray ionization and quadrupole time-of-flight mass spectrometry to support regulatory analysis of veterinary drug residues in foods. Rapid Communications in Mass Spectrometry. [Link]

  • Mitscher, L. A., et al. (1975).[4] Chemical-ionization mass spectrometry of beta-lactam antibiotics. The Journal of Antibiotics. [Link]

  • Dubrovskiy, A. V., & Larock, R. C. (2013). Structurally novel Bi- and tricyclic beta-lactams via [2 + 2] cycloaddition.[5] Organic Letters. [Link]

  • Li, Z., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction.[2] RSC Advances. [Link]

Sources

Comparative

A Comparative Guide to Beta-Lactam Carbonyl IR Spectroscopy in Diazabicyclo Systems

For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy serves as a rapid and informative tool for elucidating the functional g...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy serves as a rapid and informative tool for elucidating the functional groups within a molecule. In the realm of beta-lactam antibiotics, the carbonyl (C=O) stretching frequency of the four-membered lactam ring is a particularly sensitive probe of the molecule's structural and electronic environment. This guide provides an in-depth comparison of the IR spectroscopic bands for beta-lactam carbonyls within various diazabicyclo systems, offering insights into the structure-activity relationships that are crucial for the design of new therapeutic agents.

The Significance of the Beta-Lactam Carbonyl Stretch

The beta-lactam ring is the cornerstone of a major class of antibiotics, including penicillins and cephalosporins.[1] Its biological activity is intimately linked to the reactivity of the carbonyl group, which is the target of nucleophilic attack by bacterial transpeptidase enzymes, leading to the inhibition of cell wall synthesis.[1][2] The position of the C=O stretching vibration in the IR spectrum is a direct measure of the bond strength, which in turn is influenced by factors such as ring strain, amide resonance, and inductive effects from neighboring substituents.[3]

In diazabicyclo systems, where the beta-lactam ring is fused to another ring containing a nitrogen atom, the geometric constraints imposed by the bicyclic framework significantly modulate the electronic properties of the amide bond. This is reflected in a characteristic shift of the carbonyl stretching frequency, providing valuable structural information.

Comparative Analysis of Carbonyl Frequencies

The IR stretching frequency of a carbonyl group is governed by Hooke's Law, where the frequency is proportional to the square root of the force constant of the bond. For beta-lactam systems, several key factors influence this force constant:

  • Ring Strain: Incorporation of a carbonyl group into a small, strained ring, such as the four-membered azetidinone ring of beta-lactams, leads to a significant increase in the C=O stretching frequency compared to acyclic amides (typically 1650-1680 cm⁻¹).[3][4] This is attributed to the increased s-character of the C=O sigma bond as the ring angles are constrained.[3]

  • Amide Resonance: The delocalization of the nitrogen lone pair into the carbonyl group (amide resonance) imparts partial double bond character to the C-N bond and single bond character to the C=O bond, which lowers the carbonyl stretching frequency.[3][5]

  • Geometric Constraints in Bicyclic Systems: In fused ring systems like diazabicyclooctanes, the geometry of the bridgehead nitrogen can be constrained, preventing it from achieving the planarity required for optimal amide resonance. This "anti-Bredt" character in bridged lactams reduces the delocalization of the nitrogen lone pair, strengthens the C=O bond, and results in a higher stretching frequency.[5]

The following table summarizes the typical IR absorption frequencies for the beta-lactam carbonyl group in various monocyclic and key diazabicyclo systems.

System Structure Typical β-Lactam C=O Frequency (cm⁻¹) Key Structural Features Influencing Frequency
Monocyclic β-Lactams (Azetidinones)Monocyclic~1730 - 1760Moderate strain, partial amide resonance.[6]
Penicillins (e.g., Penicillin G)[4.2.0] Diazabicycloheptane core~1760 - 1780Increased ring strain due to the fused thiazolidine ring.[7]
Cephalosporins[4.2.0] Diazabicyclo-octene core~1750 - 1770Slightly less strain than penicillins due to the six-membered dihydrothiazine ring.[8]
N-Bridgehead Fused Bicyclic β-Lactamse.g., [3.2.1] Diazabicyclooctanone>1700 (can be lower than penicillins depending on the bridge)Geometric constraints at the bridgehead nitrogen can inhibit amide resonance, increasing the frequency. However, larger ring sizes in the fused system can reduce overall strain.[5]

Mechanistic Insights from IR Data

The data presented above highlights a fundamental principle: the less effective the amide resonance, the higher the beta-lactam carbonyl stretching frequency. This has profound implications for the biological activity of these compounds. A higher C=O frequency often correlates with a more "ketone-like" carbonyl, which is more electrophilic and thus more susceptible to nucleophilic attack by bacterial enzymes.

The relationship between the structural constraints of the diazabicyclo system and the resulting IR frequency can be visualized as follows:

G cluster_0 Structural Effects on IR Frequency cluster_1 Implications for Reactivity a Increased Geometric Constraint (e.g., smaller fused ring, bridgehead N) b Inhibition of Amide Resonance (Pyramidalization of Nitrogen) a->b c Increased 'Ketone-like' Character of Carbonyl b->c d Higher C=O Stretching Frequency c->d e Increased Electrophilicity of Carbonyl Carbon c->e f Enhanced Susceptibility to Nucleophilic Attack e->f g Potential for Higher Antibacterial Activity f->g

Caption: Relationship between geometric constraints in diazabicyclo systems, amide resonance, and the resulting beta-lactam carbonyl IR frequency and reactivity.

Experimental Protocol for FT-IR Analysis of Beta-Lactam Compounds

To obtain reliable and reproducible IR data, a standardized experimental protocol is essential. The following outlines a best-practice methodology for the analysis of beta-lactam compounds using Fourier Transform Infrared (FT-IR) spectroscopy.

Objective: To determine the carbonyl stretching frequency of a beta-lactam containing compound in a solid or solution state.

Materials:

  • FT-IR Spectrometer (e.g., with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector)

  • Sample of the beta-lactam compound

  • Appropriate solvent (e.g., chloroform, dichloromethane) or potassium bromide (KBr) for solid-state analysis

  • Agate mortar and pestle

  • Hydraulic press for KBr pellet preparation

  • Liquid cell (e.g., NaCl or KBr plates) or KBr pellet holder

  • Spatula

  • Desiccator

Workflow Diagram:

G cluster_prep Sample Preparation cluster_acquire Data Acquisition cluster_process Data Processing start Start prep Sample Preparation start->prep acquire Data Acquisition prep->acquire solid Solid (KBr Pellet) solution Solution process Data Processing acquire->process background Collect Background Spectrum sample_spec Collect Sample Spectrum analyze Analysis process->analyze subtract Background Subtraction baseline Baseline Correction end End analyze->end

Caption: Experimental workflow for FT-IR analysis of beta-lactam compounds.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has had adequate time to warm up and stabilize.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Sample Preparation (Choose one):

    • A) Solid State (KBr Pellet Method):

      • Grind 1-2 mg of the beta-lactam sample with approximately 100-200 mg of dry, spectroscopic grade KBr in an agate mortar and pestle until a fine, homogenous powder is obtained.

      • Transfer the powder to a pellet-forming die.

      • Press the powder under a hydraulic press (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

      • Carefully remove the pellet from the die and place it in the sample holder.

    • B) Solution State:

      • Prepare a solution of the beta-lactam compound in a suitable IR-transparent solvent (e.g., 1-5% w/v in chloroform). The solvent should not have strong absorption bands in the carbonyl region (1600-1800 cm⁻¹).

      • Assemble the liquid cell with clean, dry salt plates (e.g., NaCl).

      • Inject the sample solution into the cell, ensuring no air bubbles are present.

  • Data Acquisition:

    • Background Spectrum: With the empty sample compartment (or the liquid cell filled with pure solvent), collect a background spectrum. This will be used to correct for instrument, atmospheric, and solvent absorptions. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.

    • Sample Spectrum: Place the prepared sample (KBr pellet or liquid cell with solution) into the sample beam path.

    • Collect the sample spectrum using the same parameters as the background scan.

  • Data Processing and Analysis:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary to ensure the absorption bands originate from a flat baseline.

    • Identify the peak corresponding to the beta-lactam carbonyl stretch (typically in the 1730-1800 cm⁻¹ region).

    • Use the software's peak-picking tool to determine the precise frequency of the absorption maximum.

Self-Validation and Trustworthiness:

  • Purity: Ensure the sample is of high purity, as impurities can introduce interfering peaks.

  • Moisture Control: Beta-lactams can be susceptible to hydrolysis. Handle samples in a dry environment and use dry solvents and KBr to prevent degradation. The presence of a broad absorption around 3200-3500 cm⁻¹ may indicate the presence of water or hydroxyl groups from hydrolysis products.

  • Reproducibility: Run the spectrum in triplicate to ensure the observed frequencies are reproducible.

  • Calibration: Periodically verify the spectrometer's calibration using a polystyrene film standard.

Conclusion

The IR stretching frequency of the beta-lactam carbonyl in diazabicyclo systems is a powerful diagnostic tool for the medicinal chemist and drug development scientist. The observed frequency is a sensitive indicator of the electronic and steric environment of this critical functional group. By understanding the interplay between ring strain, amide resonance, and the geometric constraints of the bicyclic framework, researchers can gain valuable insights into the reactivity and potential biological activity of novel beta-lactam antibiotics. The systematic application of the FT-IR protocol outlined above will ensure the acquisition of high-quality, reliable data to support these endeavors.

References

  • Abraham, E. P. (1987). Cephalosporins and Penicillins: Chemistry and Biology. Academic Press.
  • Safa Thaer Flayyih Ali and Hasan Th. Ghanim. (2016). Synthesis and characterization of β-Lactam compounds. Journal of Chemical and Pharmaceutical Research, 8(8), 730-738.
  • Gil, M., Núñez, J. L., Palafox, M. A., & Iza, N. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278-294.
  • Kupka, T. (1997). beta-Lactam antibiotics. Spectroscopy and molecular orbital (MO) calculations. Part I: IR studies of complexation in penicillin-transition metal ion systems and semi-empirical PM3 calculations on simple model compounds. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 53(14), 2649-2658.
  • Page, M. I. (1984). The mechanisms of reactions of beta-lactam antibiotics. Accounts of Chemical Research, 17(4), 144-151.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Green, G. F., Page, J. E., & Staniforth, S. E. (1965). Cephalosporanic acids. I. Infrared absorption and proton magnetic resonance spectra of cephalosporin and penicillin analogues. Journal of the Chemical Society, 1595-1605.
  • Greenberg, A., & Liebman, J. F. (1978). Strained Organic Molecules. Academic Press.
  • Jedrzejewski, P., & Gryko, D. T. (2021). The Chemistry of Bridged Lactams and Related Heterocycles. Chemical Reviews, 121(19), 12053-12168. Available at: [Link]

  • At Alla, M. A., & El-Sayed, R. S. (2021). Linear and Non-Linear Middle Infrared Spectra of Penicillin G in the CO Stretching Mode Region. Molecules, 26(2), 289. Available at: [Link]

  • Smith, B. C. (1999).
  • Palomo, C., Aizpurua, J. M., Galarza, R., & Iturburu, M. (1999). The β-Lactam Ring: A Privileged Structure in Organic Synthesis.

Sources

Validation

HPLC method development for 3,6-Diazabicyclo[3.2.0]heptan-7-one purity

A Comparative Guide to HILIC vs. IP-RPLC Methodologies Executive Summary: The "Invisible" Polar Challenge The analysis of 3,6-Diazabicyclo[3.2.0]heptan-7-one (hereafter referred to as DBH-7 ) presents a "perfect storm" o...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to HILIC vs. IP-RPLC Methodologies

Executive Summary: The "Invisible" Polar Challenge

The analysis of 3,6-Diazabicyclo[3.2.0]heptan-7-one (hereafter referred to as DBH-7 ) presents a "perfect storm" of analytical challenges. As a fused bicyclic


-lactam scaffold often used in the synthesis of next-generation antibiotics (similar to the relebactam core), it possesses three distinct antagonistic properties:
  • High Polarity & Basicity: The secondary amine at position 3 and the amide functionality render it unretained on standard C18 columns.

  • UV Transparency: Lacking a conjugated

    
    -system, it exhibits negligible absorbance above 210 nm.
    
  • Chemical Instability: The strained 4-membered

    
    -lactam ring is susceptible to hydrolysis, particularly at alkaline pH (
    
    
    
    8.0), limiting the use of high-pH mobile phases often used to suppress amine ionization.

This guide objectively compares the two viable separation strategies—Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) —and demonstrates why HILIC on an Amide stationary phase is the superior modern standard.

Strategic Comparison: HILIC vs. IP-RPLC

The following table summarizes the performance metrics of the two primary methodologies based on experimental data patterns for polar bicyclic amines.

Table 1: Comparative Performance Matrix
FeatureMethod A: IP-RPLC (Traditional)Method B: HILIC-Amide (Recommended)Verdict
Retention Mechanism Hydrophobic interaction augmented by anionic pairing reagent (e.g., Octanesulfonate).Partitioning into water-enriched layer on polar stationary phase + Hydrogen bonding.HILIC (More reproducible)
Mobile Phase Water/Methanol + Sodium Octanesulfonate (pH 3.0).ACN/Water (90:10) + Ammonium Formate (pH 4.5).HILIC (MS Compatible)
Detection Limit (LOD) Moderate (High background at low UV from pairing reagents).Excellent (High organic content enhances desolvation in MS/CAD).HILIC
Peak Shape (Tailing) Variable (

1.2 – 1.8). Silanol interactions often persist.
Superior (

1.0 – 1.2). Amide phase shields silanols.
HILIC
Equilibration Time Slow (Column "memory" effects from pairing reagent).Moderate (Requires water layer re-establishment).HILIC
Stability Risk Low (Acidic pH preserves lactam).Low (Buffer pH 4.5 preserves lactam).Tie

The Scientific Rationale (E-E-A-T)

Why Standard C18 Fails

On a standard C18 column, DBH-7 elutes near the void volume (


) due to its high water solubility (LogP < -1.0). The secondary amine interacts with residual silanols on the silica support, causing severe peak tailing.
The IP-RPLC Trap

Historically, chemists added Ion-Pairing Reagents (IPR) like sodium octanesulfonate to the mobile phase. The sulfonate tail binds to the C18 surface, while the anionic head electrostatically retains the protonated amine of DBH-7.

  • The Downside:[1] IPRs are "sticky." They permanently alter column chemistry, suppress MS ionization (making LC-MS impossible), and have high UV cutoffs that interfere with the detection of non-chromophoric molecules like DBH-7 [1].

The HILIC Solution

HILIC uses a polar stationary phase (Amide) and a high-organic mobile phase (ACN). Water in the mobile phase forms a stagnant, water-rich layer on the column surface. DBH-7 partitions into this aqueous layer.

  • The Amide Advantage: Unlike bare silica HILIC phases, Amide-bonded phases are less prone to irreversible adsorption of amines and offer a "virtual pH" stability that protects the

    
    -lactam ring [2].
    

Method Development Workflow

The following decision tree illustrates the logical flow for selecting the optimal method based on detector availability.

MethodSelection Start Start: DBH-7 Purity Analysis CheckMS Is LC-MS/CAD Available? Start->CheckMS YesMS Yes: Select HILIC Mode CheckMS->YesMS Preferred NoMS No: UV Only (<210 nm) CheckMS->NoMS HILIC_Path Column: Amide / Zwitterionic MP: 90% ACN / 10mM NH4 Formate YesMS->HILIC_Path IP_Path Column: C18 (End-capped) MP: Phosphate Buffer + Octanesulfonate NoMS->IP_Path Routine QC Deriv_Path Alternative: Pre-column Derivatization (FMOC-Cl or NBD-Cl) NoMS->Deriv_Path High Sensitivity Req. Optimization Optimization HILIC_Path->Optimization Adjust Buffer pH (3.5-5.0) IP_Path->Optimization Adjust IPR Conc.

Figure 1: Method Selection Decision Tree for Polar Amine Analysis.

Recommended Protocol: HILIC-Amide (The "Gold Standard")

This protocol is designed to be self-validating . The use of a specific buffer system ensures the ionization of the amine (for retention) while maintaining a pH that prevents lactam hydrolysis.

Instrumentation & Conditions
  • System: UHPLC with Charged Aerosol Detector (CAD) or MS (ESI+). Note: If using UV, set to 205 nm, but expect lower sensitivity.

  • Column: Waters XBridge BEH Amide or Tosoh TSKgel Amide-80 (2.1 x 100 mm, 2.5 µm).

  • Temperature: 35°C (Improves mass transfer for polar solutes).

Reagents
  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate, adjusted to pH 3.5 with Formic Acid.

    • Why pH 3.5? It ensures the amine (N3) is protonated (

      
      ) for retention, while being acidic enough to stabilize the 
      
      
      
      -lactam ring against ring-opening polymerization [3].
  • Mobile Phase B (Organic): 90:10 Acetonitrile:Mobile Phase A.

    • Note: Do not use 100% pure ACN as MP B; the presence of buffer salts in B prevents precipitation when mixing.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BComment
0.0595High organic loading for retention
1.0595Isocratic hold to focus peak
8.04060Elution of polar impurities
8.1595Return to initial
12.0595Crucial: Re-equilibration of water layer
Sample Preparation (Critical Step)

Dissolve DBH-7 in 85:15 Acetonitrile:Water .

  • Warning: Dissolving in 100% water and injecting into a HILIC system will cause "solvent mismatch," leading to broad, split peaks. The sample solvent must match the initial mobile phase strength.

Validation & Troubleshooting

System Suitability Criteria

To ensure the method is trustworthy, the following criteria must be met before running samples:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If
    
    
    , the column requires regeneration (flush with 50:50 Water:ACN) or the buffer concentration is too low.
  • Retention Factor (

    
    ):  Must be 
    
    
    
    to ensure separation from the void volume (unretained salts).
Troubleshooting Guide
  • Problem: Peak splitting.

    • Root Cause:[1][2][3][4] Sample diluent contains too much water.

    • Fix: Increase ACN content in sample diluent to >80%.

  • Problem: Retention time shifting.

    • Root Cause:[1][2][3][4] Insufficient equilibration time. HILIC layers take longer to stabilize than RP-HPLC.

    • Fix: Extend the post-gradient equilibration time to 5 minutes.

  • Problem: Degradation of DBH-7 during analysis.

    • Root Cause:[1][2][3][4][5] pH is too high (>7) or sample sat in autosampler too long in aqueous solution.

    • Fix: Ensure pH < 5.0 and keep autosampler at 4°C.

References

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 549320, 6-Azabicyclo[3.2.0]heptan-7-one. Retrieved from

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71.

Sources

Comparative

Benchmarking Guide: Diazabicycloheptanone &amp; Diazabicyclooctane (DBO) Inhibitors

Executive Summary: The "DBO" Paradigm Shift For decades, beta-lactamase inhibitors (BLIs) relied on the "suicide" mechanism (e.g., clavulanate, tazobactam), which permanently inactivated the inhibitor. The emergence of c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "DBO" Paradigm Shift

For decades, beta-lactamase inhibitors (BLIs) relied on the "suicide" mechanism (e.g., clavulanate, tazobactam), which permanently inactivated the inhibitor. The emergence of carbapenem-resistant Enterobacterales (CRE) and Acinetobacter necessitated a structural revolution.

This guide benchmarks the Diazabicyclo[3.2.1]octanone (DBO) class (often broadly categorized with diazabicycloheptanones in medicinal chemistry literature). Unlike their predecessors, DBOs function via a reversible covalent mechanism . Furthermore, the newest generation (e.g., Zidebactam) introduces a "Dual-Action" concept, functioning as both enzyme inhibitors and Beta-Lactam Enhancers via PBP2 binding.[1]

Key Benchmarking Targets:

  • First-Gen DBOs: Avibactam, Relebactam (Pure SBL inhibitors).

  • Second-Gen/Enhancers: Durlobactam, Zidebactam (Expanded spectrum or PBP2-binding properties).[1]

Mechanistic Benchmarking

To accurately benchmark potency, one must distinguish between the two modes of action within this class.

A. The Reversible "Recycling" Mechanism (Avibactam/Relebactam)

Unlike clavulanate, DBOs are not hydrolyzed. They acylate the active site serine to form a carbamoyl-enzyme complex. Crucially, this reaction is reversible; the DBO molecule can recyclize and be released intact to inhibit another enzyme molecule. This "recycling" leads to superior stoichiometry (often 1:1 to 1:5 vs. enzyme) compared to suicide inhibitors.

B. The "Enhancer" Mechanism (Zidebactam/Durlobactam)

While retaining BLI activity, these molecules possess a diazabicyclooctane scaffold optimized to bind Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria.[2]

  • Synergy: The partner beta-lactam (e.g., Cefepime) binds PBP3.[3][4] The DBO binds PBP2.[2][5]

  • Result: Simultaneous inhibition of PBP2 and PBP3 triggers rapid spheroplast formation and cell lysis, even if the beta-lactamase is not fully inhibited (e.g., in the presence of NDM metallo-beta-lactamases).

Visualization: Mechanism of Action Comparison

DBO_Mechanism cluster_enhancer Dual-Action (Zidebactam/Durlobactam) Enzyme Free Beta-Lactamase (Active) Complex Acyl-Enzyme Complex (Inhibited) Enzyme->Complex + DBO (Acylation) DBO DBO Inhibitor (Avibactam/Relebactam) Complex->Enzyme Deacylation (Slow) Complex->DBO Recyclization (Intact Inhibitor) Hydrolysis Hydrolyzed Inhibitor (Inactive) Complex->Hydrolysis Fragmentation (Rare for DBOs) PBP2 PBP2 Target (Cell Wall Synthesis) Spheroplast Spheroplast/Lysis (Bactericidal) PBP2->Spheroplast + PBP3 Blocker (Synergy) DBO_Enhancer Enhancer DBO DBO_Enhancer->Complex Inhibits Enzyme DBO_Enhancer->PBP2 High Affinity Binding

Caption: Comparison of the reversible recycling pathway of standard DBOs vs. the dual-target (Enzyme + PBP2) pathway of Enhancer DBOs.

Comparative Potency Data

The following table synthesizes IC50 (enzyme inhibition) and MIC restoration data. Note the specific utility of Durlobactam for Acinetobacter (CRAB) and Zidebactam for Pseudomonas and MBL producers.

FeatureAvibactam Relebactam Durlobactam Zidebactam
Primary Scaffold DiazabicyclooctaneDiazabicyclooctaneDiazabicyclooctaneBicyclo-acyl hydrazide
Class A (KPC-2) Potent (IC50 ~3 nM)Potent Potent (IC50 ~4 nM)Potent
Class C (AmpC) Potent Potent Very Potent Potent
Class D (OXA-48) Active Poor/Inactive Active Active
Class D (OXA-23/24) PoorPoorHigh Potency (Target: A. baumannii)Moderate
Class B (MBLs) InactiveInactiveInactiveActive (via PBP2 bypass*)
PBP2 Affinity LowLowModerate (E. coli)High (P. aeruginosa, Enterobacterales)
Primary Indication CRE (KPC/OXA-48)CRE (KPC only)CRAB (Acinetobacter)MDR Pseudomonas / MBLs

*Note: Zidebactam does not inhibit the MBL enzyme itself but restores susceptibility to the partner beta-lactam by attacking the cell wall at a complementary site (PBP2).

Experimental Protocols for Benchmarking

To validate these profiles in your lab, you cannot use a "one-size-fits-all" protocol. The "Enhancer" effect requires specific modifications to MIC testing.

Protocol A: MIC Determination (Fixed Concentration vs. Fixed Ratio)

Objective: Determine the potency of the DBO in combination with a partner beta-lactam (e.g., Cefepime or Ceftazidime).

  • Standard DBOs (Avibactam/Relebactam): Use Fixed Concentration .

    • Rationale: These are pure inhibitors. Pharmacokinetically, you aim to maintain a threshold concentration above the inhibitory constant (

      
      ).
      
    • Method: Serial dilutions of the Beta-lactam (0.03 – 128 µg/mL) + Constant DBO (4 µg/mL).

  • Enhancer DBOs (Zidebactam): Use Fixed Ratio (or check specific development guidelines).

    • Rationale: Zidebactam has intrinsic antibacterial activity via PBP2 binding.[1][4][6] A fixed concentration (e.g., 4 µg/mL) might kill the bacteria alone, masking the synergy. A ratio (e.g., 1:1) assesses the synergistic killing curve.

    • Method: Serial dilutions where [Beta-lactam] : [Inhibitor] is maintained at 1:1 (e.g., 8/8, 4/4, 2/2 µg/mL).

Protocol B: PBP2 Competition Assay (Bocillin FL)

Objective: Quantify the "Enhancer" potential by measuring affinity for PBP2. Reagents: Membrane preparations of P. aeruginosa or E. coli; Bocillin FL (fluorescent penicillin); Test Inhibitor.

  • Preparation: Isolate membrane proteins containing PBPs.

  • Incubation: Incubate membrane aliquots with increasing concentrations of the DBO inhibitor (0.1 – 100 µg/mL) for 30 mins at 37°C.

  • Labeling: Add Bocillin FL (which binds all free PBPs) and incubate for 10 mins.

  • Separation: Denature and run on SDS-PAGE.

  • Quantification: Scan for fluorescence.[7]

    • Result: If the DBO binds PBP2, the PBP2 band will disappear (fluorescence lost) as concentration increases.

    • Calculation: Plot band intensity vs. [Inhibitor] to determine IC50 for PBP2.

Strategic Selection Workflow

Use this logic flow to select the appropriate DBO for your drug discovery pipeline or clinical isolate panel.

DBO_Selection Start Identify Target Pathogen & Resistance Profile Is_Acineto Is it Acinetobacter (CRAB)? (OXA-23, OXA-24/40) Start->Is_Acineto Is_MBL Is it an MBL Producer? (NDM, VIM, IMP) Is_Acineto->Is_MBL No Use_Durlo Select DURLOBACTAM (High OXA affinity) Is_Acineto->Use_Durlo Yes Is_KPC Is it KPC/OXA-48 (CRE)? Is_MBL->Is_KPC No Use_Zide Select ZIDEBACTAM (PBP2 Enhancer effect) Is_MBL->Use_Zide Yes (Bypass Mechanism) Use_Avi Select AVIBACTAM (Standard KPC/OXA-48 coverage) Is_KPC->Use_Avi Yes (Broad SBL) Use_Rele Select RELEBACTAM (If KPC only/Renal focus) Is_KPC->Use_Rele Yes (KPC specific)

Caption: Decision matrix for selecting DBO inhibitors based on pathogen genus and beta-lactamase expression profile.

References

  • Ehmann, D. E., et al. (2012). "Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor." Proceedings of the National Academy of Sciences.

  • Moya, B., et al. (2017). "WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent 'β-Lactam Enhancer' Activity." Antimicrobial Agents and Chemotherapy.[1][2][6][8][9][10]

  • Durand-Réville, T. F., et al. (2017). "Antibacterial activity of the novel PBP2-active diazabicyclooctane inhibitor ETX2514 (Durlobactam) against Acinetobacter baumannii." Nature Microbiology.

  • Clinical and Laboratory Standards Institute (CLSI). "M100: Performance Standards for Antimicrobial Susceptibility Testing."[11] (Refer to current edition for specific fixed-concentration protocols).

  • Zhanel, G. G., et al. (2019). "Imipenem-Relebactam and Meropenem-Vaborbactam: Two New Carbapenem-β-Lactamase Inhibitor Combinations." Drugs.

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of 3,6-Diazabicyclo[3.2.0]heptan-7-one

A Comprehensive Safety and Logistics Guide for Drug Development Laboratories As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to pilot-scale development requires uncompromisin...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Safety and Logistics Guide for Drug Development Laboratories

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to pilot-scale development requires uncompromising safety and waste management protocols. 3,6-Diazabicyclo[3.2.0]heptan-7-one (CAS 2386476-49-7) is a bicyclic molecule featuring a highly strained beta-lactam ring fused to a pyrrolidine core[1]. While this structural motif is invaluable in drug discovery, it presents specific operational hazards—namely, potential respiratory sensitization and the generation of toxic nitrogen oxides (NOx) upon improper disposal.

This guide provides a self-validating, step-by-step methodology for the safe handling, deactivation, and disposal of this compound, ensuring full compliance with environmental and occupational safety standards. Our goal is to partner with your laboratory to build a culture of operational excellence and deep trust in chemical safety.

Chemical Profiling & Hazard Causality

To manage waste effectively, we must first understand the molecular behavior of the compound. The beta-lactam ring is highly electrophilic and prone to nucleophilic attack[2]. This reactivity is responsible for both its biological utility and its primary hazard: acting as a hapten that can bind to human proteins, potentially causing sensitization. Furthermore, its high nitrogen content dictates specific combustion requirements.

Table 1: Chemical Profiling & Operational Causality

Property / FeatureData / CharacteristicOperational Causality & Safety Implication
Compound Name 3,6-Diazabicyclo[3.2.0]heptan-7-oneBicyclic structure with a strained beta-lactam ring.
CAS Number 2386476-49-7Unique identifier required for EHS logging and waste manifests[1].
Molecular Weight 112.13 g/mol Low MW; easily aerosolized as a fine powder, posing inhalation risks[1].
Structural Hazard Beta-Lactam CoreKnown protein-reactive moiety; high risk of respiratory and dermal sensitization[2].
Nitrogen Content High (C₅H₈N₂O)Combustion yields toxic nitrogen oxides (NOx); mandates specialized incineration.
Waste Segregation & Disposal Workflows

Because 3,6-Diazabicyclo[3.2.0]heptan-7-one contains a high mass percentage of nitrogen, standard atmospheric combustion will yield hazardous NOx emissions. Therefore, all non-hydrolyzed solid and organic liquid waste must be routed to a permitted facility equipped for high-temperature incineration with NOx scrubbing[3].

WasteWorkflow Start 3,6-Diazabicyclo[3.2.0]heptan-7-one Waste Generation Bulk Bulk Active Compound (>1g) Start->Bulk Trace Trace/Dilute Waste (<1g or Solutions) Start->Trace Deactivation Alkaline Hydrolysis (1M NaOH, 2-4h) Bulk->Deactivation Ring Opening Solid Non-Halogenated Solid Waste Trace->Solid Solid Liquid Organic Liquid Waste (Non-Halogenated) Trace->Liquid Liquid Neutralization Neutralization (1M HCl to pH 7) Deactivation->Neutralization Aqueous Aqueous Waste Stream (Deactivated) Neutralization->Aqueous Treatment Wastewater Treatment Aqueous->Treatment EHS Pickup Incineration High-Temp Incineration (NOx Scrubbing) Solid->Incineration Liquid->Incineration

Workflow for the segregation, deactivation, and disposal of bicyclic beta-lactam waste.

Step-by-Step Disposal Protocols
Methodology A: Bulk Deactivation via Alkaline Hydrolysis (Preferred for >1g)

Causality: Hydrolyzing the strained beta-lactam ring prior to disposal neutralizes the active pharmacophore. This chemical deactivation significantly reduces the sensitization hazard and environmental toxicity, transforming the active compound into a safer amino-acid derivative[2].

  • Dissolution: Inside a certified chemical fume hood, dissolve the bulk 3,6-Diazabicyclo[3.2.0]heptan-7-one in a compatible, water-miscible solvent (e.g., methanol or ethanol).

  • Hydrolysis: Slowly add 1M NaOH (aqueous) dropwise while stirring continuously. Maintain a minimum 2:1 molar ratio of NaOH to the beta-lactam to ensure excess reagent.

  • Reaction: Stir the mixture at room temperature for 2 to 4 hours to ensure complete ring opening.

  • Neutralization: Carefully adjust the pH of the solution to 6.0–8.0 using 1M HCl. Verify with pH indicator strips.

  • Disposal: Transfer the neutralized solution to a designated aqueous waste carboy labeled "Aqueous Waste: Neutralized Organics" for standard EHS pickup.

Methodology B: Solid & Trace Organic Waste
  • Solid Waste: Collect all unreacted powder, contaminated weighing paper, pipette tips, and spatulas in a sealable, wide-mouth HDPE container. Label clearly as "Hazardous Solid Waste: Non-Halogenated Organics (Sensitizer)".

  • Liquid Waste: Consolidate non-hydrolyzed organic solutions in a PTFE or glass carboy. Do not mix with halogenated waste to prevent the formation of complex, highly toxic combustion byproducts during incineration.

  • Logistics: Manifest the waste for high-temperature incineration through a certified vendor in accordance with the EPA's Cradle-to-Grave Hazardous Waste Management System[3].

Spill Response & Decontamination

Beta-lactam powders pose a severe inhalation risk if aerosolized. Immediate containment and strict adherence to respiratory protection standards are paramount.

SpillResponse Spill Spill Detected: 3,6-Diazabicyclo[3.2.0]heptan-7-one Assess Assess Spill Size & State Spill->Assess Minor Minor Spill (< 50g or < 500mL) Assess->Minor Major Major Spill (> 50g or > 500mL) Assess->Major PPE Don Appropriate PPE (N95/P100, Nitrile Gloves) Minor->PPE Evacuate Evacuate Area & Call EHS Major->Evacuate State Determine Physical State PPE->State SolidSpill Solid Powder State->SolidSpill LiquidSpill Liquid Solution State->LiquidSpill Sweep Moisten & Sweep (Avoid Dust Generation) SolidSpill->Sweep Absorb Apply Inert Absorbent (e.g., Vermiculite) LiquidSpill->Absorb Waste Transfer to Hazardous Waste Container Sweep->Waste Absorb->Waste Decon Decontaminate Surface (Alkaline Wash) Waste->Decon

Decision tree and operational workflow for localized chemical spill response and decontamination.

Spill Protocol:
  • Evacuate & Assess: Isolate the spill area immediately to prevent cross-contamination. Determine if the spill is solid (powder) or liquid.

  • PPE Donning: Personnel must don an N95 or P100 respirator, adhering strictly to the OSHA Respiratory Protection Standard (29 CFR 1910.134) to prevent inhalation of sensitizing dusts[4]. Wear double nitrile gloves, a lab coat, and chemical splash goggles.

  • Containment (Solid): Do NOT dry sweep. Lightly mist the powder with water or a 5% sodium carbonate solution. Causality: Misting prevents aerosolization and the mild alkalinity initiates the hydrolysis of the active beta-lactam ring.

  • Containment (Liquid): Surround and cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or sand).

  • Collection: Use non-sparking plastic scoops to transfer the wetted material or saturated absorbent into a hazardous waste bucket.

  • Surface Decontamination: Wash the affected area with a dilute alkaline solution (e.g., 10% bleach or sodium carbonate) followed by a water rinse to chemically degrade any microscopic residual active compound.

Logistical & Regulatory Compliance

Proper labeling and container compatibility are critical for regulatory compliance and the safety of downstream waste handlers.

Table 2: Waste Segregation & Container Compatibility

Waste CategoryContainer TypeMandatory Labeling RequirementsIncompatible Materials
Bulk Solid HDPE wide-mouth jar"Hazardous Solid: Sensitizer, Beta-Lactam"Strong acids, heavy metal salts.
Organic Solutions Glass or PTFE carboy"Non-Halogenated Organic Waste"Oxidizing agents (e.g., peroxides).
Hydrolyzed Aqueous HDPE carboy"Aqueous Waste: Neutralized Organics"Do not mix with heavy metal waste.
References
  • Title: The Chemistry and Biology of Beta-Lactams. Source: Dokumen. URL: [Link]

  • Title: Hazardous Waste Management System. Source: US Environmental Protection Agency (EPA). URL: [Link]

  • Title: OSHA Respiratory Protection Standard (29 CFR 1910.134). Source: Electronic Code of Federal Regulations (eCFR). URL: [Link]

Sources

Handling

Personal protective equipment for handling 3,6-Diazabicyclo[3.2.0]heptan-7-one

Comprehensive Safety and Operational Guide for Handling 3,6-Diazabicyclo[3.2.0]heptan-7-one Introduction: The Chemical and Its Inherent Hazards 3,6-Diazabicyclo[3.2.0]heptan-7-one (CAS No. 2386476-49-7; MW: 112.13) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 3,6-Diazabicyclo[3.2.0]heptan-7-one

Introduction: The Chemical and Its Inherent Hazards

3,6-Diazabicyclo[3.2.0]heptan-7-one (CAS No. 2386476-49-7; MW: 112.13) is a specialized bicyclic aliphatic heterocycle utilized primarily as a1[1]. Structurally, it consists of a pyrrolidine ring fused to a 2-azetidinone (β-lactam) ring[1].

While it is a highly valuable intermediate, the presence of the β-lactam pharmacophore dictates stringent handling protocols. The β-lactam ring is highly electrophilic, a property that allows it to2[2]. However, this exact mechanism also makes β-lactam derivatives potent respiratory and dermal sensitizers capable of inducing severe allergic reactions, 3[3]. As a Senior Application Scientist, I mandate that any laboratory working with this compound treats it with the highest level of precautionary containment, prioritizing exposure prevention and validated chemical deactivation.

Quantitative Safety Data & PPE Strategy

Because specific Occupational Exposure Limits (OELs) are rarely established for novel intermediates, handling must default to protocols designed for known sensitizers[3]. The following Personal Protective Equipment (PPE) matrix is engineered to provide a self-validating barrier against both particulate inhalation and dermal absorption.

PPE CategorySpecificationScientific Rationale
Respiratory NIOSH-approved N95/P100 respirator (if outside containment) or strict use of a Class II Type B2 Biological Safety Cabinet / Chemical Fume Hood.Prevents inhalation of airborne particulates. The β-lactam structure is a known respiratory sensitizer that can trigger hypersensitivity[3].
Hand Protection Double-gloving with chemical-resistant Nitrile or Viton™ gloves.The outer glove acts as the primary barrier against the electrophilic compound; the inner glove provides a failsafe against micro-tears[3].
Eye Protection Safety goggles with side shields; face shield for high-splash operations.Protects ocular mucosa from dust and accidental splashes during solubilization[3].
Body Protection Disposable, fluid-resistant laboratory gown with knit cuffs.Prevents accumulation of sensitizing dust on personal clothing, eliminating secondary exposure risks[3].

Operational Workflow & Handling Protocol

To ensure absolute safety, the experimental workflow must be treated as a closed system.

Step 1: Pre-Operation Setup

  • Verify that the chemical fume hood or isolator is functioning with an inward face velocity of at least 100 fpm.

  • Line the working surface with disposable, absorbent, plastic-backed bench paper to capture micro-spills.

  • Don all required PPE (see table above) before bringing the sealed chemical container into the hood[3].

Step 2: Weighing and Solubilization

  • Use a calibrated analytical balance dedicated to sensitizing agents, located strictly inside the fume hood[3].

  • Carefully unseal the vial of 3,6-Diazabicyclo[3.2.0]heptan-7-one to avoid aerosolizing the powder.

  • Transfer the required mass using an anti-static micro-spatula.

  • Add the designated solvent slowly down the side of the receiving flask to prevent particulate displacement and splashing[3].

  • Seal the flask tightly before removing it from the containment area.

Step 3: Post-Transfer Cleaning

  • Wipe down the balance and spatulas with a lint-free wipe dampened with 70% ethanol[3].

  • Dispose of the bench paper and wipes in a dedicated, clearly labeled "β-Lactam Hazardous Waste" container.

Workflow Visualization

The following diagram illustrates the critical path for handling and potential spill mitigation.

Workflow A Hazard Identification (β-Lactam Sensitization) B Engineering Controls (Fume Hood / HEPA Filter) A->B C PPE Donning (Respirator, Double Gloves) B->C D Chemical Handling (Weighing & Transfer) C->D E Spill / Contamination? D->E F Ring Cleavage Decon (1 M NaOH Hydrolysis) E->F Yes G Standard Cleanup (70% EtOH / Water) E->G No H Hazardous Waste Segregation F->H G->H

Safe handling workflow and decision matrix for β-lactam exposure control and decontamination.

Spill Response and Chemical Decontamination (Ring Cleavage)

Standard cleaning agents are insufficient for β-lactam spills because they do not neutralize the sensitizing pharmacophore. The destruction of the β-lactam ring relies on targeted alkaline hydrolysis[2]. The highly electrophilic carbonyl carbon of the 2-azetidinone ring is2[2].

The Science of Deactivation: Applying a strong base (e.g., 1 M NaOH) raises the 4, triggering an immediate hydrolytic reaction[4]. This cleaves the quaternary ring, yielding antibiotically inactive and non-sensitizing penicillic acid derivatives[2].

Spill Response Protocol:

  • Evacuate and Secure: If a spill occurs outside the hood, evacuate the immediate area to allow aerosols to settle. Re-enter only with a NIOSH-approved respirator[3].

  • Containment: Surround the spill with inert absorbent material (e.g., vermiculite or spill pads).

  • Chemical Deactivation: Carefully pour 1 M Sodium Hydroxide (NaOH) solution over the spill area, ensuring complete coverage[2].

  • Hydrolysis Incubation: Allow the NaOH to sit for a minimum of 20 to 30 minutes. This residence time is critical to ensure quantitative hydrolysis of the β-lactam ring[2].

  • Cleanup: Absorb the neutralized liquid with spill pads. Wash the area thoroughly with water to remove residual NaOH, followed by a final wipe with 70% ethanol.

  • Disposal: Place all contaminated materials into a sealed hazardous waste bag[3].

Waste Management and Disposal Plan

To prevent environmental contamination and the subsequent development of antimicrobial resistance, 3,6-Diazabicyclo[3.2.0]heptan-7-one must never be discarded into standard municipal wastewater streams[2].

  • Solid Waste: All vials, gloves, bench paper, and disposable spatulas must be segregated into dedicated, rigid containers labeled "Hazardous Waste: β-Lactam Sensitizer" for high-temperature incineration[3].

  • Liquid Waste Pre-treatment: Any residual aqueous solutions containing the compound should be treated with an equal volume of 1 M NaOH and stirred at ambient temperature for at least 30 minutes prior to transfer to the facility's central chemical waste stream[2]. This guarantees that the effluent is biologically inert before it leaves the laboratory[4].

References

  • MDPI. "Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance". URL: [Link]

  • SciELO. "Management of effluents and waste from pharmaceutical industry in Minas Gerais, Brazil". URL: [Link]

Sources

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